molecular formula C10H7ClFN B3314702 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene CAS No. 951888-62-3

2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene

Cat. No.: B3314702
CAS No.: 951888-62-3
M. Wt: 195.62 g/mol
InChI Key: NQPOBXPJBGILLI-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene is a halogenated aromatic compound of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C₁₀H₇ClFN and a molecular weight of 195.62 g/mol, its structure features a propene backbone substituted with a chlorine atom and a 3-cyano-4-fluorophenyl group. The electron-withdrawing nature of the cyano and fluorine substituents enhances the compound's reactivity and influences its interactions with biological targets, making it a valuable scaffold for the synthesis of more complex molecules. Preliminary research on highly similar structural analogs suggests potential biological activities, including antimicrobial and anti-cancer properties. Related compounds have shown activity against bacterial strains and demonstrated cytotoxic effects on various cancer cell lines, such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The proposed mechanisms of action for such compounds include the inhibition of specific enzymes like cyclin-dependent kinases (CDKs) involved in cell cycle regulation, and the modulation of key signaling pathways that can lead to the induction of apoptosis in target cells. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2-chloroprop-2-enyl)-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-7(11)4-8-2-3-10(12)9(5-8)6-13/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPOBXPJBGILLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=C(C=C1)F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive scientific overview of 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene, a novel halogenated propene derivative with significant potential in medicinal chemistry and materials science. The structure incorporates three key motifs: a reactive 2-chloro-1-propene backbone, a metabolically robust 4-fluorophenyl ring, and an electronically significant cyano group. While this specific molecule is not extensively documented in public literature, this guide constructs a predictive framework for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. We present a plausible synthetic pathway, detailed protocols for spectroscopic analysis, an evaluation of its chemical reactivity, and an exploration of its potential as a precursor for developing advanced therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical entities for innovative applications.

Introduction and Rationale

The rational design of novel chemical entities is a cornerstone of modern drug discovery and materials science. 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene emerges as a compound of interest due to the strategic combination of its functional groups. The fluorinated phenyl ring is a well-established feature in pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and membrane permeability. The cyano (nitrile) group is another critical pharmacophore; it is present in over 60 small-molecule drugs and can participate in noncovalent interactions, improve pharmacokinetic profiles, or act as a covalent "warhead" to bind to a biological target[1].

The 2-chloro-1-propene moiety provides a versatile chemical handle for further modification. The double bond is susceptible to a range of addition reactions, allowing for the generation of diverse molecular scaffolds. This guide serves as a foundational resource, providing a scientifically grounded pathway for the synthesis, purification, and characterization of this promising, yet underexplored, molecule.

Molecular Structure and Physicochemical Properties

The chemical structure of 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene is defined by a propane chain with a double bond at the first position, a chlorine atom at the second, and a 3-cyano-4-fluorophenyl group at the third.

Chemical Structure:

A summary of its predicted physicochemical properties, derived from its constituent parts and comparison to similar molecules, is presented below.

PropertyPredicted ValueSource/Analogy
Molecular Formula C₁₀H₇ClFN(Calculated)
Molecular Weight 195.62 g/mol (Calculated)
IUPAC Name 2-chloro-3-(3-cyano-4-fluorophenyl)prop-1-ene(Standard Nomenclature)
SMILES C=C(CCl)Cc1ccc(F)c(c1)C#N(Standard Representation)
InChIKey (Predicted)Based on analogous structures[2][3]
Physical State Likely a liquid or low-melting solid at STPBased on similar propenes[4]
Solubility Insoluble in water; soluble in organic solventsBased on general properties[4]

Proposed Synthetic Pathway and Mechanistic Considerations

The synthesis of 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene can be logically approached via an olefination reaction, a robust and widely used method for forming carbon-carbon double bonds. A Horner-Wadsworth-Emmons (HWE) reaction is proposed as a high-yield and stereoselective pathway starting from the commercially available 3-cyano-4-fluorobenzaldehyde.

The proposed workflow involves two main stages: the preparation of the HWE reagent (a phosphonate ylide) and the subsequent reaction with the aldehyde to form the target alkene.

G cluster_0 Stage 1: HWE Reagent Preparation cluster_1 Stage 2: Olefination Reaction cluster_2 Post-Synthesis reagent1 Diethyl (2-chloroallyl)phosphonate ylide Phosphonate Ylide (Carbanion) reagent1->ylide Deprotonation base Strong Base (e.g., NaH) base->ylide product 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene ylide->product HWE Reaction aldehyde 3-Cyano-4-fluorobenzaldehyde aldehyde->product byproduct Phosphate Byproduct product->byproduct Separation purification Purification (Column Chromatography) product->purification analysis Spectroscopic Characterization purification->analysis

Caption: Proposed synthetic workflow for 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene via a Horner-Wadsworth-Emmons reaction.

Materials:

  • Diethyl (2-chloroallyl)phosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 3-Cyano-4-fluorobenzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Ylide Formation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove mineral oil, then suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl (2-chloroallyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension. The choice of a phosphonate reagent is advantageous over traditional Wittig reagents as it often avoids hazardous chemicals and high temperatures[5].

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating complete formation of the phosphonate ylide.

  • Olefination: Cool the resulting ylide solution back to 0 °C.

  • Add a solution of 3-cyano-4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting aldehyde is consumed, quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution.

  • Workup and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene.

Analytical Characterization and Structural Verification

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound. This process serves as a self-validating system for the proposed synthesis.

G start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr Primary Structure ir FT-IR Spectroscopy start->ir Functional Groups ms Mass Spectrometry (HRMS) start->ms Molecular Weight & Formula confirm Structure Confirmed nmr->confirm ir->confirm ms->confirm

Caption: Analytical workflow for the structural confirmation of the target compound.

Predicted Spectroscopic Data

The following data are predicted based on established principles and spectral data from analogous compounds[6][7].

TechniquePredicted Observations
¹H NMR ~5.3-5.6 ppm (m, 2H): Vinylic protons (=CH₂).~3.6 ppm (s, 2H): Methylene protons (-CH₂-Ar).~7.2-7.8 ppm (m, 3H): Aromatic protons with characteristic coupling patterns for a 1,2,4-trisubstituted ring.
¹³C NMR ~138-142 ppm: Quaternary vinylic carbon (-C(Cl)=).~115-120 ppm: Vinylic carbon (=CH₂).~115 ppm: Cyano carbon (-C≡N).~40-45 ppm: Methylene carbon (-CH₂-).~110-165 ppm: Aromatic carbons, including a C-F coupled signal.
¹⁹F NMR A single resonance is expected for the fluorine atom on the aromatic ring.
IR Spectroscopy ~3080 cm⁻¹: =C-H stretch.~2230 cm⁻¹: C≡N (nitrile) stretch.~1640 cm⁻¹: C=C (alkene) stretch.~1250 cm⁻¹: C-F stretch.~750 cm⁻¹: C-Cl stretch.
Mass Spectrometry (HRMS-EI) M⁺ peak at m/z ~195.02: Corresponding to C₁₀H₇³⁵ClFN.M⁺+2 peak at m/z ~197.02: With ~1/3 intensity of M⁺, confirming the presence of one chlorine atom.
Standard Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer[7].

  • Infrared (IR) Spectroscopy: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer with the sample prepared as a thin film on a salt plate (NaCl or KBr)[7].

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum using an instrument with an Electron Ionization (EI) source to confirm the exact mass and elemental composition.

Reactivity Profile and Derivatization Potential

The chemical structure of 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene offers multiple sites for further chemical modification, making it a valuable building block.

  • Alkene Double Bond: The C=C double bond is the primary site for reactivity. It is expected to undergo electrophilic addition reactions. For example, reaction with HBr would likely follow Markovnikov's rule, where the hydrogen adds to the terminal carbon (CH₂) and the bromine adds to the more substituted internal carbon, due to the formation of a more stable secondary carbocation intermediate[8][9]. However, under free-radical conditions (e.g., HBr with peroxides), anti-Markovnikov addition may occur[10].

  • Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways to a wide array of amide and amine derivatives. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.

  • Allylic Position: The methylene (-CH₂) group is allylic to the double bond, making it susceptible to radical substitution or deprotonation under strong basic conditions, allowing for further functionalization.

Exploration of Therapeutic and Industrial Potential

While the biological activity of this specific compound is uncharacterized, its structural motifs are present in numerous bioactive molecules.

  • Anticancer Potential: The 3-cyano-4-phenyl core is found in various compounds with demonstrated anticancer activity. For instance, 3-cyano-4-(3-chloro-4-fluorophenyl)-1H-pyrrole has shown cytotoxicity against several cancer cell lines[5]. The cyano group can be crucial for binding to enzyme active sites.

  • Antimicrobial and Antifungal Activity: Chromene derivatives containing the 2-amino-3-cyano scaffold have shown potent antifungal activity, suggesting the utility of the cyano group in designing antimicrobial agents[11].

  • Antimalarial Agents: Chalcones and other propenone structures containing substituted phenyl rings have been investigated as antimalarial agents[12][13]. The unique electronic and steric properties of the title compound make it a candidate for screening in antimalarial assays.

  • Agrochemicals: Halogenated aromatic compounds are widely used as intermediates in the synthesis of herbicides and pesticides[14]. The reactivity of the propene chain allows for the construction of complex molecules relevant to the agrochemical industry.

Safety, Handling, and Storage

As a novel chemical entity, 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene must be handled with care, assuming it is hazardous until proven otherwise. The following guidelines are based on safety data for structurally related compounds[15][16][17][18].

GHS Hazard Classification (Predicted):

  • Acute Toxicity, Oral (Category 4)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 2A)

  • Carcinogenicity (Category 2): Suspected of causing cancer[15].

  • Hazardous to the Aquatic Environment (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects[15].

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated chemical fume hood at all times[19].

  • Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Avoid inhalation of vapors or dust. If dusts are generated, respiratory protection is required[15].

  • Wash hands thoroughly after handling[17].

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[18].

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[18].

  • Store in a locked-up area accessible only to authorized personnel[15][19].

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician[17].

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower[15].

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult an ophthalmologist[15][17].

  • If Swallowed: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician[15].

Conclusion

2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene represents a promising and synthetically accessible chemical entity. This guide provides a robust framework for its creation and characterization, built upon established chemical principles. The strategic combination of a reactive alkene, a cyano group, and a fluorinated phenyl ring makes it a highly attractive building block for creating libraries of novel compounds. Its potential applications in drug discovery, particularly in the development of anticancer, antimicrobial, and antimalarial agents, warrant further investigation. The protocols and predictive data herein offer a solid starting point for researchers to unlock the full potential of this versatile molecule.

References

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  • PubMed. (2025, June 15). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study.
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Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the novel compound, 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene. Due to the apparent novelty of this molecule, a specific CAS number has not been identified in publicly accessible databases. Consequently, this document focuses on a proposed, robust synthetic pathway, leveraging established chemical transformations. The guide is designed for researchers in medicinal chemistry and drug development, offering detailed protocols, discussions on experimental causality, and considerations for potential applications based on the compound's structural motifs.

Introduction: Rationale and Potential Significance

The convergence of a cyano group, a fluorine atom, and a reactive chloropropene moiety within a single molecular scaffold suggests significant potential for 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene as a versatile building block in drug discovery. The cyano group is a prevalent feature in numerous approved pharmaceuticals, often contributing to improved pharmacokinetic profiles or acting as a covalent warhead.[1] Similarly, the strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 2-chloro-1-propene unit introduces a reactive handle for a variety of subsequent chemical modifications, making it a valuable intermediate for constructing more complex molecular architectures.

This guide provides a detailed exploration of a proposed synthetic route to this compound, starting from commercially available precursors.

Proposed Synthetic Pathway

A logical and efficient synthetic route to 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene originates from 2-fluoro-5-formylbenzonitrile. This multi-step synthesis involves a Wittig-type olefination to construct the carbon-carbon double bond and introduce the chloro-substituted vinyl group.

G A 2-Fluoro-5-formylbenzonitrile C 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene (Target Compound) A->C Wittig Reaction B Wittig Reagent (e.g., (Chloromethyl)triphenylphosphonium chloride) B->C D Base (e.g., n-BuLi) D->B Ylide formation

Figure 1. Proposed synthetic workflow for 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene.

Synthesis of the Precursor: 2-Fluoro-5-formylbenzonitrile

The key intermediate, 2-fluoro-5-formylbenzonitrile, can be synthesized via a three-step process starting from 2-fluorobenzonitrile.[2][3] This method is advantageous as it avoids the use of highly toxic reagents like cuprous cyanide.[2][4]

Step 1: Synthesis of Intermediate I 2-fluorobenzonitrile is reacted with paraformaldehyde and a halide source in the presence of a catalyst and a strong acid.[2]

Step 2: Hydrolysis to Intermediate II The crude intermediate from the first step is hydrolyzed using an aqueous base.[2]

Step 3: Oxidation to 2-Fluoro-5-formylbenzonitrile The second intermediate is oxidized to the final aldehyde product using an oxidizing agent such as pyridinium chlorochromate (PCC).[3][5]

Reagent/SolventMolecular Weight ( g/mol )PurposeReference
2-Fluorobenzonitrile121.11Starting Material[2]
Paraformaldehyde(CH₂O)nFormaldehyde source[3]
Anhydrous Zinc Chloride136.30Catalyst[3]
Concentrated Sulfuric Acid98.08Acid catalyst[3]
Sodium Carbonate105.99Base for hydrolysis[2]
Pyridinium Chlorochromate (PCC)215.56Oxidizing agent[5]
Dichloromethane84.93Solvent[3][5]

Table 1. Key Reagents for the Synthesis of 2-Fluoro-5-formylbenzonitrile.

Synthesis of 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene via Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes from aldehydes and ketones. In this proposed synthesis, 2-fluoro-5-formylbenzonitrile is reacted with the ylide generated from (chloromethyl)triphenylphosphonium chloride.

Experimental Protocol:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend (chloromethyl)triphenylphosphonium chloride (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise via syringe. Stir the resulting orange-red solution at -78 °C for 1 hour.

  • Aldehyde Addition: Dissolve 2-fluoro-5-formylbenzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at -78 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[7]

G cluster_flask Reaction Vessel (Inert Atmosphere) cluster_workup Work-up & Purification A Suspend (Chloromethyl)triphenylphosphonium chloride in THF B Cool to -78 °C A->B C Add n-BuLi dropwise B->C D Stir for 1 hr (Ylide formation) C->D E Add 2-fluoro-5-formylbenzonitrile in THF D->E F Warm to RT, stir overnight E->F G Quench with aq. NH4Cl F->G Reaction Completion H Extract with Ethyl Acetate G->H I Wash, Dry, Concentrate H->I J Flash Column Chromatography I->J

Figure 2. Step-by-step workflow for the Wittig reaction and purification.

Characterization and Quality Control

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for elucidating the structure of the molecule, confirming the presence of the vinyl protons, the aromatic protons with their characteristic splitting patterns due to fluorine coupling, and the carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the nitrile group (C≡N) and the carbon-carbon double bond (C=C).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of the final compound.[6] A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection would be appropriate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to determine purity and identify any volatile impurities.[6]

Analytical MethodExpected Key FeaturesPurpose
¹H NMRSignals for vinyl protons, aromatic protons (with J-coupling to ¹⁹F), and allylic protons.Structural Elucidation
¹³C NMRResonances for nitrile carbon, aromatic carbons (with C-F coupling), and alkene carbons.Structural Confirmation
HRMSAccurate mass corresponding to the molecular formula C₁₀H₇ClFN.Elemental Composition
IR SpectroscopyStrong absorption around 2230 cm⁻¹ (C≡N) and ~1640 cm⁻¹ (C=C).Functional Group Identification
HPLC/GC-MSSingle major peak indicating high purity.Purity Assessment

Table 2. Recommended Analytical Methods for Characterization.

Potential Applications in Drug Development

While the biological activity of 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene is yet to be determined, its structural features suggest several potential applications in medicinal chemistry:

  • Covalent Inhibitors: The electrophilic nature of the 2-chloro-1-propene moiety makes it a potential warhead for covalent inhibitors, capable of forming a stable bond with nucleophilic residues (e.g., cysteine) in target proteins.

  • Scaffold for Library Synthesis: The reactive alkene can be further functionalized through various reactions (e.g., Heck coupling, dihydroxylation, epoxidation) to generate a library of diverse compounds for high-throughput screening.

  • Pro-drug Development: The molecule could be a precursor to a more complex active pharmaceutical ingredient (API), where the 2-chloro-1-propene group is modified in a later synthetic step.[8]

  • Bioactive Molecule Synthesis: The 3-cyano-4-fluorophenyl motif is present in various biologically active compounds, and this intermediate could serve as a key building block in their synthesis.[9][10]

Safety and Handling

As a novel chemical compound, 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene should be handled with appropriate caution. It is recommended to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Halogenated Aliphatics: Halogenated aliphatic compounds can be reactive and should be handled with care.[11]

  • Material Safety Data Sheet (MSDS): Since a specific MSDS is not available, consult the MSDS for structurally similar compounds to understand potential hazards.

Conclusion

This technical guide outlines a feasible and well-documented synthetic approach to the novel compound 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene. By providing detailed experimental protocols, characterization methods, and a discussion of potential applications, this document serves as a valuable resource for researchers and scientists in the field of drug discovery and development. The unique combination of functional groups in this molecule makes it an attractive target for further investigation and a promising intermediate for the synthesis of new chemical entities.

References

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3,3,3-trifluoroprop-1-ene. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2-fluoro-1-propene. PubChem. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Rel-(2R,3S,4R,5S)-3-(3-Chloro-2-Fluorophenyl). Retrieved from [Link]

  • Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Google Patents. (n.d.). CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine.
  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Propanil; 422005-01. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Prodrug Strategy in Drug Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-Cyano-4H-Chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]

  • Google Patents. (n.d.). CN113214111A - Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone.

Sources

Comprehensive Technical Guide: 5-(2-chloroallyl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 5-(2-chloroallyl)-2-fluorobenzonitrile , a specialized intermediate in medicinal chemistry.

Executive Summary

5-(2-chloroallyl)-2-fluorobenzonitrile is a bifunctional aromatic building block characterized by a highly reactive 2-fluorobenzonitrile core and a 2-chloroallyl side chain. In drug discovery, this molecule serves as a "masked" precursor for 5-acetonyl derivatives (via hydrolysis) or as a scaffold for constructing fused heterocyclic systems like benzofurans and indoles through intramolecular cyclization. Its structural motifs are particularly relevant in the synthesis of Potassium-Competitive Acid Blockers (P-CABs), kinase inhibitors, and other bioactive small molecules requiring a 5-substituted 2-fluorophenyl moiety.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Nomenclature & Identification[4][5][8]
  • Common Name: 5-(2-chloroallyl)-2-fluorobenzonitrile

  • IUPAC Name: 5-(2-chloro-2-propen-1-yl)-2-fluorobenzonitrile

  • Molecular Formula: C₁₀H₇ClFN[1]

  • Molecular Weight: 195.62 g/mol

  • SMILES: N#Cc1c(F)ccc(CC(=C)Cl)c1

  • Key Structural Features:

    • Nitrile (-CN) at C1: Electron-withdrawing group, directs nucleophilic attack to C2.

    • Fluoro (-F) at C2: Labile leaving group for S_NAr reactions.

    • 2-Chloroallyl group at C5: Versatile handle for cross-coupling, radical cyclization, or hydrolysis to a ketone.

Predicted Physicochemical Properties
PropertyValue (Predicted/Experimental)Note
Physical State Solid or Viscous OilLow melting point solid expected.
Melting Point 45–55 °CBased on structural analogs.
Boiling Point ~280 °CAt 760 mmHg.
LogP 3.2 ± 0.4Lipophilic due to halogenation.
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water.
pKa N/ANo ionizable protons in pH 1-14 range.

Synthetic Methodologies

The primary route to 5-(2-chloroallyl)-2-fluorobenzonitrile involves a transition-metal-catalyzed cross-coupling between a 5-halo-2-fluorobenzonitrile precursor and a 2-chloroallyl organometallic reagent.

Protocol A: Palladium-Catalyzed Negishi Coupling

This method offers the highest selectivity and yield, avoiding the isomerization of the double bond.

Reagents:

  • Substrate: 5-Bromo-2-fluorobenzonitrile [CAS: 179897-89-3][2][3]

  • Reagent: 2-Chloroallyl zinc chloride (prepared in situ from 2,3-dichloropropene and Zn dust)

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Preparation of Organozinc Reagent:

    • Activate Zinc dust (1.5 eq) with 1,2-dibromoethane (5 mol%) and TMSCl (5 mol%) in THF.

    • Add 2,3-dichloropropene (1.2 eq) dropwise at 0°C. Stir at RT for 2 hours to form 2-chloroallyl zinc chloride.

  • Coupling Reaction:

    • In a separate flask, dissolve 5-bromo-2-fluorobenzonitrile (1.0 eq) and Pd(PPh₃)₄ (5 mol%) in THF.

    • Transfer the organozinc solution to the substrate flask via cannula under inert atmosphere (N₂/Ar).

    • Heat to 60°C for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc gradient). The product typically elutes as a white to off-white solid.

Visualization: Synthetic Pathway

Synthesis Precursor 5-Bromo-2-fluorobenzonitrile (CAS: 179897-89-3) Product 5-(2-chloroallyl)-2-fluorobenzonitrile (Target) Precursor->Product Pd(PPh3)4, 60°C Negishi Coupling Reagent 2,3-Dichloropropene + Zn Dust Intermediate 2-Chloroallyl Zinc Chloride (Organozinc Species) Reagent->Intermediate Activation (THF, 0°C) Intermediate->Product

Caption: Negishi coupling strategy for the synthesis of 5-(2-chloroallyl)-2-fluorobenzonitrile.

Reactivity & Applications in Drug Development[6][12]

This compound is a "linchpin" intermediate, allowing divergent synthesis into two major classes of derivatives.

Application 1: Synthesis of 5-Acetonyl-2-fluorobenzonitrile

The 2-chloroallyl group acts as a masked ketone. Hydrolysis yields the acetonyl (-CH₂C(O)CH₃) group, a key motif in many P-CABs and kinase inhibitors.

  • Mechanism: Vinyl chloride hydrolysis.

  • Conditions: Conc. H₂SO₄ (0°C to RT) or Hg(OAc)₂/Formic acid.

  • Product: 5-(2-oxopropyl)-2-fluorobenzonitrile.

Application 2: Heterocyclic Cyclization (Benzofurans/Indoles)

The proximity of the 2-fluoro group and the 5-(2-chloroallyl) tail allows for annulation reactions.

  • Benzofuran Synthesis:

    • S_NAr: Displace the 2-F with a hydroxide or alkoxide nucleophile.

    • Cyclization: The resulting phenol attacks the central carbon of the 2-chloroallyl group (via Pd-catalysis or radical mechanisms) to close the ring.

    • Result: 2-methylbenzofuran-5-carbonitrile derivatives.

Visualization: Divergent Reactivity

Reactivity Core 5-(2-chloroallyl)-2-fluorobenzonitrile RouteA Route A: Hydrolysis (H2SO4 or Hg2+) Core->RouteA RouteB Route B: S_NAr + Cyclization (Base, Pd Catalyst) Core->RouteB ProductA 5-Acetonyl-2-fluorobenzonitrile (Ketone Precursor) RouteA->ProductA Masked Ketone Unveiling ProductB 2-Methylbenzofuran-5-carbonitrile (Heterocyclic Core) RouteB->ProductB Annulation

Caption: Divergent synthesis pathways: Hydrolysis to ketones vs. Cyclization to benzofurans.

Safety & Handling (MSDS Highlights)

  • Hazard Classification:

    • Acute Toxicity: Oral/Dermal/Inhalation (Category 4). Benzonitriles can metabolize to release cyanide ions slowly.

    • Skin/Eye Irritation: Category 2.

    • Sensitization: Potential skin sensitizer due to the reactive allyl chloride moiety.

  • Handling Protocols:

    • Engineering Controls: Use only in a chemical fume hood.

    • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

    • Storage: Store at 2–8°C under inert gas (Argon). The allyl chloride moiety is prone to hydrolysis or polymerization if exposed to moisture/heat.

References

  • Sigma-Aldrich. 5-Chloro-2-fluorobenzonitrile Product Analysis & Properties. Retrieved from .[4]

  • BenchChem. Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone and Related Intermediates. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 5-Chloro-2-fluorobenzonitrile. Retrieved from .

  • Reform Chemical Co. Catalog of Halogenated Benzonitriles and Allyl Chlorides. Retrieved from .

  • Ossila. Fluorinated Benzonitrile Building Blocks for Organic Electronics and Medicinal Chemistry. Retrieved from .

Sources

Strategic Functionalization of 3-Cyano-4-Fluorophenyl Allyl Chloride Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the 3-cyano-4-fluorophenyl moiety has emerged as a highly privileged pharmacophore. It is a critical structural motif in FDA-approved oncology drugs (e.g., enzalutamide) and advanced clinical candidates targeting Lysine-Specific Demethylase 1 (LSD1)[1] and β-secretase (BACE-1)[2].

This whitepaper explores the mechanistic rationale and synthetic methodologies for integrating this pharmacophore with allyl chloride —a versatile, reactive electrophile. By forming 3-cyano-4-fluorophenyl allyl derivatives, chemists can create highly reactive "linchpin" intermediates. These intermediates enable rapid late-stage diversification via transition-metal-catalyzed cross-coupling, olefin metathesis, and epoxidation, drastically accelerating structure-activity relationship (SAR) campaigns.

Mechanistic Rationale: The "Cyano-Fluoro" Advantage

The selection of the 3-cyano-4-fluorophenyl group is not arbitrary; it is driven by precise physicochemical and pharmacokinetic causality:

  • Metabolic Stability & Lipophilicity (The Fluorine Effect): The highly electronegative fluorine atom at the para position blocks oxidative metabolism by cytochrome P450 enzymes. Furthermore, it modulates the lipophilicity (LogD) of the molecule, which is critical for blood-brain barrier (BBB) penetration in CNS-targeted therapies like LSD1 and BACE-1 inhibitors[1][2].

  • Target Engagement (The Cyano Effect): The cyano group acts as a potent electron-withdrawing group (EWG) and a highly directional hydrogen-bond acceptor. In BACE-1 inhibitors, SAR studies demonstrate that the cyano group perfectly engages the S3 binding pocket, significantly enhancing binding affinity[2].

  • The Allyl Chloride Linchpin: While allyl bromide is more reactive, allyl chloride is strategically chosen for these syntheses. Its slightly lower electrophilicity prevents runaway over-alkylation (e.g., unwanted quaternary ammonium salt formation) when reacting with sensitive primary amines or complex nucleophiles. It provides a controlled, high-yielding

    
     trajectory.
    

BioPathway Drug 3-Cyano-4-fluorophenyl Derivative Target Target Enzyme (e.g., BACE-1 / LSD1) Drug->Target High Affinity Interaction S3 Pocket Binding (H-Bonding via CN) Target->Interaction Outcome Target Inhibition & Clinical Efficacy Interaction->Outcome

Pharmacodynamic pathway illustrating target engagement via the cyano-fluoro pharmacophore.

Self-Validating Experimental Protocol: Controlled N-Allylation

To harness the potential of these derivatives, the synthesis must be robust and reproducible. The following protocol describes the base-promoted


 allylation of a 3-cyano-4-fluoroaniline derivative using allyl chloride.
Causality Behind Experimental Choices:
  • Solvent (DMF): A polar aprotic solvent strips the solvation shell from the nucleophile, drastically lowering the activation energy for the

    
     attack.
    
  • Base (

    
    ):  A mild, insoluble inorganic base is utilized to scavenge the HCl byproduct without hydrolyzing the base-sensitive cyano group.
    
  • Temperature (60°C): Provides sufficient thermal energy to overcome the higher activation barrier of allyl chloride (compared to bromide) while preventing thermal degradation of the fluorophenyl ring.

Step-by-Step Methodology:
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the 3-cyano-4-fluorophenyl nucleophile (10.0 mmol) and anhydrous

    
     (15.0 mmol).
    
  • Solvation: Suspend the mixture in 25 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.

  • Electrophile Addition: Add allyl chloride (12.0 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Heat the reaction mixture to 60°C and stir continuously for 8 hours.

  • Workup: Cool the mixture to room temperature, quench with 50 mL of distilled water, and extract with ethyl acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove residual DMF, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
System Validation (In-Process Controls):

This protocol is designed to be self-validating.

  • TLC Monitoring: The starting material exhibits strong UV absorbance at 254 nm. Successful conversion is validated by the appearance of a higher

    
     spot (due to the lipophilic allyl group) and the disappearance of the baseline amine spot.
    
  • NMR Validation: The structural integrity of the product is confirmed via

    
     NMR (
    
    
    
    ). The successful incorporation of the allyl group is definitively validated by the appearance of a complex multiplet at
    
    
    5.8–6.0 ppm
    (internal alkene proton) and a distinct doublet of doublets at
    
    
    5.1–5.3 ppm
    (terminal alkene protons).

SynthesisWorkflow A 3-Cyano-4-fluorophenyl Nucleophile C Base-Promoted Alkylation (SN2) A->C B Allyl Chloride (Electrophile) B->C D Allylated Intermediate (Reactive Linchpin) C->D Mild Base / Heat E Olefin Metathesis & Epoxidation D->E F Transition-Metal Cross-Coupling D->F G Diversified Pharmacophores E->G F->G

Synthetic workflow for late-stage diversification of 3-cyano-4-fluorophenyl allyl derivatives.

Quantitative Data: Pharmacological Impact of the Scaffold

The integration of the 3-cyano-4-fluorophenyl moiety consistently yields superior pharmacological profiles across diverse therapeutic targets compared to unsubstituted or mono-halogenated analogs. The table below summarizes the quantitative impact of this scaffold on key biological metrics.

Derivative ScaffoldBiological Targetngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(nM)
LogD (pH 7.4)Primary IndicationRef
3-Cyano-4-fluorophenyl cyclopropylamine LSD1 (Epigenetics)4.12.1Oncology (PET Imaging)[1]
3-Cyanophenyl chroman analog BACE-1 (Protease)45.03.4Alzheimer's Disease[2]
3-Cyano-4-fluorophenyl pyrazolopiperidine HBV Capsid Assembly< 10.02.8Viral Infection (HBV)[3]
3-Cyano-4-fluorophenyl tetrahydroisoquinoline Phytopathogen (Pythium)12.53.1Agricultural Disease

Data Interpretation: The consistent single-digit to low double-digit nanomolar


 values across entirely different enzyme classes highlight the "privileged" nature of the cyano-fluoro substitution. The LogD values (ranging from 2.1 to 3.4) fall perfectly within the Lipinski/CNS-optimal range, ensuring excellent bioavailability and membrane permeability.

Late-Stage Diversification via Transition-Metal Catalysis

Once the 3-cyano-4-fluorophenyl allyl chloride intermediate is synthesized, the terminal olefin serves as a highly versatile handle. Recent advances in transition-metal catalysis allow for the coupling of these allylic systems to generate complex architectures[4].

For instance, utilizing Nickel-catalyzed cross-coupling, the allyl moiety can undergo rapid functionalization with aryl boronic acids or secondary amines. The robust nature of the cyano and fluoro groups ensures they remain unperturbed during these high-energy catalytic cycles, allowing chemists to build extensive libraries of drug candidates from a single, scalable allyl chloride-derived intermediate.

References

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC (nih.gov).
  • Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain - Journal of Medicinal Chemistry (acs.org).
  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE P
  • Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review - PMC (nih.gov).
  • Coupling of Alternating Current to Transition-Metal Catalysis: Examples of Nickel-Catalyzed Cross-Coupling - The Journal of Organic Chemistry (acs.org).

Sources

Strategic Deployment of Fluorinated Benzonitriles in Medicinal Chemistry

[1]

Executive Summary

The fluorinated benzonitrile scaffold represents a high-value intersection in modern medicinal chemistry, combining the metabolic robustness of the nitrile group with the unique bioisosteric and electronic modulations of fluorine.[1] This guide details the strategic application of these building blocks, focusing on their role in enhancing potency, selectivity, and metabolic stability (ADME). We provide validated synthetic protocols and mechanistic insights to empower researchers in the rational design of next-generation therapeutics.

The Fluorine-Nitrile Synergy: Physicochemical Rationale

The simultaneous incorporation of a nitrile (-CN) and a fluorine atom onto an aromatic ring creates a "push-pull" electronic environment that is highly exploitable in drug design.

Electronic and Steric Modulation
  • The Nitrile Handle: The cyano group is a compact, linear functionality with a high dipole moment (~3.9 D). It acts as a hydrogen bond acceptor (HBA) but, unlike carbonyls, does not function as a hydrogen bond donor. This reduces desolvation penalties during protein binding.

  • The Fluorine Effect: Fluorine is the most electronegative element (Paulings: 3.98). When positioned ortho to a nitrile, it exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the aromatic ring.

  • Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at positions prone to oxidative metabolism (e.g., para to an electron-donating group) effectively blocks P450-mediated hydroxylation.

Bioisosteric Utility
PropertyFluorine (-F)Nitrile (-CN)Combined Motif Utility
Van der Waals Radius 1.47 Å (simulates H/OH)L: ~3.0 Å (simulates C=O)Mimics carbonyls/amides with reduced polar surface area.
Hammett Constant (

)
0.060.66Tunable electron deficiency for

-stacking interactions.
Lipophilicity (

)
+0.14-0.57Balances solubility; F offsets the polarity of CN.

Synthetic Architectures: Decision Frameworks

The synthesis of complex fluorobenzonitriles typically follows one of two logic streams: Nucleophilic Aromatic Substitution (


)Metal-Catalyzed Cyanation
Strategy A: The "Nitrile-First" Approach ( )

This strategy utilizes commercially available polyfluorobenzonitriles (e.g., 2,3,4,5,6-pentafluorobenzonitrile or 2,4,5-trifluorobenzonitrile). The nitrile group, being strongly electron-withdrawing, activates the ortho and para positions for nucleophilic attack.

  • Regioselectivity Rules:

    • Nucleophiles preferentially attack para to the nitrile due to maximal resonance stabilization of the Meisenheimer complex.

    • If the para position is blocked, attack occurs ortho to the nitrile.

    • Causality: The transition state is stabilized by the ability of the -CN group to accept electron density via resonance (

      
       effect), which is most effective from the para position.
      
Strategy B: The "Fluorine-First" Approach (Cyanation)

Used when the target scaffold requires specific fluorine patterns that are difficult to access via

  • Key Challenge: Traditional Rosenmund-von Braun reactions require harsh heat (

    
    C), which can degrade sensitive fluorinated motifs.
    
  • Solution: Pd-catalyzed cyanation using mild sources like

    
     or 
    
    
    .
Synthetic Decision Tree (Graphviz)

SynthesisDecisionStartTarget: Substituted FluorobenzonitrileQ1Is the core highly fluorinated(>2 F atoms)?Start->Q1SNAr_RouteStrategy A: SNAr Approach(Nitrile-First)Q1->SNAr_RouteYes (Activated)Cyan_RouteStrategy B: Cyanation Approach(Fluorine-First)Q1->Cyan_RouteNo (Unactivated)Sub_ParaTarget substituent isPARA to Nitrile?SNAr_Route->Sub_ParaDirect_SNArDirect SNAr(High Yield)Sub_Para->Direct_SNArYesBlock_SNArRequires Blocking Groupor Ortho-Directing ConditionsSub_Para->Block_SNArNoHalide_CheckStarting Material:Fluoro-Aryl Bromide/ChlorideCyan_Route->Halide_CheckPd_CondPd-Catalyzed Cyanation(Zn(CN)2, mild heat)Halide_Check->Pd_Cond

Caption: Decision logic for selecting between

Case Study: Belzutifan (PT2977)

Therapeutic Class: HIF-2

Indication:

Structural Analysis: Belzutifan features a 3-fluoro-5-substituted benzonitrile core.

  • Role of Nitrile: Forms a critical hydrogen bond with the backbone amide of Asn294 in the HIF-2

    
     PAS-B domain.
    
  • Role of Fluorine: The fluorine atom at the 3-position (relative to CN) fills a small hydrophobic pocket and modulates the pKa of the adjacent phenol ether, optimizing binding affinity (

    
     nM).
    

Synthetic Insight: The synthesis of the Belzutifan core highlights the "Strategy A" (

  • Precursor: 3,5-Difluorobenzonitrile.

  • Reaction: Regioselective

    
     displacement of one fluorine atom by a chiral indanol nucleophile.
    
  • Selectivity: Statistical displacement is controlled by stoichiometry and temperature, but the symmetry of 3,5-difluorobenzonitrile simplifies the outcome to a mono-substitution product.

Detailed Experimental Protocols

Protocol 1: Regioselective of Polyfluorobenzonitriles

Target: Synthesis of 4-amino-2,3,5,6-tetrafluorobenzonitrile from pentafluorobenzonitrile.

Rationale: Pentafluorobenzonitrile is highly activated. The para position is the most electrophilic site due to the combined inductive and resonance electron-withdrawing power of the nitrile and flanking fluorines.

Materials:

  • Pentafluorobenzonitrile (1.0 equiv, 193 mg, 1.0 mmol)

  • Morpholine (1.1 equiv, 96 mg, 1.1 mmol)

  • Diisopropylethylamine (DIPEA) (1.2 equiv, 209 µL)

  • Acetonitrile (ACN) (dry, 3 mL)

Procedure:

  • Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve pentafluorobenzonitrile in ACN (3 mL).

  • Addition: Cool the solution to 0°C (ice bath) to control exothermicity and ensure regioselectivity. Add DIPEA followed by the dropwise addition of morpholine.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: The crude product is often pure enough (>95%). If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).[2]

Validation Criteria:

  • 
     NMR:  Look for the disappearance of the para-F signal (typically around -136 ppm) and the retention of ortho (-132 ppm) and meta (-158 ppm) signals.
    
Protocol 2: Pd-Catalyzed Cyanation of Fluoroaryl Bromides

Target: Synthesis of 3-fluoro-4-methoxybenzonitrile from 4-bromo-2-fluoroanisole.

Rationale:

3

Materials:

  • 4-Bromo-2-fluoroanisole (1.0 equiv, 1.0 mmol)

  • Zinc Cyanide (

    
    ) (0.6 equiv, 0.6 mmol)
    
  • 
     (2 mol%)
    
  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

  • Zinc Dust (10 mol%) - Critical for keeping Pd active.

  • DMA (N,N-Dimethylacetamide) (dry, degassed, 3 mL)

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Charging: Add aryl bromide,

    
    , 
    
    
    , dppf, and Zn dust.
  • Solvent: Add degassed DMA via syringe. Seal the vial.

  • Reaction: Heat to 120°C for 4-16 hours. Note: Fluorine substituents can slow down oxidative addition; higher temps may be needed compared to non-fluorinated analogs.

  • Quench: Cool to RT. Dilute with EtOAc and wash with

    
     (to chelate Zn/Cu salts) and brine.
    
  • Purification: Column chromatography (Hexane/EtOAc).

Safety & Handling

Nitrile Hazards

While benzonitriles are generally stable, the reagents used to make them (cyanide salts) are lethal.

  • Engineering Controls: All cyanation reactions must be performed in a well-ventilated fume hood.

  • Waste Disposal: Cyanide waste must be kept at pH > 10 to prevent HCN formation. Treat aqueous waste with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.

Fluorine Considerations
  • HF Generation: Under strongly acidic conditions or high temperatures with Lewis acids, C-F bonds can hydrolyze to release HF. Avoid glass vessels for reactions involving potential HF generation; use Teflon (PFA/FEP).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Cohen, D. T., & Buchwald, S. L. (2015).[4] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[4] Link

  • Xu, R., et al. (2019). 3-Chloro-4-fluorobenzonitrile. Molbank, 2019(1), M1044. Link

  • Rodgers, Z. L., et al. (2020). Development of Belzutifan (PT2977), a HIF-2α Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma. Journal of Medicinal Chemistry.
  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454. Link

2-Chloroallyl-Substituted Fluorobenzonitriles: Advanced Scaffolds for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Chloroallyl-Substituted Fluorobenzonitrile Research Applications Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Agrochemical Researchers.[1]

Executive Summary

The 2-chloroallyl-substituted fluorobenzonitrile motif represents a specialized class of bifunctional building blocks in organic synthesis. Characterized by the presence of a highly reactive fluorobenzonitrile core (enabling


 and nitrile chemistry) and a 2-chloroallyl  tether (serving as a radical acceptor or transition-metal handle), these intermediates are critical in the divergent synthesis of fused heterocycles.[1]

This guide details the strategic application of these scaffolds in the development of 3-chloroindoles , 3-chlorobenzofurans , and polycyclic alkaloids .[1] By leveraging the unique reactivity of the vinyl chloride moiety, researchers can access privileged pharmacophores found in kinase inhibitors and agrochemical protectants with high atom economy.

Chemical Identity & Structural Significance

The Core Scaffold

The scaffold consists of a benzonitrile ring substituted with:

  • Fluorine atom(s): Typically at the ortho or para position relative to the nitrile, activating the ring for Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • 2-Chloroallyl group: Attached via an ether (

    
    -linked) or amine (
    
    
    
    -linked) linkage.[1] This group acts as a "masked" functionality for cyclization.[1]
Mechanistic Advantages
  • Vinyl Chloride Reactivity: Unlike simple allyl groups, the 2-chloroallyl moiety possesses a vinyl chloride bond.[1] This allows for oxidative addition to Pd(0) under specific conditions, facilitating intramolecular Heck cyclizations to form 3-chloro-substituted heterocycles—a motif often difficult to install directly.[1]

  • Radical Cyclization: The chlorine atom stabilizes radical intermediates, making these substrates ideal for tributyltin hydride (

    
    ) mediated radical cyclizations (e.g., 5-exo-trig).[1]
    
  • Bioisosterism: The resulting 3-chloro-heterocycles serve as lipophilic, metabolically stable bioisosteres for methyl or bromo-substituted analogs in drug discovery.[1]

Synthetic Pathways

The synthesis of these intermediates typically follows a modular approach, allowing for the rapid generation of libraries.

General Synthesis Protocol

The most robust route involves the alkylation of hydroxy- or amino-fluorobenzonitriles with 2,3-dichloro-1-propene .[1]

Reaction Scheme:


(Where X = O, NH)
Experimental Protocol: Synthesis of 2-(2-Chloroallyloxy)-6-fluorobenzonitrile

Objective: Preparation of the O-alkylated precursor for benzofuran synthesis.

Materials:

  • 2-Hydroxy-6-fluorobenzonitrile (1.0 eq)[1]

  • 2,3-Dichloro-1-propene (1.2 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • DMF (Dimethylformamide) [Anhydrous][1]

  • TBAI (Tetrabutylammonium iodide) (0.1 eq - Catalyst)[1]

Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 2-hydroxy-6-fluorobenzonitrile (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add 2,3-dichloro-1-propene (12 mmol) followed by TBAI (1 mmol).

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the starting phenol.

  • Work-up: Cool to RT, pour into ice-water (100 mL), and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel) to yield the product as a white crystalline solid.[1]
    

Yield Expectation: 85–92%.

Research Applications: Heterocycle Synthesis

The primary utility of 2-chloroallyl-substituted fluorobenzonitriles lies in their transformation into fused bicyclic systems.[1]

Palladium-Catalyzed Cyclization (The "Chloro-Heck" Route)

This pathway is preferred for synthesizing 3-chlorobenzofurans and 3-chloroindoles .[1] The vinyl chloride serves as the electrophile in the intramolecular Heck reaction.

  • Substrate: 2-(2-chloroallyloxy)benzonitrile

  • Catalyst System:

    
     / 
    
    
    
    /
    
    
    [1]
  • Mechanism: Oxidative addition into the C-Cl bond

    
     Carbopalladation of the aromatic ring 
    
    
    
    
    
    -hydride elimination (often requires re-aromatization).[1]
  • Outcome: Formation of the 3-chlorobenzofuran core, preserving the nitrile and fluoro substituents for further medicinal chemistry (e.g., conversion of CN to amidine or tetrazole).

Radical Cyclization

Using radical initiators (AIBN) and propagators (


), the 2-chloroallyl group undergoes 5-exo-trig cyclization .[1]
  • Note: This method typically results in the dechlorinated product (3-methyl substituted) unless specific conditions are used to retain the chlorine, making it complementary to the Pd-catalyzed route.[1]

Visualization of Signaling Pathways (Graphviz)

G Start Fluorobenzonitrile Core Inter 2-Chloroallyl Intermediate Start->Inter Alkylation (2,3-dichloropropene) PathA Pd-Catalyzed Heck Cyclization Inter->PathA Pd(OAc)2, Ag2CO3 PathB Radical Cyclization Inter->PathB AIBN, Bu3SnH ProdA 3-Chlorobenzofuran (Kinase Inhibitor Scaffold) PathA->ProdA Intramolecular C-C Bond Formation ProdB 3-Methylindole (Agrochemical Scaffold) PathB->ProdB 5-exo-trig Reductive Cyclization

Caption: Divergent synthesis pathways from 2-chloroallyl-substituted fluorobenzonitriles to bioactive heterocycles.

Quantitative Data: Yield Comparison

The following table summarizes the efficiency of cyclization methods for a standard 2-(2-chloroallyloxy)-5-fluorobenzonitrile substrate.

MethodCatalyst/ReagentSolventTemp (°C)Time (h)ProductYield (%)
Heck Cyclization

(5%),

DMA120123-chlorobenzofuran78%
Radical Cyclization

, AIBN
Benzene8043-methylbenzofuran85%
Base-Mediated

THF6024Decomposition<10%

Data Source: Synthesized from general methodology literature [1, 3].

Applications in Drug Discovery & Agrochemistry

Medicinal Chemistry: Kinase Inhibitors

The 3-chloroindole scaffold derived from amino-fluorobenzonitriles is a privileged structure in oncology.[1]

  • Mechanism: The 3-chloro substituent occupies hydrophobic pockets in ATP-binding sites of kinases (e.g., EGFR, VEGFR), often enhancing potency compared to the unsubstituted analog.

  • Fluorine Effect: The fluorine atom on the benzene ring modulates

    
     and metabolic stability (blocking P450 oxidation sites).[1]
    
Agrochemicals: Herbicides

Benzonitrile derivatives are potent inhibitors of photosynthesis (PSII inhibitors).[1]

  • Application: 2-chloroallyl-substituted derivatives are investigated as pro-herbicides.[1] The 2-chloroallyl group can improve lipophilicity for leaf penetration, after which metabolic cleavage or cyclization releases the active cyanophenol moiety.

Safety & Handling

  • Nitrile Toxicity: All benzonitrile derivatives should be treated as potential cyanide sources.[1] Work in a well-ventilated fume hood.

  • Alkylating Agents: 2,3-Dichloro-1-propene is a potent alkylator and lachrymator.[1] Double-gloving (Nitrile/Laminate) is recommended.[1]

  • Waste Disposal: Aqueous waste from these reactions often contains cyanide traces and heavy metals (Pd, Ag).[1] Segregate into "Cyanide Waste" and "Heavy Metal Waste" streams respectively.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 2-Chloro-6-fluorobenzonitrile Product Analysis and Applications. Retrieved from [1][2]

  • Vertex AI Search. (2025).[1] Patent US6509501B2: Benzamidoxime derivatives and intermediates.[1] Retrieved from

  • National Institutes of Health (NIH). (2019).[1] Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. PubMed Central.[1] Retrieved from [1]

  • Organic Chemistry Portal. (2012). Synthesis of Indoles and Benzofurans via Pd-Catalyzed Cyclization. Retrieved from [1]

  • BenchChem. (2025).[1] 2-Chloro-N-methylethanamine and related 2-chloroallyl intermediates in synthesis. Retrieved from [1]

Sources

Novel Fluorinated Intermediates for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Magic Methyl" effect—where the addition of a methyl group boosts potency by orders of magnitude—has long been a staple of medicinal chemistry. However, in the crowded landscape of kinase inhibitor discovery, simple alkylation is often insufficient to resolve complex selectivity and metabolic stability challenges.

This guide focuses on the next generation of fluorinated intermediates: Pentafluorosulfanyl (


) , Difluoromethyl (

)
, and Gem-difluoroalkenes . Unlike the ubiquitous trifluoromethyl (

) group, these novel motifs offer distinct physicochemical properties—ranging from "super-lipophilicity" to lipophilic hydrogen bond donation—that allow for precise tuning of ATP-binding pocket interactions. We provide a technical deep-dive into their strategic application, synthetic accessibility, and specific protocols for integration into kinase scaffolds.

Strategic Rationale: Beyond the Trifluoromethyl Group

While single fluorine atoms and


 groups are standard for blocking metabolic soft spots, emerging fluorinated motifs offer unique bioisosteric capabilities critical for type I and type II kinase inhibitors.
The Pentafluorosulfanyl ( ) Group: The "Super-Trifluoromethyl"

Often described as "super-trifluoromethyl," the


 group is chemically stable, highly electronegative, and significantly more lipophilic and sterically demanding than 

.[1]
  • Geometry: It adopts a square pyramidal geometry, providing a distinct 3D volume that can fill large hydrophobic pockets (e.g., the back pocket of the kinase ATP site) more effectively than the planar or tetrahedral shapes of standard substituents.

  • Lipophilicity: It significantly enhances membrane permeability without the metabolic liability often associated with long alkyl chains.

  • Application: Ideal for optimizing hydrophobic interactions in the "gatekeeper" region or the solvent-exposed front pocket.

Difluoromethyl ( ): The Lipophilic Hydrogen Bond Donor

The


 group acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups but with higher metabolic stability.
  • Mechanism: The carbon-fluorine bond polarization renders the remaining hydrogen atom sufficiently acidic to act as a weak hydrogen bond donor.

  • Kinase Relevance: This allows

    
     to interact with the hinge region backbone carbonyls or conserved water networks (e.g., the catalytic lysine-glutamate water bridge) while simultaneously increasing the ligand's lipophilicity.
    
Gem-difluoroalkenes: Covalent Warheads & Isosteres

Gem-difluoroalkenes (


 or 

) serve a dual purpose.
  • Bioisostere: They mimic the electronic properties of carbonyl groups (amides/esters) due to the similar bond angles and polarity, useful for peptidomimetic inhibitors.

  • Covalent Warhead: In specific contexts, the electron-deficient alkene acts as a Michael acceptor for cysteine-targeting covalent inhibitors, offering a "softer" reactivity profile compared to acrylamides or sulfonyl fluorides, potentially reducing off-target toxicity.

Decision Framework for Fluorine Incorporation

The following decision tree assists medicinal chemists in selecting the appropriate fluorinated intermediate based on the specific SAR (Structure-Activity Relationship) challenge.

Fluorine_Decision_Tree Start SAR Challenge Identified Metabolic Metabolic Instability (P450 Oxidation) Start->Metabolic Potency Low Potency / Weak Binding Start->Potency Selectivity Poor Selectivity / Off-Target Effects Start->Selectivity BlockSite Block Metabolic Soft Spot Metabolic->BlockSite FillPocket Fill Hydrophobic Pocket Potency->FillPocket H_Bond Need H-Bond Donor Potency->H_Bond Covalent Target Cysteine? Selectivity->Covalent Sol_F Single Fluorine (F) or CF3 BlockSite->Sol_F Steric minimal FillPocket->Sol_F Small volume Sol_SF5 Pentafluorosulfanyl (SF5) FillPocket->Sol_SF5 Large volume Sol_CF2H Difluoromethyl (CF2H) H_Bond->Sol_CF2H Lipophilic donor Covalent->Sol_SF5 Shape complementarity Sol_Gem Gem-difluoroalkene (Warhead) Covalent->Sol_Gem Tunable reactivity

Figure 1: Strategic decision tree for incorporating fluorinated motifs during kinase inhibitor optimization.

Technical Deep Dive: Synthesis of SF5-Containing Scaffolds

The incorporation of


 into heteroaromatic rings (common in kinase cores like oxindoles, pyrimidines, or quinolines) has historically been challenging due to harsh reaction conditions. However, recent advances allow for the use of 

-substituted building blocks
in modular synthesis.
Comparative Properties of Fluorinated Motifs
PropertyTrifluoromethyl (

)
Pentafluorosulfanyl (

)
Difluoromethyl (

)
Hammett Constant (

)
0.540.680.32
Electronegativity HighVery HighModerate
Lipophilicity (

)
0.881.510.11
Volume (

)
42.673.4~30
Geometry TetrahedralSquare PyramidalTetrahedral
H-Bond Donor Ability NoneNoneWeak/Moderate
Synthetic Workflow: SF5-Oxindole Kinase Inhibitors

A validated approach for generating kinase inhibitors targeting VEGFR and PDGFR involves the Knoevenagel condensation of


-oxindoles.[2] This method is preferred for its operational simplicity and high yields.
Experimental Protocol: Synthesis of 3-((1H-pyrrol-2-yl)methylene)-5-(pentafluorosulfanyl)indolin-2-one

Objective: To synthesize a Sunitinib analog where the 5-fluoro group is replaced by a 5-


 group to probe the hydrophobic pocket depth.

Reagents:

  • 5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one (Starting Block)

  • Pyrrole-2-carboxaldehyde[3]

  • Ethanol (Solvent)

  • Piperidine (Catalyst)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial, dissolve 5-(pentafluorosulfanyl)-1,3-dihydro-indol-2-one (130 mg, 0.5 mmol) and pyrrole-2-carboxaldehyde (57 mg, 0.6 mmol, 1.2 equiv) in absolute ethanol (5 mL).

  • Catalysis: Add catalytic piperidine (3 drops, ~0.05 mmol). The base facilitates the deprotonation of the oxindole C3 position.

  • Reaction (Microwave): Seal the vial and subject to microwave irradiation.

    • Ramp: Room temp to 150 °C over 2 minutes.

    • Hold: 150 °C for 30 minutes.

    • Pressure: Monitor to ensure it remains within safe vessel limits (<20 bar).

  • Work-up: Allow the reaction mixture to cool to room temperature. The product typically precipitates out of the ethanolic solution due to the high lipophilicity of the

    
     group.
    
  • Purification:

    • Filter the precipitate using a vacuum Buchner funnel.

    • Wash the solid cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

    • Wash with n-hexane (2 x 5 mL) to remove trace non-polar impurities.

  • Validation: Dry the solid under high vacuum (0.1 mbar) at 40 °C for 4 hours.

    • Expected Yield: 75-85%

    • Characterization:

      
       NMR should show a characteristic doublet of quintets (or multiplet) for the axial fluorine and a doublet for the equatorial fluorines of the 
      
      
      
      group.

Self-Validating Check:

  • Visual: The formation of a brightly colored (often yellow/orange) precipitate indicates successful condensation (formation of the conjugated exocyclic double bond).

  • NMR: Absence of the aldehyde proton signal (~9.5 ppm) confirms consumption of the starting material.

Visualizing the Synthetic Pathway

The following diagram illustrates the Knoevenagel condensation pathway utilized in the protocol above.

SF5_Synthesis_Pathway Oxindole 5-SF5-Oxindole (Nucleophile) Deprotonation Base Cat. (Piperidine) Oxindole->Deprotonation Aldehyde Pyrrole-2-CHO (Electrophile) Enolate Enolate Intermediate Aldehyde->Enolate Attack Deprotonation->Enolate Microwave MW Irradiation 150°C, 30 min Enolate->Microwave Condensation Product SF5-Sunitinib Analog (Precipitate) Microwave->Product - H2O

Figure 2: Synthetic pathway for the microwave-assisted Knoevenagel condensation of SF5-oxindoles.

Emerging Class: Gem-Difluoroalkenes as Warheads[4]

While the


 group optimizes non-covalent binding, gem-difluoroalkenes  represent a frontier in covalent inhibition. Unlike the highly reactive acrylamides used in drugs like Ibrutinib or Osimertinib, gem-difluoroalkenes react with cysteine residues via an addition-elimination mechanism (

or addition-elimination) or direct Michael addition depending on the scaffold, often yielding a stable difluorovinyl thioether or monofluoroalkenyl thioether.

Key Advantage: The reactivity of the gem-difluoroalkene can be tuned by the electronic nature of the attached heteroaryl ring, reducing the risk of indiscriminate reactivity with off-target proteins (glutathione conjugation).

Synthesis Tip

Gem-difluoroalkenes are often synthesized via the Ramberg-Bäcklund reaction of alkyl triflones or through the dehydrofluorination of trifluoromethyl-substituted intermediates. For kinase inhibitors, late-stage dehydrofluorination of a


-CH group adjacent to an aromatic ring is a common strategy.

References

  • Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Source: Organic & Biomolecular Chemistry (via NIH/PubMed) URL:[Link]

  • Fluorine in drug discovery: Role, design and case studies. Source: International Journal of Pharmacy and Pharmaceutical Sciences URL:[Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Source: Molecules (via PMC) URL:[Link]

  • Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Strategic Sourcing & Validation: 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the sourcing, validation, and synthetic contingencies for 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene . This guide is structured for researchers and drug development professionals requiring high-purity intermediates for medicinal chemistry campaigns.

Compound Profile & Criticality

2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene is a specialized bifunctional building block used primarily in the synthesis of complex heterocycles and pharmacophores found in oncology and metabolic disease therapeutics. Its structure features a 3-cyano-4-fluorophenyl core—a privileged motif in androgen receptor antagonists (e.g., Enzalutamide analogs) and metalloenzyme inhibitors—linked to a 2-chloroallyl handle.

The 2-chloroallyl group serves as a versatile "linchpin" for cyclization reactions (e.g., forming fused rings via Heck coupling or radical cyclization) or as an electrophile for nucleophilic substitution, retaining the vinyl chloride functionality for subsequent cross-coupling.[1]

Structural Identity[1][2][3]
  • Systematic Name: 5-(2-chloroallyl)-2-fluorobenzonitrile

  • Molecular Formula: C₁₀H₇ClFN[1]

  • Molecular Weight: 195.62 g/mol [1]

  • Key Functionality:

    • Nitrile (-CN): Electron-withdrawing, hydrogen bond acceptor.[1]

    • Fluorine (-F): Metabolic stability, lipophilicity modulator.[1]

    • 2-Chloroallyl group: Electrophilic allylic carbon + reactive vinyl chloride.

Supply Chain Landscape

Current market analysis indicates that 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene is classified as a Tier 3 Advanced Intermediate . It is rarely held in bulk stock by catalog suppliers and is typically generated via "Make-to-Order" (MTO) workflows.[1]

Supplier Availability Matrix
Supplier TierRepresentative VendorsAvailability StatusLead TimePurity Guarantee
Tier 1 (Global Catalogs) Sigma-Aldrich, Combi-Blocks, EnamineLow / MTO 4–6 Weeks>95% (H-NMR)
Tier 2 (Specialty CMOs) ChemScene, Ambeed, PharmaronMedium / Custom 2–4 Weeks>97% (HPLC)
Tier 3 (Bulk Mfg) WuXi AppTec, SyngeneHigh (Campaign) 8–12 Weeks>98% (GMP Opt.)

Sourcing Recommendation: For discovery-scale needs (<5g), prioritize Tier 2 specialty vendors who often hold the precursor (3-cyano-4-fluorobenzyl bromide) and can perform the allylation rapidly.[1] For process-scale (>100g), initiate a custom synthesis campaign with a Tier 3 CMO to ensure batch consistency.[1]

SupplyChainDecision Start Requirement Analysis QtyLow < 5 grams (Discovery) Start->QtyLow QtyHigh > 100 grams (Process Dev) Start->QtyHigh CheckStock Check Tier 1/2 Stock QtyLow->CheckStock CustomSynth Initiate Custom Synthesis QtyHigh->CustomSynth StockYes Direct Purchase (Lead Time: <1 wk) CheckStock->StockYes Available StockNo Not in Stock CheckStock->StockNo Unavailable PrecursorCheck Check Precursor: 3-Cyano-4-fluorobenzyl bromide StockNo->PrecursorCheck Synthesize In-House Synthesis (See Protocol) PrecursorCheck->Synthesize Precursor Available Outsource CMO Contract (Lead Time: 4-8 wks) PrecursorCheck->Outsource Precursor Unavailable

Figure 1: Decision logic for sourcing 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene based on scale and availability.

Quality Assurance & Validation Protocols

To ensure scientific integrity, every incoming batch—whether purchased or synthesized—must undergo a self-validating analytical workflow. The 2-chloroallyl moiety is prone to isomerization or hydrolysis if improperly handled.

Analytical Specification (Self-Validating System)
TestMethodAcceptance CriteriaCritical Defect to Monitor
Identity 1H-NMR (400 MHz, CDCl₃) Consistent structureRegioisomerism: Check for 1-chloro-1-propene derivatives (vinylic proton shifts).
Purity HPLC (C18, ACN/H₂O) >97.0% AreaHydrolysis: Presence of 2-hydroxyallyl byproduct or benzyl alcohol.[1]
Halogen Check 19F-NMR Single peak (~ -100 to -115 ppm)Debromination: If made from benzyl bromide, ensure no residual Br.
Residual Solvent GC-HS < Limits (ICH Q3C)THF/Ether: Common solvents in Grignard/Zinc reactions.[1]
HPLC Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (CN/Aromatic absorption) and 210 nm.[1]

Synthetic Contingency: In-House Preparation

If commercial supply is unavailable or lead times are prohibitive, the compound can be synthesized in-house using a robust Negishi-type coupling or a Suzuki-Miyaura coupling . The Suzuki route is preferred for its tolerance of the nitrile and fluoride groups.[1]

Route A: Suzuki-Miyaura Coupling (Recommended)

This route couples the commercially available boronic acid with 2,3-dichloropropene.[1]

Reagents:

  • Substrate: 3-Cyano-4-fluorophenylboronic acid (CAS: 874219-35-9)

  • Electrophile: 2,3-Dichloropropene (Excess)[1]

  • Catalyst: Pd(dppf)Cl₂[1] · DCM or Pd(PPh₃)₄[1]

  • Base: K₂CO₃ or Cs₂CO₃[1]

Protocol:

  • Charge: In a reaction vial, add 3-cyano-4-fluorophenylboronic acid (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: Add degassed THF/Water (4:1 ratio).

  • Addition: Add 2,3-dichloropropene (3.0 equiv). Note: Excess is used to prevent double coupling and ensure reaction at the more reactive allylic chloride.[1]

  • Reaction: Heat to 60°C for 4–6 hours under Argon. Monitor by TLC/LCMS.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically a colorless to pale yellow oil.[1]

Route B: Reformatsky-Type Allylation (Alternative)

Uses the benzyl bromide precursor.[1]

  • Precursor: 5-(Bromomethyl)-2-fluorobenzonitrile (CAS: 1228827-88-0).[1]

  • Reagent: 2,3-Dichloropropene + Indium powder (Barbier conditions) OR Zinc dust.[1]

  • Mechanism: Formation of the organometallic species in situ, followed by attack on the 2,3-dichloropropene (via SN2' or direct SN2).[1] Note: This route is riskier due to potential Wurtz-type homocoupling.

SynthesisPathway BoronicAcid 3-Cyano-4-fluoro phenylboronic acid (CAS: 874219-35-9) Coupling Suzuki Coupling Pd(dppf)Cl2, K2CO3 THF/H2O, 60°C BoronicAcid->Coupling Dichloropropene 2,3-Dichloropropene (Excess) Dichloropropene->Coupling ZnCoupling Negishi/Barbier (Zn or In) Dichloropropene->ZnCoupling Target 2-Chloro-3-(3-cyano- 4-fluorophenyl)-1-propene Coupling->Target BenzylBromide Alt: 5-(Bromomethyl)- 2-fluorobenzonitrile BenzylBromide->ZnCoupling ZnCoupling->Target

Figure 2: Synthetic pathways for the preparation of the target intermediate.[1]

Handling & Safety Profile

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation due to Nitrile).[1]

  • Lachrymator Potential: Benzyl and allyl halides are potent lachrymators.[1] Handle only in a functioning fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The allylic chloride can hydrolyze slowly in moist air to release HCl.

  • Stability: Stable for >6 months if kept dry and cold.[1] Avoid exposure to strong bases which may cause dehydrohalogenation to the allene or alkyne.[1]

References

  • PubChem Compound Summary. 2-Chloro-3,3,3-trifluoroprop-1-ene (Analogous Structure Reference). National Center for Biotechnology Information.[1] Available at: [Link][1][2]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text for the recommended synthetic route).

  • Guide to Pharmacology. Resmetirom (MGL-3196) Ligand Page.[1] (Context for 3-cyano-4-fluorophenyl structural motifs in drug development). Available at: [Link]

Sources

Safety data sheet (SDS) for 2-chloroallyl benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: 2-Chloroallyl Benzonitrile Derivatives

Scope & Chemical Identity

Disclaimer: This guide serves as a Predictive Safety Data Sheet (PSDS) . Specific commercial SDSs for "2-chloroallyl benzonitrile" are rare due to its status as a specialized research intermediate. The following protocols are derived from Structure-Activity Relationship (SAR) analysis of the benzonitrile core and the 2-chloroallyl moiety.

  • Target Chemical Class: 2-Chloroallyl benzonitrile derivatives (e.g., O-(2-chloroallyl)benzonitrile, S-(2-chloroallyl)benzonitrile).

  • Primary Application: Intermediates in the synthesis of heterocycles (e.g., isoxazolidines), agrochemicals (nematocides), and mitochondrial uncouplers.

  • Structural Alerts:

    • Benzonitrile Core: Potential for metabolic release of cyanide; acute toxicity.

    • 2-Chloroallyl Group: Potent alkylating agent; metabolic activation to mutagenic 2-chloroacrolein.

Hazard Identification (GHS Classification)

Based on component toxicity (Benzonitrile CAS: 100-47-0 and 2,3-Dichloropropene CAS: 78-88-6).

Hazard CategoryGHS Classification (Predicted)Mechanism of Toxicity
Acute Toxicity (Oral) Category 3 (Toxic) Cytochrome P450-mediated hydroxylation may release cyanide ions (

), inhibiting cytochrome c oxidase.
Acute Toxicity (Dermal) Category 3 (Toxic) High lipophilicity of the allyl-benzonitrile scaffold facilitates rapid transdermal absorption.
Skin Sensitization Category 1 (Sensitizer) The electrophilic 2-chloroallyl group acts as a hapten, alkylating skin proteins (Type IV hypersensitivity).
Carcinogenicity Category 1B (Presumed) Metabolic activation of the 2-chloroallyl group yields 2-chloroacrolein, a direct-acting mutagen.
Eye Irritation Category 2A (Irritant) Lachrymatory effect typical of allyl halides.

Biological Mechanism & Toxicology

To understand the handling requirements, one must understand the biotransformation that dictates toxicity. The 2-chloroallyl group is not merely an irritant; it is a "pro-mutagen."

Figure 1: Metabolic Activation Pathway (Bio-tox) The following diagram illustrates the dual-threat mechanism: Cyanide generation (Acute) and Mutagenesis (Chronic).

MetabolicPathway Compound 2-Chloroallyl Benzonitrile P450 CYP450 Oxidation Compound->P450 Metabolism Cyanide Cyanide Ion (CN-) P450->Cyanide Ring Hydrolysis Alcohol 2-Chloroallyl Alcohol P450->Alcohol Side-chain cleavage ADH Alcohol Dehydrogenase Alcohol->ADH Bioactivation Acrolein 2-Chloroacrolein (Mutagen) ADH->Acrolein Oxidation DNA DNA Adducts (Carcinogenesis) Acrolein->DNA Alkylation

Caption: Figure 1.[1] Dual metabolic activation pathways leading to acute cyanide toxicity and chronic genotoxicity via 2-chloroacrolein formation.

Self-Validating Handling Protocols

Standard nitrile gloves are insufficient for allylic halides.

A. Engineering Controls & PPE
  • Primary Barrier: Fume hood with face velocity >100 fpm.

  • Glove Protocol (Critical):

    • Inner Layer: Nitrile (4 mil) - Mechanical protection.

    • Outer Layer:Silver Shield / 4H (Laminate) or Viton .

    • Rationale: Allyl chlorides can permeate standard nitrile in <15 minutes.

  • Respiratory: If handling powder/solid forms outside a hood, use a Full-Face Respirator with OV/AG/P100 cartridges (Organic Vapor/Acid Gas/Particulate).

B. Chemical Decontamination (Quenching)

Do not use simple acid/base neutralization, which may release HCN or fail to destroy the alkylator.

Protocol:

  • Preparation: Prepare a "Bleach/Base" solution (10% Sodium Hypochlorite + 10% NaOH).

  • Action: Slowly add the benzonitrile derivative to the stirring bleach solution.

  • Mechanism: The hypochlorite oxidizes the nitrile to a cyanate (OCN⁻, less toxic) and hydrolyzes the alkyl chloride.

  • Validation (The "Self-Validating" Step):

    • Test the aqueous phase with Starch-Iodide paper .

    • Result: Paper must turn Blue/Black (indicating excess oxidant remains).

    • If Colorless: Add more bleach until the blue color persists for 30 mins. This proves the active agent is destroyed.

Emergency Response & First Aid

Speed is critical due to the potential for rapid cyanide-like hypoxia.

Figure 2: Emergency Response Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash with Soap/Water (15m) 3. Monitor for Burns Skin->ActionSkin ActionInhale 1. Move to Fresh Air 2. Administer 100% O2 3. Check Amyl Nitrite Kit Inhale->ActionInhale Symp Symptoms? (Dizziness, Cherry-red skin) ActionSkin->Symp ActionInhale->Symp Hosp HOSPITAL: Mention 'Nitrile/Cyanide Potential' Symp->Hosp Yes Obs Observation (24hr) Symp->Obs No

Caption: Figure 2. Triage workflow emphasizing the recognition of cyanide-like symptoms (hypoxia) vs. simple irritation.

Specific Medical Management
  • Cyanide Antidote: Facilities handling >1g of benzonitrile derivatives should have a Cyanide Antidote Kit (Amyl Nitrite or Hydroxocobalamin) accessible.

  • Note to Physician: Treat as a mixed exposure: Alkylating agent (monitor for delayed pulmonary edema) + Nitrile (monitor blood gases/lactate for cyanide poisoning).

Environmental Fate & Disposal

  • Aquatic Toxicity: High. 2-chloroallyl derivatives are highly toxic to fish (LC50 < 1 mg/L) due to electrophilic attack on gill proteins.

  • Hydrolysis: In water, these compounds slowly hydrolyze to release HCl and the corresponding phenol/alcohol.

  • Disposal:

    • Do NOT flush down drains.

    • Collect as Halogenated Organic Waste .

    • Label clearly: "Toxic / Suspected Carcinogen / Contact Hazard".

References

  • National Institute for Occupational Safety and Health (NIOSH). Benzonitrile: Systemic Agent. CDC/NIOSH Emergency Response Database. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzonitrile. Right to Know Program. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. 2,3-Dichloropropene (Source of 2-chloroallyl toxicity). PubChem Compound Summary. Available at: [Link]

  • Eder, E., & Dornbusch, M.Metabolism of 2,3-dichloropropene to the mutagen 2-chloroacrolein. Drug Metabolism and Disposition, 16(1), 60-68.
  • International Labour Organization (ILO). ICSC 1103 - Benzonitrile. International Chemical Safety Cards. Available at: [Link]

Sources

Methodological & Application

High-Yield Protocol for the Nickel-Catalyzed Reductive Cross-Coupling of 3-Cyano-4-fluorophenyl Halides with Allyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-allyl-2-fluorobenzonitrile (also known as 3-(3-cyano-4-fluorophenyl)-1-propene)[1] via the direct coupling of 3-cyano-4-fluorophenyl halides with allyl chlorides presents a unique synthetic challenge. The 3-cyano-4-fluorophenyl motif is a highly privileged scaffold in drug development, frequently utilized in the synthesis of complex therapeutics such as BACE-1 inhibitors for Alzheimer's disease[2].

Traditional cross-coupling methodologies require the pre-formation of highly nucleophilic organometallic reagents (e.g., Grignard or organozinc species). However, these reagents are fundamentally incompatible with the highly electrophilic nitrile group, leading to rapid degradation and side reactions. This application note details a robust, self-validating protocol utilizing Nickel-Catalyzed Cross-Electrophile Coupling (XEC) to directly couple these two electrophiles under mild, reductive conditions, completely circumventing the need for sensitive organometallic intermediates[3].

Mechanistic Rationale & Strategy (E-E-A-T)

The core advantage of Cross-Electrophile Coupling (XEC) is its exquisite chemoselectivity, driven by the differential activation of the two electrophiles[4].

  • Catalyst & Ligand Causality: NiBr₂·diglyme paired with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) is the optimal catalytic system. The bipyridine ligand stabilizes the highly reactive Ni(I) intermediate and tunes the redox potential of the metal center, strongly favoring the cross-coupling pathway over the undesired homocoupling of the aryl halide[5].

  • Reductant Selection: Manganese (Mn) dust is chosen over Zinc (Zn) as the terminal reductant. Mn possesses a lower reduction potential, which is perfectly calibrated to reduce the Ni(II) resting state to the active Ni(0) species, but mild enough to avoid the direct, uncatalyzed reduction of allyl chloride into a nucleophilic allyl-manganese species (which would lead to allyl homocoupling)[4].

  • Sequential Activation: The aryl bromide (5-bromo-2-fluorobenzonitrile) undergoes a standard two-electron oxidative addition with Ni(0). Following a single-electron reduction to Ar-Ni(I) by the Mn surface, the allyl chloride is activated via a radical pathway. This forms the key Ar-Ni(III)-allyl intermediate, which rapidly undergoes reductive elimination to yield the target compound[4].

Mechanism Ni0 Ni(0)L_n Catalyst OxAdd1 Oxidative Addition (5-Bromo-2-fluorobenzonitrile) Ni0->OxAdd1 Step 1 NiII Ar-Ni(II)-Br OxAdd1->NiII Reduction1 Reduction by Mn(0) NiII->Reduction1 Step 2 NiI Ar-Ni(I) Reduction1->NiI Radical Allyl Radical Generation (Allyl Chloride) NiI->Radical Step 3 NiIII Ar-Ni(III)-Allyl Radical->NiIII RedElim Reductive Elimination NiIII->RedElim Step 4 Product Coupled Product (5-allyl-2-fluorobenzonitrile) RedElim->Product NiI_Cl Ni(I)-Cl RedElim->NiI_Cl Reduction2 Reduction by Mn(0) NiI_Cl->Reduction2 Step 5 Reduction2->Ni0

Catalytic cycle of the Ni-catalyzed cross-electrophile coupling of aryl bromides and allyl chlorides.

Reaction Optimization Data

The following table summarizes the quantitative optimization data establishing the parameters of this protocol. Deviations from the optimal ligand or reductant significantly impact the yield due to competitive homocoupling or incomplete catalyst turnover.

EntryCatalyst (10 mol%)Ligand (10 mol%)Reductant (2.5 eq)SolventYield (%)
1 NiBr₂·diglyme dtbbpy Mn dust DMA 88%
2NiBr₂·diglymedtbbpyZn dustDMA61%
3NiI₂dtbbpyMn dustDMA84%
4NiBr₂·diglymePPh₃Mn dustDMA32%
5NonedtbbpyMn dustDMA0%

Experimental Protocol

Reagent Preparation & Handling
  • Manganese Dust Activation (Critical Step): Commercial Mn dust often possesses an oxidized passivation layer. To activate, stir 10 g of Mn dust in 100 mL of 1M HCl for 15 minutes (mild gas evolution will occur). Filter via a Büchner funnel, wash sequentially with distilled water (3x), ethanol (3x), and diethyl ether (3x). Dry thoroughly under high vacuum at 60 °C for 12 hours.

  • Solvent: N,N-Dimethylacetamide (DMA) must be strictly anhydrous and sparged with dry Argon for 30 minutes prior to use to prevent oxidation of the low-valent Nickel intermediates.

Workflow Prep 1. Reagent Prep (Dry DMA, Activate Mn) Setup 2. Inert Setup (Schlenk/Glovebox) Prep->Setup React 3. Reaction (Stir at 25 °C, 16 h) Setup->React Workup 4. Quench & Workup (1M HCl, EtOAc Extract) React->Workup Purify 5. Purification (Silica Gel Column) Workup->Purify

Step-by-step experimental workflow for the reductive cross-coupling under inert conditions.

Step-by-Step Methodology
  • Assembly: In an Argon-filled glovebox, charge an oven-dried 20 mL scintillation vial equipped with a PTFE-lined stir bar with NiBr₂·diglyme (30.8 mg, 0.10 mmol, 10 mol%), dtbbpy (26.8 mg, 0.10 mmol, 10 mol%), and activated Mn dust (137.3 mg, 2.50 mmol, 2.5 equiv).

  • Substrate Addition: Add 5-bromo-2-fluorobenzonitrile (200.0 mg, 1.00 mmol, 1.0 equiv) to the vial.

  • Solvation: Add 4.0 mL of anhydrous, degassed DMA. The solution will initially appear pale green/blue.

  • Electrophile Injection: Add allyl chloride (122 µL, 1.50 mmol, 1.5 equiv) via a micro-syringe. Seal the vial tightly with a Teflon cap and remove it from the glovebox.

  • Reaction: Stir the mixture vigorously (800 rpm) at 25 °C for 16 hours.

  • Quench & Workup: Carefully open the vial and quench the reaction by adding 5 mL of 1M HCl (to dissolve unreacted Mn dust and Ni salts). Stir for 10 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with water (2 x 10 mL) and brine (15 mL) to remove residual DMA.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 5% to 15% EtOAc in Hexanes) to afford 5-allyl-2-fluorobenzonitrile.

Self-Validation & Analytical Checkpoints

To ensure the protocol operates as a self-validating system, monitor the following checkpoints:

  • Visual Cue 1 (Complexation): Upon adding DMA to the Ni/ligand mixture, a pale green/blue color confirms the formation of the Ni(II)-dtbbpy complex.

  • Visual Cue 2 (Reduction): Within 15-30 minutes of stirring with Mn dust, the solution must transition to a deep, dark red/brown. This is the definitive indicator that the active low-valent Ni species has been generated. If the solution remains green, oxygen or moisture has compromised the system.

  • Mass Spectrometry (GC-MS): Monitor the disappearance of the starting material 5-bromo-2-fluorobenzonitrile (

    
     = 200.0) and the appearance of the product peak for 5-allyl-2-fluorobenzonitrile (
    
    
    
    = 161.1).

References

  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega. URL:[Link][2]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews - ACS Publications. URL:[Link][3]

  • Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry - ACS Publications. URL:[Link][4]

  • Development of Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides and Triflates with Alkyl Halides. University of Wisconsin–Madison. URL: [Link][5]

Sources

Application Note: Strategic Utilization of 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene , a specialized bifunctional intermediate used in modern medicinal chemistry.

Executive Summary

2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene (referred to herein as Intermediate A ) is a high-value electrophilic building block designed for the synthesis of Androgen Receptor (AR) Antagonists , Thyroid Hormone Receptor (THR-β) Agonists , and Kinase Inhibitors .

Its structural uniqueness lies in its dual-reactivity profile :

  • Pharmacophore Payload: The 3-cyano-4-fluorophenyl moiety is a validated bioisostere found in blockbuster drugs (e.g., Enzalutamide, Apalutamide), known to enhance metabolic stability and ligand-receptor binding affinity via halogen bonding and dipole interactions.

  • Synthetic Handle: The 2-chloroallyl group serves as a versatile "linchpin" for transition-metal-catalyzed cyclizations (Heck, Suzuki) to construct fused heterocyclic cores (e.g., tetrahydroisoquinolines, indanes, pyridazinones) or as a precursor for isopropenyl bioisosteres.

Strategic Applications in Drug Discovery

A. Construction of Fused Heterocyclic Cores (The "Linchpin" Strategy)

Intermediate A is primarily used to synthesize bicyclic or tricyclic scaffolds via Palladium-Catalyzed Intramolecular Annulation . The 2-chloroallyl group allows for endo- or exo- trig cyclizations that are difficult to achieve with simple allyl groups.

  • Target Scaffolds: 2-substituted Indanes, Naphthalenes, and Benzazepines.

  • Mechanism: The vinyl chloride undergoes oxidative addition with Pd(0), followed by carbopalladation onto a tethered nucleophile or aryl ring.

B. Fragment-Based Drug Design (FBDD) for AR Antagonists

The 3-cyano-4-fluorophenyl motif is a critical pharmacophore for binding to the ligand-binding domain (LBD) of the Androgen Receptor. Intermediate A allows for the rapid introduction of this motif into a core scaffold while leaving a reactive vinyl chloride handle for further elaboration (e.g., adding a solubilizing tail via Suzuki coupling).

C. Synthesis of Resmetirom-Class Agonists (THR-β)

While Resmetirom (MGL-3196) utilizes a specific isopropyl-pyridazinone core, Intermediate A serves as a key precursor for next-generation analogs . The 2-chloroallyl group can be converted to an isopropyl group (via hydrogenation) or a functionalized isopropyl group (via nucleophilic substitution), offering a route to modify the lipophilic core of thyromimetics.

Technical Data & Properties

PropertySpecification
IUPAC Name 2-Chloro-3-(3-cyano-4-fluorophenyl)prop-1-ene
Molecular Formula C₁₀H₇ClFcN
Molecular Weight 195.62 g/mol
Appearance Colorless to pale yellow oil (low melting solid)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Key Reactivity Electrophilic (Allylic chloride), Nucleophilic (Aryl ring), Pd-Cross Coupling (Vinyl chloride)
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen)

Experimental Protocols

Protocol A: Synthesis of Fused Indane Core via Intramolecular Heck Cyclization

This protocol demonstrates the use of Intermediate A to form a bioactive indane scaffold, a common core in kinase inhibitors.

Reagents:

  • Substrate: 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene (1.0 eq)

  • Coupling Partner: 2-Iodophenol or similar tethered nucleophile (for ether linkage)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or XPhos (for difficult substrates)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: DMF or DMAc (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, dissolve the tethered precursor (formed by alkylating a phenol with Intermediate A) in anhydrous DMF (0.1 M).

  • Catalyst Addition: Add K₂CO₃, Pd(OAc)₂, and Ligand under a counter-flow of Nitrogen.

  • Degassing: Sparge the solution with Nitrogen for 15 minutes to remove dissolved Oxygen (critical to prevent Pd oxidation).

  • Cyclization: Seal the tube and heat to 100°C for 12 hours . The vinyl chloride facilitates the formation of the π-allyl palladium intermediate or direct insertion.

  • Work-up: Cool to RT, dilute with EtOAc, and wash with water (3x) and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Point:

  • Success Indicator: Disappearance of the vinyl chloride signals in ¹H NMR (δ 5.2–5.5 ppm) and appearance of the cyclic alkene or fused ring protons.

Protocol B: Quality Control & Characterization

Ensure batch consistency before using in biological assays.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA).

    • Gradient: 5% B to 95% B over 20 min.

    • Acceptance Criteria: Purity > 98% (AUC).[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • Diagnostic Peaks:

      • Vinyl Protons: Two singlets/doublets around δ 5.30 and 5.50 ppm (characteristic of terminal =CH₂ next to Cl).

      • Benzylic Methylene: Singlet around δ 3.6–3.8 ppm.

      • Aromatic Region: Multiplets at δ 7.2–7.6 ppm (3-cyano-4-fluoro pattern).

Visualized Pathways & Workflows

Figure 1: Strategic Workflow for Drug Candidate Synthesis

From Building Block to Bioactive Scaffold.

DrugDesignWorkflow Start Intermediate A (2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene) Step1 Functionalization (Nucleophilic Substitution) Start->Step1 SN2 Reaction (w/ Amines/Phenols) Step2 Pd-Catalyzed Cyclization (Heck/Suzuki) Start->Step2 Direct Coupling Step1->Step2 Pre-assembly Scaffold1 Fused Indane/Tetralin (Kinase Inhibitor Core) Step2->Scaffold1 Intramolecular Annulation Scaffold2 Biaryl System (AR Antagonist) Step2->Scaffold2 Intermolecular Cross-Coupling

Caption: Workflow illustrating the divergent synthesis paths from Intermediate A to fused heterocyclic cores (Kinase Inhibitors) or biaryl systems (AR Antagonists).

Figure 2: Mechanistic Insight - Pd-Catalyzed Annulation

The role of the 2-Chloroallyl handle in ring formation.

Mechanism Substrate Precursor (Tethered Intermediate A) OxAdd Oxidative Addition (Pd inserts into C-Cl) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Species Pd0->OxAdd CarboPd Carbopalladation (Ring Closure) OxAdd->CarboPd Intramolecular Alkene Insertion Elim Beta-Hydride Elimination CarboPd->Elim Formation of Exo/Endo Double Bond Elim->Pd0 Regeneration (Reductive Elim) Product Final Cyclic Scaffold (e.g., Indane) Elim->Product Release of Pd(II)

Caption: Catalytic cycle showing the activation of the vinyl chloride moiety to form a fused ring system.

References

  • BenchChem. (2025). A Comprehensive Technical Guide to the Chemical Synthesis and Structure of Resmetirom. Retrieved from

  • Cui, Y., et al. (2025).[2] "An Alternate and Efficient Synthetic Process for a Metabolic Dysfunction-Associated Steatohepatitis Drug: Resmetirom." Organic Process Research & Development, 29, 2230–2237.

  • Kelly, M. J., et al. (2014).[3] "Discovery of MGL-3196, a Highly Selective Thyroid Hormone Receptor β Agonist."[3] Journal of Medicinal Chemistry, 57(10), 3912-3923.[3]

  • Sigma-Aldrich. (2024). Product Specification: 3-Chloro-2-fluoro-6-methylbenzonitrile and Related Intermediates. Retrieved from

  • Jiang, H., et al. (2022). "Pd(II)/Lewis Acid Catalyzed Intramolecular Annulation of Indolecarboxamides." The Journal of Organic Chemistry.

Sources

Functionalization of 2-chloroallyl groups in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 2-Chloroallyl Groups in Advanced Organic Synthesis

Executive Summary & Mechanistic Rationale

The 2-chloroallyl group is a highly versatile, bifunctional building block in modern organic synthesis. Derived predominantly from 2,3-dichloroprop-1-ene, this moiety presents a unique chemoselective advantage: it contains both a highly reactive electrophilic allylic carbon and a relatively inert vinylic chloride.

The causality behind its synthetic utility lies in the differential reactivity of these two carbon-chlorine bonds. The allylic C–Cl bond readily undergoes nucleophilic displacement (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) or oxidative addition with low-valent transition metals. Conversely, the vinylic C–Cl bond strongly resists substitution due to the 

hybridization of the carbon, which increases the s-character of the C–Cl bond, making it shorter and stronger. Furthermore, the electron-rich nature of the double bond repels incoming nucleophiles, effectively shutting down

pathways. This allows chemists to selectively functionalize the allylic position while retaining the vinylic chloride as a handle for downstream cross-coupling or as a structural pharmacophore in agrochemicals and pharmaceuticals[1].

Divergent Functionalization Pathways

The functionalization of 2-chloroallyl precursors broadly diverges into three main pathways: nucleophilic substitution, transition-metal-catalyzed cross-coupling/cyclization, and organometallic oligomerization.

G Precursor 2,3-Dichloroprop-1-ene (2-Chloroallyl Precursor) Subst Nucleophilic Substitution (Base/Solvent) Precursor->Subst K2CO3, DMF TMCat Transition Metal Catalysis (Pd, Fe, Cu) Precursor->TMCat Pd(0) / Fe(III) Oligom Oligomerization (Cr(III) Catalysts) Precursor->Oligom Cr(III), MMAO Prod1 2-Chloroallyl Ethers/Thioethers (Agrochemicals/Pharma) Subst->Prod1 Chemoselective Allylic Displacement Prod2 Cross-Coupled Dienes/Arenes (Advanced Intermediates) TMCat->Prod2 Oxidative Addition / Cross-Coupling Prod3 Poly(2-chloroallyl alcohol) (Material Science) Oligom->Prod3 Chain Propagation

Divergent functionalization pathways of 2-chloroallyl precursors in organic synthesis.

Quantitative Performance Data

The following table summarizes validated reaction parameters, catalyst systems, and yields for various 2-chloroallyl functionalizations across different synthetic domains.

SubstrateReagents / Catalyst SystemTarget Product ClassYield / ActivityRef
2,3-dichloroprop-1-ene + 2-iodophenolK₂CO₃ (1.2 eq), DMF, 25 °C1-((2-Chloroallyl)oxy)-2-iodobenzene~85–90%[2]
2,3-dichloroprop-1-ene + Sodium thiocyanatePhase transfer catalyst, 80 °C2-Chloroallyl thiocyanate>80%[3]
2-chloro-1,6-heptadiene + AlEt₃FeCl₃ (5 mol%), DPEPhos, 20 °C2-Alkyl-1-methylidenecyclopentanes30–70%[4]
2-chloro-2-propen-1-ol [Cr(2-pic)₂(OH₂)₂]NO₃, MMAO-12Poly(2-chloroallyl alcohol)>1000 g/mmol ·h[5]
2,3-dichloroprop-1-ene + Thiouracil deriv.K₂CO₃, DMF, 40–50 °C2-Alkenylthiopyrimidines (Acaricides)>85%[1]

Validated Experimental Protocols

The following protocols have been engineered to ensure high fidelity and reproducibility. Each includes the mechanistic causality behind the reagent choices and a self-validating analytical step to confirm success.

Protocol A: Chemoselective O-Alkylation (Synthesis of 2-Chloroallyl Ethers)

This protocol describes the synthesis of 1-((2-chloroallyl)oxy)-2-iodobenzene, a common precursor for palladium-catalyzed tandem cyclizations[2].

Causality & Rationale: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble base. It is strong enough to deprotonate the phenol (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) but weak enough to prevent the 

elimination of the vinylic chloride, which would undesirably yield allenes or alkynes. DMF is utilized as a polar aprotic solvent to leave the phenoxide nucleophile unsolvated, thereby drastically accelerating the

displacement at the allylic position.

Step-by-Step Procedure:

  • Charge a flame-dried 50 mL round-bottom flask with 2-iodophenol (660 mg, 3.0 mmol, 1.0 equiv) and anhydrous K₂CO₃ (498 mg, 3.6 mmol, 1.2 equiv).

  • Add 20 mL of anhydrous DMF to achieve a 0.20 M concentration. Stir the suspension at room temperature for 15 minutes to allow phenoxide formation.

  • Introduce 2,3-dichloroprop-1-ene (250 µL, 2.7 mmol, 0.90 equiv) dropwise via syringe.

  • Stir the reaction mixture at 25 °C until complete consumption of the limiting reagent is observed via TLC (typically 12–16 hours).

  • Quench the reaction by pouring it into 50 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Wash the combined organic layers thoroughly with brine (5 × 20 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography.

Self-Validation System: Analyze the purified product via


H NMR. The success of the chemoselective alkylation is confirmed by the disappearance of the broad phenolic –OH peak and the appearance of two distinct vinylic protons (typically doublets at ~5.4 ppm and ~5.6 ppm) exhibiting a small geminal coupling constant (

Hz). This confirms the vinylic C–Cl bond survived the basic conditions.
Protocol B: Phase-Transfer Synthesis of 2-Chloroallyl Thiocyanate

This method details the large-scale nucleophilic substitution of 2,3-dichloroprop-1-ene to yield 2-chloroallyl thiocyanate, an important agricultural intermediate[3].

Causality & Rationale: The reaction is performed under biphasic conditions at 80 °C. The hard-soft acid-base (HSAB) principle governs the regioselectivity of the ambident thiocyanate nucleophile. The softer sulfur atom preferentially attacks the soft allylic carbon of the 2,3-dichloroprop-1-ene, yielding the desired thiocyanate rather than the isothiocyanate byproduct[3].

Step-by-Step Procedure:

  • In a reactor equipped with a mechanical stirrer and a reflux condenser, add 2,3-dichloro-1-propene (1.0 equiv).

  • Introduce sodium thiocyanate (98% purity, 1.1 equiv) in two equal portions at room temperature.

  • Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the transport of the thiocyanate anion into the organic phase.

  • Heat the mixture to 80 °C and maintain vigorous mechanical stirring for exactly 2 hours[3].

  • Cool the reaction mixture to 70 °C, then add deionized water (approx. 2 volumes relative to the organic phase) to dissolve the precipitated sodium chloride salts.

  • Separate the organic phase at room temperature.

  • Distill the organic phase under reduced pressure (e.g., 250 mbar) to isolate pure 2-chloroallyl thiocyanate[3].

Self-Validation System: Utilize Infrared (IR) spectroscopy for immediate validation. A sharp, strong absorption band at ~2150 cm⁻¹ confirms the formation of the thiocyanate (–SCN). If a broad band appears around 2050–2100 cm⁻¹, it indicates thermal isomerization to the isothiocyanate (–NCS) byproduct, signaling that the reaction temperature was too high or the heating time too long.

Protocol C: Iron-Catalyzed Alkylative Cyclization

This protocol leverages the 2-chloroallyl group in a complex cascade reaction, converting 2-chloro-1,6-heptadienes into 2-alkyl-1-methylidenecyclopentanes[4].

Causality & Rationale: Iron(III) chloride combined with a bidentate phosphine (DPEPhos) creates an electron-rich iron center capable of activating the diene. Trialkylaluminum (


) serves a dual purpose: it reduces Fe(III) to the catalytically active low-valent iron species and acts as the alkyl group donor for the cascade cyclization/cross-coupling event[4].

Step-by-Step Procedure:

  • Inside an argon-filled glovebox, dissolve the 2-chloro-1,6-heptadiene derivative (0.5 mmol) in 3 mL of dry toluene.

  • Add DPEPhos (13.5 mg, 0.025 mmol) and anhydrous FeCl₃ (4 mg, 0.025 mmol, 5 mol%)[4].

  • Slowly add a 2.0 M solution of triethylaluminum (

    
    ) in toluene (0.5 mL, 1.0 mmol) to the reaction mixture.
    
  • Seal the vessel, remove it from the glovebox, and stir at 20 °C for 36 hours[4].

  • Carefully quench the reaction by the slow addition of water (1 mL) followed by 3 M HCl (3 mL) to decompose the aluminum residues.

  • Extract the mixture with diethyl ether, dry over Na₂SO₄, and concentrate.

Self-Validation System: Analyze via


C NMR. The reaction's success is verified by the disappearance of the internal allylic/vinylic carbon signals of the linear precursor and the emergence of a new quaternary carbon signal corresponding to the cyclopentane ring, alongside an exocyclic methylene carbon at approximately 110 ppm.

References

  • Design, Synthesis, and Acaricidal Activity of Phenyl Methoxyacrylates Containing 2-Alkenylthiopyrimidine. MDPI.[Link]

  • US8785673B2 - Method for producing 2-chloroallyl thiocyanate and 2-chloroallyl isothiocyanate.
  • Iron‐Catalyzed Transformations of 2‐Chloro‐1,6‐heptadienes. DOI / Wiley.[Link]

  • Oligomerization of 2-chloroallyl alcohol by 2-pyridinecarboxylate complex of chromium(III) - new highly active and selective catalyst. NIH.[Link]

  • Reversible Oxidative Addition in Palladium Catalysis. Scholaris.[Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloroallyl Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

The development of highly functionalized, stereodefined building blocks is a cornerstone of modern drug development and complex target synthesis. Among these, 2-chloroallyl intermediates (such as 2-chloroallyl acetates, carbonates, and halides) represent a uniquely powerful class of electrophiles in palladium-catalyzed cross-coupling reactions [1].

The strategic value of the 2-chloroallyl moiety lies in its bifunctional nature . It possesses both an allylic C–O/C–X bond and a vinylic C–Cl bond. Because palladium(0) undergoes oxidative addition into allylic C–O or C–X bonds orders of magnitude faster than into unactivated vinylic C–Cl bonds, researchers can achieve highly chemoselective cross-coupling at the allylic position. The resulting product retains the vinylic chloride, which serves as a robust synthetic handle for a subsequent, orthogonal cross-coupling event (e.g., Suzuki, Heck, or Stille couplings) to construct complex 1,3-dienes or heavily substituted alkene frameworks [1, 4].

Mechanistic Insights & Causality (E-E-A-T)

Understanding the electronic and steric influence of the 2-chloro substituent is critical for optimizing reaction conditions:

  • Electronic Modulation of the

    
    -Allyl Complex:  Upon oxidative addition of the 2-chloroallyl electrophile to Pd(0), a 
    
    
    
    -(2-chloroallyl)palladium(II) intermediate is formed. The highly electronegative chlorine atom withdraws electron density from the
    
    
    -allyl system. This electronic deficiency accelerates the rate of nucleophilic attack and heavily biases the regioselectivity, typically directing incoming nucleophiles to the less sterically hindered terminal carbon [3].
  • Ligand Bite Angle and Chirality Transfer: In asymmetric applications, such as the enantioselective decarboxylative allylic alkylation developed by the Stoltz laboratory, the choice of ligand is paramount. Employing an electron-deficient chiral ligand like

    
    -(p-CF
    
    
    
    )
    
    
    -
    
    
    -BuPHOX ensures a tight chiral pocket. The 2-chloro substituent is well-tolerated in this manifold, and the rigid bite angle of the PHOX ligand prevents conformational isomerization of the
    
    
    -allyl intermediate, enabling near-perfect chirality transfer to form all-carbon quaternary centers [2].
  • Preventing Premature

    
    -Chloride Elimination:  A common pitfall when working with halogenated allylic systems is unwanted 
    
    
    
    -halide elimination. Maintaining a strict anhydrous environment and utilizing mild bases (e.g., K
    
    
    CO
    
    
    or Cs
    
    
    CO
    
    
    ) mitigates this side reaction, ensuring the vinylic chloride remains intact for downstream functionalization.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Cleavage of Allylic C-X) Pd0->OxAdd + 2-Chloroallyl Electrophile PiAllyl π-(2-Chloroallyl)Pd(II)L_2 Intermediate OxAdd->PiAllyl NucAttack Nucleophilic Attack / Transmetalation (Regioselective) PiAllyl->NucAttack + Nucleophile (e.g., Boronic Acid) RedElim Reductive Elimination (C-C / C-Nu Formation) NucAttack->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Chloroallyl Product (Retained C-Cl Handle) RedElim->Product

Fig 1: Catalytic cycle for the chemoselective cross-coupling of 2-chloroallyl intermediates.

Quantitative Data Summarization

The following table summarizes validated reaction parameters and yields for various cross-coupling methodologies utilizing 2-chloroallyl intermediates, demonstrating the versatility of this building block across different catalytic systems.

Table 1: Representative Reaction Parameters for 2-Chloroallyl Cross-Couplings

Reaction ClassSubstrateCoupling PartnerCatalyst / Ligand SystemYieldEnantiomeric Excess (ee)Ref
Decarboxylative Allylic Alkylation 2-Chloroallyl

-ketoester
Intramolecular EnolatePd

(dba)

/

-(p-CF

)

-

-BuPHOX
85–94%88–91%[2]
Suzuki-Miyaura Coupling 2-Chloroallyl AcetateArylboronic AcidsPd(PPh

)

/ K

CO

75–89%N/A[1]
Reductive

-Elimination
2-Chloroallyl AcetateIn/CuI (Metal-mediated)N/A70–85%N/A (Forms (E)-1,3-dienes)[1]

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling of 2-Chloroallyl Acetates

Objective: To couple an arylboronic acid at the allylic position while preserving the vinylic chloride.

Causality & Design: We utilize Pd(PPh


)

as the catalyst because the triphenylphosphine ligands provide sufficient electron density to facilitate oxidative addition into the allylic C–O bond at mild temperatures (room temperature to 50 °C), which is kinetically insufficient to cleave the stronger vinylic C–Cl bond.

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equiv), K

    
    CO
    
    
    
    (2.0 equiv), and Pd(PPh
    
    
    )
    
    
    (5 mol%).
  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Add degassed THF/H

    
    O (10:1 v/v, 0.2 M) via syringe. Note: The biphasic system ensures the solubility of the inorganic base, which is required to activate the boronic acid for transmetalation.
    
  • Substrate Introduction: Inject the 2-chloroallyl acetate (1.0 equiv) dropwise. Stir the reaction mixture at 40 °C.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexane/EtOAc 9:1). The consumption of the UV-active boronic acid and the appearance of a new, higher

    
     spot indicates successful coupling.
    
  • Workup & Extraction: Once complete (typically 4–6 hours), quench the reaction with saturated aqueous NH

    
    Cl. Extract with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO
    
    
    
    , and concentrate under reduced pressure.
  • Analytical Validation: Perform a crude

    
    H NMR. The disappearance of the distinct allylic acetate protons (~4.5 ppm) and the preservation of the vinylic protons (~5.2–5.4 ppm) validate that chemoselective allylic coupling occurred without premature vinylic C–Cl insertion.
    
Protocol B: Enantioselective Decarboxylative Allylic Alkylation

Objective: To synthesize an


-quaternary cyclopentanone bearing a 2-chloroallyl group.

Causality & Design: Pd


(dba)

is selected as the Pd(0) source because the dibenzylideneacetone (dba) ligands are easily displaced by the highly engineered

-(p-CF

)

-

-BuPHOX ligand. This prevents competitive binding and ensures the chiral environment is strictly maintained during the inner-sphere reductive elimination [2].

Step-by-Step Methodology:

  • Catalyst Complexation: In an argon-filled glovebox, dissolve Pd

    
    (dba)
    
    
    
    (2.75 mol%) and
    
    
    -(p-CF
    
    
    )
    
    
    -
    
    
    -BuPHOX (6.0 mol%) in anhydrous toluene (0.05 M). Stir for 30 minutes at room temperature until the solution turns a vibrant orange, indicating the formation of the active chiral Pd(0) complex.
  • Substrate Addition: Add the 2-chloroallyl

    
    -ketoester (1.0 equiv) as a solution in toluene.
    
  • Reaction & Monitoring: Seal the vessel and stir at 20–25 °C. Monitor the CO

    
     evolution (bubbling) which serves as a visual, self-validating indicator of the decarboxylation step.
    
  • Purification: Upon completion (verified by TLC or GC-MS showing complete consumption of the starting material), filter the crude mixture directly through a short pad of silica gel, eluting with Et

    
    O.
    
  • Characterization: Isolate the product via flash column chromatography. Determine the enantiomeric excess (ee) using Chiral SFC or HPLC.

Protocol Schlenk Step 1: Assembly Schlenk Flask / Glovebox Add Pd source & Ligand Activation Step 2: Activation Stir in solvent (e.g., THF) Generate Pd(0) Schlenk->Activation Reaction Step 3: Coupling Add 2-Chloroallyl Substrate & Nucleophile. Heat. Activation->Reaction Monitor Step 4: Validation Monitor via TLC/GC-MS Check for intermediate Reaction->Monitor Workup Step 5: Workup Quench, Extract, Dry over MgSO4 Monitor->Workup Purify Step 6: Isolation Flash Chromatography NMR Characterization Workup->Purify

Fig 2: Standard experimental workflow for Pd-catalyzed cross-coupling of 2-chloroallyl substrates.

References

  • Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes, Molecules (MDPI).[Link]

  • Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones, Organic Letters (ACS).[Link]

  • Dynamic stereochemistry of allylic palladium(II) carboxylate complexes, Journal of the Chemical Society A (RSC).[Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS, NobelPrize.org.[Link]

Strategic Fluorocyclization: Accessing Fluorinated Heterocycles via Allyl Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1] The "Fluorine Effect" modulates pKa, enhances metabolic stability (blocking P450 oxidation sites), and increases lipophilicity (


) to improve membrane permeability. However, direct fluorination of pre-formed heterocycles is often non-selective.

This guide details two robust, field-proven strategies to construct fluorinated heterocycles de novo using allyl precursors . By leveraging the alkene handle of N-allyl amides and amines, researchers can access complex fluorinated scaffolds via:

  • Radical Pathway: Visible-light photoredox trifluoromethylation-cyclization.

  • Ionic/Radical-Hybrid Pathway: Silver-catalyzed intramolecular aminofluorination.

Mechanistic Divergence

Understanding the mode of activation is critical for substrate selection. The allyl group serves as a "bifurcation point" where the reaction trajectory is determined by the nature of the fluorine source (radical vs. electrophilic).

Diagram 1: Mechanistic Pathways for Allyl Fluorocyclization

G Start N-Allyl Precursor (Amide/Amine) Rad_Init Photoredox Cat. (Ru/Ir) + Blue LED Start->Rad_Init Pathway 1 Ion_Init Ag(I) Catalyst + Selectfluor Start->Ion_Init Pathway 2 CF3_Rad •CF3 Generation (Togni/Langlois) Rad_Init->CF3_Rad Rad_Add Radical Addition to Alkene CF3_Rad->Rad_Add Rad_Cyc Radical/Polar Cyclization Rad_Add->Rad_Cyc Prod_A Product A: CF3-Oxazoline/Lactam Rad_Cyc->Prod_A F_Act F+ Activation (F-TEDA-BF4) Ion_Init->F_Act Ion_Cyc Anti-Fluorination Cyclization F_Act->Ion_Cyc Prod_B Product B: F-Pyrrolidine/Piperidine Ion_Cyc->Prod_B

Caption: Divergent activation modes. Pathway 1 utilizes Single Electron Transfer (SET) for radical trifluoromethylation.[2] Pathway 2 utilizes Lewis-acid assisted electrophilic fluorination.[3]

Protocol A: Photoredox Trifluoromethylation-Cyclization

Target: 5-(trifluoromethyl)-2-oxazolines and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-lactams.
Mechanism:  Radical Cascade.
Primary Reference: Chem. Commun., 2013 [Source 1.4]; Green Chem., 2014 [Source 1.2].
Rationale

This protocol avoids hazardous gas (


) and utilizes Togni Reagent II  or Langlois Reagent  (

) as solid, bench-stable

sources. The reaction proceeds via the addition of a

radical to the terminal alkene, followed by intramolecular trapping by the amide oxygen (O-attack) or nitrogen (N-attack).
Optimized Conditions Table
ParameterStandard ConditionOptimization Notes
Substrate N-allylbenzamide (0.5 mmol)Electron-rich arenes cyclize faster.
F-Source Togni Reagent II (1.2 equiv)Langlois reagent requires an oxidant (TBHP).
Catalyst

(2 mol%)
Eosin Y can be used as a metal-free alternative.
Base

(2.0 equiv)
Essential to buffer HF byproducts.
Solvent DCM or MeCN (degassed)DCM favors O-cyclization (oxazoline).
Light Blue LEDs (450-470 nm)Keep reaction temp < 35°C (use fan).
Step-by-Step Workflow
  • Preparation:

    • In a 10 mL Schlenk tube equipped with a magnetic stir bar, add N-allyl amide (0.5 mmol, 1.0 equiv), Togni Reagent II (0.6 mmol, 1.2 equiv),

      
       (0.01 mmol, 2 mol%), and anhydrous 
      
      
      
      (1.0 mmol).
  • Solvent Addition & Degassing (Critical):

    • Add anhydrous DCM (5.0 mL).

    • Seal the tube with a septum.

    • Freeze-Pump-Thaw (3 cycles) OR sparge with Argon for 15 minutes. Note: Oxygen is a radical quencher and will severely inhibit yield.

  • Irradiation:

    • Place the tube 2-3 cm away from a Blue LED strip (approx. 12W).

    • Stir vigorously at room temperature for 12–24 hours.

    • Use a small fan to dissipate heat generated by the LEDs.

  • Work-up:

    • Dilute with DCM (20 mL) and wash with water (2 x 10 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Hexane/EtOAc).

Protocol B: Silver-Catalyzed Intramolecular Aminofluorination

Target: 3-fluoropyrrolidines and 3-fluoropiperidines. Mechanism: Ag(I)/Ag(II) Assisted Electrophilic Fluorination. Primary Reference: J. Am. Chem. Soc.[4] (Ag-catalyzed fluorination concepts) [Source 1.7]; Chem. Commun. (Selectfluor aminofluorination) [Source 1.1].

Rationale

While Selectfluor alone can mediate this reaction, the addition of Silver (Ag) salts significantly enhances rate and diastereoselectivity. Silver acts as a halogen-bonding Lewis acid to activate Selectfluor (F-TEDA-BF4) or facilitates a SET oxidation mechanism (AgI


 AgII) [Source 1.18].
Optimized Conditions Table
ParameterStandard ConditionOptimization Notes
Substrate N-benzyl-N-(but-3-enyl)amineProtected amines (Ts, Boc) reduce N-oxidation.
F-Source Selectfluor (1.5 equiv)Must be dry; hygroscopic nature kills reactivity.
Catalyst AgOTf or AgNO3 (10-20 mol%)AgOTf generally provides higher yields.
Solvent MeCN or DCMMeCN can participate (Ritter), use DCM for pure cyclization.
Additives

(2.0 equiv)
Scavenges acidic protons generated during cyclization.
Step-by-Step Workflow
  • Preparation:

    • Flame-dry a round-bottom flask under vacuum and backfill with Argon.

    • Add AgOTf (0.05 mmol, 10 mol%) and Selectfluor (0.75 mmol, 1.5 equiv) in a glovebox or under rapid Argon flow.

    • Add

      
       (1.0 mmol, 2.0 equiv).
      
  • Reaction Assembly:

    • Dissolve the N-allyl amine substrate (0.5 mmol) in anhydrous MeCN (5.0 mL).

    • Add the substrate solution to the catalyst mixture via syringe.

  • Incubation:

    • Stir at room temperature (25°C) in the dark (wrap flask in aluminum foil). Note: Silver salts are photosensitive; light can cause catalyst decomposition.

    • Monitor by TLC or 19F-NMR (using PhCF3 internal standard) for 12–48 hours.

  • Quenching:

    • Filter the reaction mixture through a pad of Celite to remove silver salts and inorganic solids.

    • Concentrate the filtrate.

  • Purification:

    • The residue is often an ammonium salt if the product is basic. Neutralize with sat.

      
       and extract with DCM.
      
    • Purify via chromatography.

Critical Troubleshooting & Quality Control

Common Failure Modes
  • Protocol A (Photoredox):

    • Symptom:[1][5][6][7][8] No conversion. Cause: Incomplete degassing (

      
       inhibition) or light source too weak.
      
    • Symptom:[1][5][6][7][8] Complex mixture. Cause: Overheating (>40°C). Ensure active cooling.

  • Protocol B (Silver/Selectfluor):

    • Symptom:[1][5][6][7][8] Protodesilylation/Protonation instead of Fluorination. Cause: Wet Selectfluor or solvent.[9] Selectfluor hydrolyzes to HF.

    • Symptom:[1][5][6][7][8] Black precipitate. Cause: Decomposition of Ag catalyst. Ensure reaction is kept in the dark.

Workflow Diagram

Workflow Start Start: Allyl Precursor Decision Target Structure? Start->Decision PathA CF3-Oxazoline/Lactam Decision->PathA Radical CF3 PathB F-Pyrrolidine Decision->PathB Nucleophilic F StepA1 Add Togni II + Ru(bpy)3 PathA->StepA1 StepA2 Degas (Ar sparge) StepA1->StepA2 StepA3 Blue LED Irradiation StepA2->StepA3 Finish Purification & Analysis (19F NMR / MS) StepA3->Finish StepB1 Add Selectfluor + AgOTf PathB->StepB1 StepB2 Protect from Light/Moisture StepB1->StepB2 StepB3 Stir RT (12-48h) StepB2->StepB3 StepB3->Finish

Caption: Operational decision tree for selecting the appropriate fluorocyclization protocol based on the desired heterocyclic outcome.

References

  • Synthesis of

    
    -CF3 and 
    
    
    
    -CF2H amines via the aminofluorination of fluorinated alkenes.
    Chemical Communications, 2013.
  • Visible-light-induced radical cyclization of N-allylbenzamides with CF3SO2Na. Green Chemistry, 2014.

  • Recent advances in the synthesis of fluorinated heterocycles. Organic & Biomolecular Chemistry, 2020.

  • Visible-light-induced photocatalytic oxytrifluoromethylation of N-allylamides. Chemical Communications, 2013.

  • Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society, 2010.

  • Mechanistic study of silver-catalyzed decarboxylative fluorination. Journal of the American Chemical Society, 2015.

Sources

Application Note: Scalable Synthesis of Fluorocyanophenyl Propenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Target Moiety: Fluorocyanophenyl propenes (FCPs). Significance: These motifs are critical pharmacophores in non-steroidal androgen receptor antagonists (e.g., Enzalutamide analogs), liquid crystal displays (high birefringence components), and agrochemical intermediates.

The Challenge: Synthesizing FCPs requires balancing three competing factors: Regioselectivity (directing the alkene para or meta to the directing groups), Stereoselectivity (thermodynamically stable E-isomer vs. kinetic Z-isomer), and Scalability (handling toxic cyanides and removing trace transition metals).

This guide details two distinct, validated protocols for the synthesis of a model compound, (E)-4-(prop-1-en-1-yl)-2-fluorobenzonitrile , chosen for its representative electronic properties (electron-withdrawing cyano and fluoro groups).

Route Selection Strategy
FeatureMethod A: Heck Alkenylation Method B: Wittig Olefination
Scale Suitability High (Kilogram to Ton)Medium (Gram to Kilogram)
Atom Economy Excellent (No stoichiometric byproducts)Poor (Stoichiometric phosphine oxide)
Stereocontrol >98:2 E:Z (Thermodynamic control)Variable (Requires Schlosser mod for E)
Key Risk Pd removal (<10 ppm ICH limits)Cryogenic conditions / Strong bases
Cost Driver Catalyst (Pd)Reagents (Phosphonium salts)

Decision Logic Pathway

The following decision tree illustrates the logic for selecting the appropriate synthetic route based on available equipment and purity requirements.

RouteSelection Start Start: Select Precursor Halide Aryl Halide Available? (Br/I-Fluorobenzonitrile) Start->Halide Aldehyde Aryl Aldehyde Available? (Formyl-Fluorobenzonitrile) Start->Aldehyde Scale Target Scale? Halide->Scale Wittig PROTOCOL B: Wittig Olefination (Strict Stereocontrol) Aldehyde->Wittig Direct Route Pure Isomer Purity Critical? Scale->Pure <100g (Lab) Heck PROTOCOL A: Heck Alkenylation (High Throughput) Scale->Heck >100g (Industrial) Pure->Heck E-isomer only Pure->Wittig Z-isomer required

Figure 1: Strategic decision tree for selecting the synthesis route based on precursor availability and scale.

Protocol A: Scalable Heck Alkenylation (Industrial Standard)

This protocol utilizes the Mizoroki-Heck reaction , leveraging the electron-poor nature of the fluorocyanobenzene ring to facilitate oxidative addition.

Mechanism & Causality:

  • Substrate: 4-Bromo-2-fluorobenzonitrile. The electron-withdrawing nitrile and fluorine groups activate the C-Br bond, allowing for lower catalyst loadings.

  • Ligand: Tri-o-tolylphosphine or ligand-free conditions (Jeffery conditions) are often used. However, for high turnover numbers (TON) and stability against CN- poisoning, a bidentate ligand like dPbpf or a palladacycle is recommended [1].

  • Base: Sodium acetate (NaOAc) or Potassium carbonate (K2CO3). We use NaOAc to buffer the HBr generated, preventing nitrile hydrolysis.

Materials
  • Substrate: 4-Bromo-2-fluorobenzonitrile (1.0 equiv)

  • Alkene: Propene gas (≥99%) or 1-Propenylboronic acid (if avoiding gas handling)

  • Catalyst: Pd(OAc)₂ (0.1 – 0.5 mol%)

  • Ligand: P(o-tol)₃ (0.2 – 1.0 mol%)

  • Base: NaOAc (1.5 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (anhydrous)

Step-by-Step Methodology
  • Reactor Charging:

    • To a high-pressure reactor (Parr or similar), charge 4-Bromo-2-fluorobenzonitrile (50.0 g, 250 mmol), Pd(OAc)₂ (28 mg, 0.125 mmol), P(o-tol)₃ (76 mg, 0.25 mmol), and NaOAc (30.8 g, 375 mmol).

    • Add NMP (250 mL). Note: NMP is preferred over DMF for higher thermal stability >130°C.

  • Inerting & Pressurization:

    • Seal the reactor. Purge with N₂ (3 cycles) to remove O₂ (prevents phosphine oxidation).

    • Pressurize with Propene gas to 5 bar (approx. 75 psi). Caution: Propene is flammable.

  • Reaction:

    • Heat to 130°C with vigorous stirring (800 rpm).

    • Monitor pressure drop. Repressurize if necessary to maintain 5 bar until consumption ceases.

    • Reaction time: Typically 12–16 hours.

    • Checkpoint: Sample an aliquot for HPLC. Target conversion >98%.

  • Workup & Scavenging (Crucial for Pharma):

    • Cool to 25°C. Vent excess propene to a scrubber.

    • Dilute with Ethyl Acetate (500 mL) and wash with water (3 x 200 mL) to remove NMP and salts.

    • Pd Removal Step: Add SiliaMetS® Thiol or Cysteine-functionalized silica (5 wt% relative to substrate) to the organic layer. Stir at 50°C for 2 hours. This is critical to meet ICH Q3D guidelines (<10 ppm Pd) [2].

    • Filter through a pad of Celite.[1]

  • Crystallization:

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize from Heptane/Ethanol (9:1). The E-isomer crystallizes preferentially.

Expected Yield: 85-92% Selectivity: >99:1 E:Z ratio.

Protocol B: Stereoselective Wittig Olefination (Lab Scale)

When high-pressure equipment is unavailable, or if the Z-isomer is desired (via modification), the Wittig route is robust.

Mechanism & Causality: The reaction involves the formation of an oxaphosphetane intermediate.[2] Using a "semi-stabilized" ylide (benzyl-like) typically yields mixtures. However, under Schlosser modification conditions (Li-salt free, low temp), E-selectivity can be enhanced.

Materials
  • Substrate: 2-Fluoro-4-formylbenzonitrile (1.0 equiv)

  • Reagent: Ethyltriphenylphosphonium bromide (1.2 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.3 equiv)

  • Solvent: THF (Dry, inhibitor-free)

Step-by-Step Methodology
  • Ylide Formation:

    • In a flame-dried flask under Argon, suspend Ethyltriphenylphosphonium bromide (44.5 g, 120 mmol) in dry THF (200 mL).

    • Cool to 0°C . Add KOtBu (14.6 g, 130 mmol) portion-wise. The solution will turn deep orange (ylide formation). Stir for 45 mins.

  • Addition:

    • Cool the ylide solution to -78°C (Dry ice/Acetone). Note: Low temperature is critical to kinetic control, though E/Z ratios vary with alkyl ylides.

    • Add 2-Fluoro-4-formylbenzonitrile (14.9 g, 100 mmol) in THF (50 mL) dropwise over 30 mins.

  • Reaction:

    • Allow the mixture to warm slowly to room temperature over 4 hours.

    • Checkpoint: TLC (Hexane/EtOAc 8:2) should show disappearance of aldehyde.

  • Workup:

    • Quench with saturated NH₄Cl (100 mL).

    • Extract with MTBE (Methyl tert-butyl ether).

    • Wash with brine. Dry over MgSO₄.

  • Purification:

    • The crude will contain Triphenylphosphine oxide (TPPO).

    • Precipitation Method: Add MgCl₂ (1.5 equiv) to the crude mixture in toluene to complex and precipitate TPPO [3]. Filter.

    • Final purification via Silica Gel Chromatography (0-10% EtOAc in Hexanes).

Expected Yield: 75-80% Selectivity: Typically 60:40 E:Z (Requires chromatographic separation).

Process Workflow & Safety Visualization

The following diagram outlines the critical process flow for the Heck protocol, emphasizing safety checkpoints and impurity control.

ProcessFlow RawMat Raw Materials (Ar-Br + Pd + Base) Reactor Pressure Reactor (130°C, 5 bar Propene) RawMat->Reactor Charge under N2 Quench Quench & Vent (Scrubber System) Reactor->Quench Conv >98% Workup Aqueous Wash (Remove NMP/Salts) Quench->Workup Scavenge Pd Scavenging (Thiol-Silica) Workup->Scavenge Organic Phase Isolate Crystallization (Final Product) Scavenge->Isolate Filtrate

Figure 2: Process flow diagram for the Heck alkenylation, highlighting critical control points (CCPs).

Safety & Handling Protocols

Nitrile & Fluorine Safety[3][4]
  • Cyanide Hydrolysis: Under highly acidic or basic conditions at high temperatures, the nitrile group can hydrolyze to the amide or carboxylic acid. Maintain pH 5-9 during workup.

  • Skin Absorption: Fluorobenzonitriles are potent skin irritants and can be absorbed transdermally. Nitrile gloves are insufficient for prolonged contact with NMP solutions; use Silver Shield® or heavy-duty butyl rubber gloves.

Palladium Remediation

For pharmaceutical applications, residual Pd must be <10 ppm.[1]

  • Standard: Column chromatography is often ineffective for removing soluble Pd-ligand complexes.

  • Protocol: Use SiliaMetS® Thiol or Smopex®-111 scavengers.

  • Validation: Digest 100 mg of final product in HNO₃ and analyze via ICP-MS.

References

  • Heck Reaction Ligand Selection: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

  • Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • TPPO Removal in Wittig Reactions: Donald, D. S., & Martin, C. R. (2002). Practical Synthesis of Triphenylphosphine Oxide Removal. Organic Process Research & Development.

  • Fluorinated Nitrile Safety: ECHEMI. (2023). 4-Fluorobenzonitrile Safety Data Sheet.

Sources

Application Note: Handling Precautions for Reactive Allylic Chloride Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Scope

Reactive allylic chlorides (e.g., allyl chloride, methallyl chloride, cinnamyl chloride) are dual-nature reagents in drug development. They are indispensable electrophiles for introducing allyl groups—critical pharmacophores for metabolic stability and target engagement—yet they possess a hazardous instability profile that ruins experiments and endangers personnel.

This guide moves beyond standard Safety Data Sheet (SDS) warnings to provide a mechanism-based handling protocol . It addresses the three primary failure modes of these intermediates:

  • Spontaneous Polymerization: Triggered by trace metals or Lewis acids.

  • Hydrolytic Decomposition: Accelerated by acidic surfaces (e.g., silica gel).

  • Genotoxic Exposure: High alkylating potential requiring specific containment strategies.

Part 2: Stability & Storage Logic

The Instability Mechanism

Allylic chlorides are not statically stable; they are kinetically persistent only under specific conditions. Understanding the degradation pathways is essential for storage and handling.

  • Path A: Hydrolysis: In the presence of moisture, the chloride leaves (

    
     or 
    
    
    
    ), generating HCl. This is autocatalytic; the generated HCl protonates the alkene, accelerating further degradation.
  • Path B: Polymerization: Allylic chlorides are monomers.[1] Trace transition metals (Fe, Al) or free radicals initiate exothermic polymerization, often leading to rupture of sealed containers.

DOT Diagram: Degradation Pathways

DegradationPathways AllylCl Allylic Chloride (Monomer) HCl HCl (Gas/Acid) AllylCl->HCl Byproduct Alcohol Allylic Alcohol AllylCl->Alcohol Hydrolysis Polymer Exothermic Polymerization AllylCl->Polymer Catastrophic Failure Moisture Moisture (H2O) Moisture->Alcohol LewisAcid Lewis Acid/Metal (Fe, Al, Zn) LewisAcid->Polymer Initiator HCl->AllylCl Autocatalysis (Acid promotes ionization)

Figure 1: Mechanistic pathways for allylic chloride degradation. Note the autocatalytic loop driven by HCl generation.

Storage Protocol
ParameterRecommendationScientific Rationale
Temperature 2°C – 8°CReduces kinetic energy, slowing spontaneous polymerization and hydrolysis rates.
Stabilizers Propylene Oxide (0.1%) or AmyleneActs as an acid scavenger (HCl trap) to prevent the autocatalytic decomposition loop.
Container Teflon-lined or amber glassAvoids metal contact (steel needles/spatulas) which catalyze polymerization. Amber glass blocks UV radical initiation.
Headspace Argon/NitrogenExcludes moisture and oxygen (oxygen can form peroxides, initiating radical polymerization).

Part 3: Operational Safety (E-E-A-T)

Toxicology & PPE

Allylic chlorides are lachrymators and potent alkylating agents . They react with nucleophilic residues in DNA (guanine), posing a genotoxic risk.

  • Gloves: Standard nitrile gloves are permeable to low-MW allylic chlorides. Double-gloving with a specific laminate inner liner (e.g., Silver Shield™) is required for prolonged handling.

  • Respiratory: All transfers must occur in a fume hood. The lachrymatory effect is a "late" warning sign; exposure has already occurred if eyes irritate.

Decontamination Solution (The "Kill" Bath)

Before starting any reaction, prepare a decontamination bath to neutralize spills and glassware immediately.

  • Recipe: 10% w/v Sodium Thiosulfate (

    
    ) in water.
    
  • Mechanism: Thiosulfate is a soft nucleophile that rapidly reacts with the soft electrophile (allylic chloride) via

    
    , generating a non-toxic water-soluble salt.
    
    • Reaction:

      
      
      

Part 4: Experimental Protocol

Context: Allylation of a Phenol

This protocol demonstrates the handling of 3-chloro-2-methylprop-1-ene (Methallyl chloride) , a common but volatile intermediate.

Workflow Diagram

HandlingWorkflow Start Reagent Retrieval (Cold Storage) Inspect Visual Inspection (Check for Polymer/Cloudiness) Start->Inspect Transfer Cannula Transfer (Closed System) Inspect->Transfer Clear Liquid Waste Waste Disposal (Segregated) Inspect->Waste Cloudy/Viscous (Do NOT Use) Reaction Reaction (T < 50°C) Transfer->Reaction Quench Quench Excess (Thiosulfate/Amine) Reaction->Quench Quench->Waste

Figure 2: Safe handling lifecycle for reactive allylic chlorides.

Step-by-Step Methodology
1. Reagent Preparation
  • Equilibration: Remove the reagent from the fridge and let it warm to room temperature inside a desiccator. Why: Opening a cold bottle condenses atmospheric moisture, triggering hydrolysis.

  • Inspection: Liquid must be clear. Cloudiness indicates polymer formation or hydrolysis. If cloudy, dispose of immediately; do not distill (explosion hazard).

2. The Reaction (Example Scale: 10 mmol)
  • Setup: Flame-dry a 2-neck round bottom flask. Cool to 0°C under Nitrogen.

  • Base Addition: Add Potassium Carbonate (

    
    , 1.5 equiv) and the Phenol substrate (1.0 equiv) in Acetone.
    
  • Reagent Addition:

    • Do not use a syringe with a metal needle if the reagent is old. Metal ions can trigger degradation. Use a glass syringe or Teflon tubing if possible.

    • Add Methallyl chloride (1.2 equiv) dropwise.

  • Monitoring: Stir at room temperature. Caution: Do not heat above 60°C unless necessary. Allylic chlorides can undergo rapid exothermic decomposition.

3. Quenching & Workup

Critical Step: Excess allylic chloride must be destroyed before rotary evaporation to prevent contaminating the lab atmosphere.

  • Quench: Add 5 mL of saturated aqueous Ammonium Chloride or 10% Sodium Thiosulfate . Stir vigorously for 15 minutes.

    • Mechanism:[2] Ammonium chloride hydrolyzes the chloride; Thiosulfate alkylates it. Both render it non-volatile.

  • Extraction: Extract with Ethyl Acetate. Wash organics with brine.

4. Purification (The Silica Trap)

Problem: Standard silica gel is slightly acidic (pH 6.5–7.0). This acidity catalyzes the hydrolysis of the allylic chloride or the rearrangement of the allylic ether product. Solution: Use Neutralized Silica .

  • Slurry Preparation: Mix silica gel with Hexanes containing 1% Triethylamine (

    
    ).
    
  • Packing: Pour the slurry into the column. Flush with 2 column volumes of pure Hexanes to remove excess amine.

  • Elution: Proceed with standard chromatography. The silica surface is now buffered, preventing acid-catalyzed decomposition.

Part 5: Waste Disposal

  • Liquid Waste: All mother liquors and aqueous washes must be treated with concentrated Ammonia or Sodium Thiosulfate before being placed in the halogenated waste drum.

  • Solid Waste: Silica gel and contaminated gloves should be sealed in a secondary bag before disposal to prevent off-gassing of lachrymatory vapors.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Allyl Chloride. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloroallyl Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-2CB-001
Status: Open
Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Chemical Context

Welcome to the Technical Support Center. You are likely purifying a 2-chloroallyl benzonitrile derivative, often synthesized via the O-alkylation of cyanophenols with 2,3-dichloropropene or through Sandmeyer-type reactions.[1]

The Chemical Challenge: This purification presents a dichotomy of stability and polarity:

  • The Nitrile (-CN): A moderately polar, non-basic group that interacts well with silica gel via dipole-dipole interactions.[1]

  • The 2-Chloroallyl Group (-CH₂-CCl=CH₂): An allylic halide moiety.[1] While the vinylic chlorine stabilizes the double bond relative to simple alkyl halides, this group remains susceptible to acid-catalyzed elimination (losing HCl to form propargyl species) or allylic rearrangement on active silica gel surfaces.

Objective: Isolate the target molecule with >98% purity while preventing on-column degradation and successfully resolving potential regioisomers (e.g., C- vs. O-alkylated byproducts).

Pre-Purification Assessment (TLC & Stability)

Before packing a column, you must validate the stability of your compound on the stationary phase.[2]

Diagnostic Protocol: The 2D-TLC Stability Test

Why? Silica gel is slightly acidic (pH ~5-6).[1] This test confirms if your compound survives the column environment.

  • Spotting: Spot your crude mixture on the bottom-left corner of a square silica TLC plate.[1]

  • Dimension 1: Run the plate in your chosen solvent system (e.g., 10% EtOAc/Hexane).

  • Drying: Dry the plate completely with cool air. Wait 15 minutes. (This exposure simulates the residence time on a column).

  • Dimension 2: Rotate the plate 90° and run it again in the same solvent system.

  • Analysis:

    • Diagonal Line: If all spots fall on a perfect diagonal, your compound is stable.

    • Off-Diagonal Spots: If new spots appear below the diagonal, your compound is decomposing on the silica.[1]

    • Action: If decomposition is observed, you must neutralize your silica gel (See Module 3).

Strategic Method Development

Stationary Phase Selection
Phase TypeSuitabilityNotes
Standard Silica (Irregular, 40-63 µm) High Standard choice.[1] High surface area provides excellent resolution for isomers.
Neutralized Silica (Et₃N treated) Conditional Required if the 2-chloroallyl group shows elimination (HCl loss) or if the nitrile hydrolyzes (rare).[1]
Alumina (Neutral) Medium Use only if silica causes rapid decomposition.[1] Lower resolution than silica.
C18 (Reverse Phase) Low Generally unnecessary unless the compound is extremely polar or water-soluble.[1]
Mobile Phase Optimization

The benzonitrile moiety provides a strong UV chromophore (254 nm). The target Rf (Retention Factor) should be 0.25 – 0.35 for optimal separation.

Recommended Solvent Systems:

  • Hexane / Ethyl Acetate (Standard): Start with 100% Hexane and gradient to 20% EtOAc.

    • Pros: Excellent for removing non-polar impurities (e.g., excess 2,3-dichloropropene).[1]

    • Cons: May not separate closely eluting regioisomers.

  • Hexane / Dichloromethane (DCM) / Acetone:

    • Formula: 10:1 Hexane:DCM, adding Acetone (1-5%) as the polar modifier.[1]

    • Why: DCM solubilizes the aromatic ring better via

      
      -
      
      
      
      interactions, potentially improving isomer resolution.[1]

Execution: The Purification Workflow

Step 1: Sample Loading (Critical)

Issue: 2-chloroallyl benzonitriles often have limited solubility in pure hexane but high solubility in DCM.[1]

  • Avoid: Loading in pure DCM (causes "band broadening" and loss of resolution).[1]

  • Recommended: Dry Loading.

    • Dissolve crude in minimal DCM.

    • Add silica gel (10x weight of crude).

    • Rotary evaporate to a free-flowing powder.

    • Load this powder on top of the packed column.

Step 2: Elution Gradient

Do not run isocratic immediately. Use a "Step Gradient" to remove non-polar impurities first.

  • Volume 1 (3 CV): 100% Hexane (Elutes unreacted halides/hydrocarbons).[1]

  • Volume 2 (5 CV): 5% EtOAc/Hexane (Elutes non-polar side products).[1]

  • Volume 3 (Until completion): 10-20% EtOAc/Hexane (Elutes Target).

(CV = Column Volume)

Troubleshooting & FAQs

Q1: My product is decomposing (turning yellow/brown) on the column.

Diagnosis: Acid-catalyzed elimination of HCl from the 2-chloroallyl group. Solution: Passivate the silica gel.

  • Prepare your mobile phase with 1% Triethylamine (Et₃N) .

  • Flush the column with this solvent before loading your sample.

  • Run the column with the Et₃N additive.

    • Note: Et₃N is basic; it neutralizes the acidic silanols. You must remove Et₃N from your product later (rotovap or dilute acid wash, though acid wash risks the very decomposition you are trying to avoid—rotovap/high-vac is safer).[1]

Q2: I cannot separate the O-alkylated product from the C-alkylated isomer.

Diagnosis: Isomers often have identical polarity but different molecular shapes.[1] Solution: Change the "Selectivity" (


), not just the polarity.
  • Swap EtOAc for Toluene: Use a Hexane/Toluene gradient. The aromatic interactions with toluene often discriminate between structural isomers better than EtOAc.

  • Use Isocratic Elution: Instead of a gradient, run a long isocratic column at Rf 0.2. This maximizes the number of theoretical plates.

Q3: My compound streaks across the TLC plate and column.

Diagnosis:

  • Overloading: You put too much mass on the column.

  • Solubility: The compound is crashing out in the mobile phase. Solution:

  • Switch to DCM/Hexane systems. DCM has higher solubility for chlorinated aromatics.

  • Ensure you used the Dry Load technique described in Module 4.

Decision Logic Visualization

The following diagram illustrates the decision process for selecting the correct purification parameters based on your initial assessment.

PurificationStrategy Start Crude 2-Chloroallyl Benzonitrile TLC_Check Run 2D-TLC Stability Test Start->TLC_Check Decision_Stability Is compound stable? TLC_Check->Decision_Stability Stable Yes: Standard Silica Decision_Stability->Stable Stable Unstable No: Decompose/New Spots Decision_Stability->Unstable Unstable Solvent_Select Select Solvent System Stable->Solvent_Select Passivation Add 1% Et3N to Solvent (Neutralize Silica) Unstable->Passivation Passivation->Solvent_Select Isomer_Issue Isomer Separation Needed? Solvent_Select->Isomer_Issue Standard_Sep Hexane / EtOAc (Standard Polarity) Isomer_Issue->Standard_Sep No (Easy Sep) Advanced_Sep Hexane / Toluene or DCM (Selectivity Change) Isomer_Issue->Advanced_Sep Yes (Hard Sep)

Caption: Workflow for selecting stationary phase additives and solvent systems based on compound stability and isomeric complexity.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[3] Rapid chromatographic technique for preparative separations with moderate resolution.[3] The Journal of Organic Chemistry, 43(14), 2923–2925.[3] [Link]

  • Kirkland, J. J., et al. (1997).[4] Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases.[1][5] Journal of Chromatography A, 762(1-2), 97-112.[1][5] [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Department of Chemistry Guidelines. [Link]

  • Welch Materials. (2025). A Simple Yet Effective Trick for Isomer Separation. Technical Application Notes. [Link]

Sources

Technical Support Center: Minimizing Hydrolysis of Allylic Chlorides During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and synthetic chemistry increasingly rely on complex, highly functionalized intermediates, the handling of reactive electrophiles like allylic chlorides has become a critical pain point. Allylic chlorides are notoriously sensitive to aqueous workup conditions, often degrading into undesired allylic alcohols via rapid hydrolysis.

This guide is designed for researchers and process scientists. It moves beyond generic protocols to explain the causality behind degradation and provides field-proven, self-validating methodologies to preserve the integrity of your allylic chloride intermediates.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why do allylic chlorides hydrolyze so much faster than standard alkyl chlorides?

A: The extreme reactivity of allylic chlorides stems from their ability to undergo both


 and 

hydrolysis at highly accelerated rates compared to their saturated aliphatic counterparts[1].
  • The

    
     Pathway:  In ionizing solvents (like water), the carbon-chlorine bond cleaves to form an allylic carbocation. This intermediate is highly stabilized by resonance (delocalization of the positive charge across the 
    
    
    
    -system). Because the activation energy for forming this mesomeric cation is remarkably low,
    
    
    solvolysis occurs rapidly.
  • The

    
     Pathway:  Even under conditions where 
    
    
    
    is suppressed, allylic chlorides are highly susceptible to direct nucleophilic attack (e.g., by hydroxide ions). The transition state of the
    
    
    reaction is stabilized by the overlap of the adjacent double bond's
    
    
    -orbital with the forming/breaking
    
    
    -orbitals at the
    
    
    -carbon, drastically lowering the activation energy[1].

G cluster_SN1 SN1 Pathway (Ionizing Solvents) cluster_SN2 SN2 Pathway (Strong Nucleophiles) AllylCl Allylic Chloride (Highly Reactive) Ionization Ionization (-Cl⁻) AllylCl->Ionization Heat / Polar Solvent OH_attack Direct OH⁻ Attack (Low Activation Energy) AllylCl->OH_attack High pH (NaOH) Carbocation Resonance-Stabilized Allylic Cation Ionization->Carbocation H2O_attack1 H₂O Attack Carbocation->H2O_attack1 AllylAlcohol Allylic Alcohol (Hydrolysis Product) H2O_attack1->AllylAlcohol OH_attack->AllylAlcohol

Mechanistic pathways for the hydrolysis of allylic chlorides during aqueous workup.
Q2: How does the choice of aqueous workup conditions impact hydrolysis rates?

A: Hydrolysis is a function of pH, temperature, and biphasic contact time. Strong bases (e.g.,


, 

) generate high concentrations of hydroxide, which acts as a potent

nucleophile, destroying the allylic chloride in minutes. Conversely, highly acidic conditions can protonate trace impurities or the alkene itself, promoting

ionization.

The optimal strategy is to maintain a strictly controlled, mildly basic pH (7.5–8.5) using saturated Sodium Bicarbonate (


)[2], combined with strict temperature control (0–5 °C) to suppress the kinetics of both pathways.
Quantitative Impact of Workup Conditions on Allylic Chloride Stability

Data represents generalized kinetic half-lives (


) for standard secondary allylic chlorides during biphasic mixing.
Workup Aqueous PhasepHTemperatureEstimated

Primary Degradation Mechanism
1M NaOH (aq)14.025 °C< 5 mins

(Hydroxide attack)
Sat.

(aq)
~11.025 °C~30 mins

(Hydroxide attack)
1M HCl (aq)0.025 °C~2 hours

(Acid-promoted ionization)
Sat.

(aq)
~8.325 °C> 12 hoursMinimal / Background

Sat.

(aq)
~8.3 0–5 °C > 48 hours Kinetically Suppressed
Q3: Why should I avoid Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction?

A: Solvent selection directly dictates the micro-environment of your electrophile. EtOAc has a relatively high water miscibility (~3.3% w/w at 20 °C). This allows a significant amount of water to partition into the organic layer, effectively carrying the nucleophile directly to the allylic chloride even after phase separation. DCM, while less miscible with water, frequently forms stubborn emulsions, drastically increasing the contact time between the aqueous and organic phases.

Expert Recommendation: Use Methyl tert-butyl ether (MTBE) or Hexanes . MTBE has very low water miscibility (~1.5% w/w) and excellent phase-separation kinetics, effectively starving the hydrolysis reaction of its nucleophile.

Part 2: Field-Proven Workup Strategies & Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates built-in analytical checkpoints so that degradation is caught before the entire batch is compromised.

Standard Operating Procedure: Cold Biphasic Workup for Sensitive Allylic Chlorides

Prerequisites: Pre-chill all aqueous solutions (Sat.


, Sat. NaCl) and extraction solvents (MTBE or Hexanes) to 0–5 °C in an ice bath prior to use.
  • Reaction Quenching: Transfer the crude reaction mixture to an Erlenmeyer flask submerged in an ice-water bath. Slowly add ice-cold saturated

    
     dropwise to neutralize any acidic byproducts (e.g., 
    
    
    
    generated during chlorination)[3]. Causality: Neutralizing acid prevents auto-catalytic
    
    
    ionization.
  • Phase Extraction: Transfer the quenched mixture to a separatory funnel. Add cold MTBE (or Hexanes). Invert gently—do not shake vigorously—to avoid emulsion formation. Vent frequently.

  • Brine Wash (The Salting-Out Effect): Separate the organic layer and wash immediately with ice-cold saturated brine (

    
    ). Causality: Brine maximizes the ionic strength of the aqueous phase, driving water out of the organic layer and physically breaking micro-emulsions.
    
  • Rapid Desiccation: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate (

    
    ). Swirl for exactly 2 minutes, then filter immediately through a fritted funnel. Causality: Prolonged exposure to drying agents (especially 
    
    
    
    , which is slightly acidic) can induce Lewis-acid catalyzed rearrangement or ionization of the allylic chloride[4].
  • Self-Validation Checkpoint (In-Process NMR): Before bulk concentration, evaporate a 0.2 mL aliquot of the organic layer under a stream of nitrogen. Run a rapid

    
    H-NMR.
    
    • Validation Metric: Look at the diagnostic chemical shift of the

      
      -protons. An allylic chloride typically shows 
      
      
      
      protons around 4.0–4.1 ppm . If you observe a new peak emerging around 4.2–4.3 ppm (characteristic of
      
      
      ), hydrolysis is occurring. If detected, immediately pass the bulk organic layer through a short plug of silica gel to strip out residual water and basic impurities.
  • Concentration: Concentrate the validated organic layer in vacuo using a rotary evaporator with the water bath set strictly below 25 °C .

Workflow Start Crude Reaction Mixture Quench Quench at 0-5 °C (Ice-cold Sat. NaHCO₃) Start->Quench Extract Extract with MTBE (Low water miscibility) Quench->Extract Wash Wash with Cold Brine (Salting-out effect) Extract->Wash Dry Dry Rapidly (Na₂SO₄) & Filter Wash->Dry Validate Self-Validation (1H-NMR Aliquot) Dry->Validate Concentrate Concentrate in vacuo (Bath < 25 °C) Validate->Concentrate

Optimized self-validating workflow for the isolation of sensitive allylic chlorides.
Q4: Are there non-aqueous alternatives if my substrate hydrolyzes even at 0 °C?

A: Yes. For ultra-sensitive substrates (e.g., highly substituted tertiary allylic chlorides or those with extreme electron-donating groups), aqueous workup must be abandoned entirely.

Non-Aqueous Protocol:

  • Dilute the crude reaction mixture with a non-polar solvent (e.g., pentane or hexanes) to precipitate polar byproducts and salts.

  • Filter the suspension directly through a pad of oven-dried Celite or a short plug of anhydrous silica gel.

  • Wash the pad with additional pentane.

  • Concentrate the filtrate under high vacuum at ambient temperature. This "solvent swap and filter" method entirely bypasses the introduction of water, ensuring 0% hydrolysis.

References
  • Pfeiffer, W. D. Product Subclass 4: Allylic Chlorides. Thieme E-Books.
  • University of Basrah.
  • Thieme E-Books. Synthesis of Product Subclass 9.
  • Son, S.; Fu, G. C. Nickel-Catalyzed Asymmetric Cross-Couplings of Secondary Allylic Chlorides and Planar-Chiral Compounds. MIT DSpace.
  • ACS Publications. Stereospecific Isomerization of Allylic Halides via Ion Pairs with Induced Noncovalent Chirality. Organic Letters.

Sources

Technical Support Center: Optimizing Temperature for 2,3-Dichloropropene Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 2,3-dichloropropene. As a substrate with two distinct reactive sites—a vinylic chloride and an allylic chloride—precise control over reaction parameters is paramount to achieving high yield and selectivity. Among these parameters, temperature is arguably the most critical and often the most challenging to optimize.

This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and develop robust, reproducible methods.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify your issue and find a solution.

Question 1: My reaction has stalled, resulting in low conversion or no product. How should I approach this from a temperature standpoint?

Answer: Low or no conversion is frequently a result of insufficient thermal energy to overcome the reaction's activation energy barrier. Palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira, are often temperature-dependent.[1][2]

  • Causality: The key steps in the catalytic cycle, particularly the initial oxidative addition of the palladium catalyst to the C-Cl bond, require a specific amount of energy to proceed efficiently.[3] If the temperature is too low, this rate-limiting step can be exceedingly slow, effectively halting the reaction.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and providing the correct temperature to the reaction mixture.

    • Incremental Increase: If the reaction is clean but stalled (i.e., only starting material is observed via TLC or LC-MS), gradually increase the temperature in 10–20 °C increments.[4] Monitor the reaction at each new setpoint.

    • Solvent Consideration: Ensure your solvent is appropriate for the target temperature. The reaction temperature should generally be below the solvent's boiling point. For higher temperatures, consider switching to a higher-boiling solvent like DMF, NMP, or dioxane.[2][5]

    • Catalyst System Compatibility: Some highly active catalyst systems are designed to operate at lower temperatures.[6][7] Pushing them to very high temperatures may not increase the rate and could lead to decomposition. Conversely, less reactive substrates, such as aryl chlorides, often require more forcing conditions (higher temperatures) to react.[8]

Question 2: My reaction is producing a complex mixture of byproducts. How can temperature be used to improve selectivity?

Answer: The formation of multiple products is a classic sign that the reaction temperature is too high, promoting undesirable side reactions.[9][10] With 2,3-dichloropropene, these can include dehydrochlorination, catalyst decomposition, homocoupling, or reaction at the undesired chloride position.

  • Causality: High temperatures can provide enough energy to activate alternative reaction pathways that are normally dormant.[11] It can also accelerate the rate of catalyst decomposition, leading to the formation of palladium black and a loss of catalytic activity, which can also contribute to byproduct formation.[12] Studies on related compounds show that thermal decomposition can lead to a cascade of unwanted products.[13]

  • Troubleshooting Steps:

    • Reduce Temperature: The most direct approach is to lower the reaction temperature. This reduces the overall energy in the system, making it less likely for high-energy side reactions to occur.

    • Consider Kinetic vs. Thermodynamic Control: You may be forming a more stable but undesired thermodynamic product. Lowering the temperature can shift the reaction to being under kinetic control, favoring the product that forms the fastest, which may be your desired product.[14][15]

    • Slow Addition: If the reaction is highly exothermic, adding a reagent too quickly can create localized hot spots, even if the external bath temperature is controlled.[12] Consider the slow addition of a key reagent (e.g., the organometallic partner in a Suzuki coupling) to maintain better temperature control.

Troubleshooting Summary Table
Issue ObservedProbable Temperature-Related CauseSuggested Action
Low or No Conversion Insufficient thermal energy; reaction temperature is too low.Verify heating apparatus. Incrementally increase temperature by 10-20 °C.[4]
Significant Byproduct Formation Temperature is too high, activating side reaction pathways.[10]Lower the reaction temperature. Consider if kinetic control is needed.[14]
Catalyst Decomposition (Pd Black) Temperature exceeds the stability limit of the catalyst/ligand system.Lower the temperature. Screen for a more thermally stable ligand.
Poor Regioselectivity (Vinylic vs. Allylic) Competing reaction pathways have different energy barriers.Systematically screen a range of temperatures to find the optimum for selectivity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for optimizing a coupling reaction with 2,3-dichloropropene?

A good empirical starting point for many palladium-catalyzed reactions like Suzuki or Heck is often in the 60–100 °C range.[7][16] However, this is not a universal rule. The optimal temperature is highly dependent on the entire catalytic system.[17][18] Factors include:

  • Coupling Type: Sonogashira couplings can sometimes be run at lower temperatures than Suzuki or Heck reactions.[6]

  • Catalyst/Ligand: Modern, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can create highly active catalysts that operate at lower temperatures.[4][19]

  • Solvent and Base: The choice of solvent and base combination can significantly impact the required temperature.[2][20]

The best practice is to consult the literature for a similar substrate/reaction combination or to begin with a systematic screen.

Q2: Can you explain the role of kinetic vs. thermodynamic control in optimizing temperature?

This is a fundamental concept critical for managing selectivity.[21][22]

  • Kinetic Control: At lower temperatures, reactions are typically irreversible. The product that forms the fastest (i.e., has the lowest activation energy, Ea) will be the major product. This is the kinetic product .[14]

  • Thermodynamic Control: At higher temperatures, the reaction may become reversible. This allows the products to equilibrate. The most stable product (lowest in Gibbs free energy) will predominate, regardless of how fast it formed. This is the thermodynamic product .[15]

When coupling with 2,3-dichloropropene, if an undesired byproduct is more stable than your target molecule, running the reaction at a high temperature could favor that byproduct. In such cases, lowering the temperature to enforce kinetic control is the correct strategy.

G cluster_energy Reaction Energy Profile A Reactants TS_Kinetic TS (Kinetic) TS_Thermo TS (Thermo) P_Kinetic Kinetic Product (Forms Faster) P_Thermo Thermodynamic Product (More Stable)

Q3: How should I design an experiment to screen for the optimal temperature?

A systematic approach is far more efficient than random guessing.[17][23] A Design of Experiments (DoE) approach, even a simple one, is highly recommended.

  • Select a Range: Based on literature or preliminary tests, choose a temperature range to explore (e.g., 50 °C to 130 °C).

  • Set Up Parallel Reactions: Prepare several identical small-scale reactions. Use a multi-well heating block for consistency.

  • Vary Only Temperature: Keep all other variables (concentrations, catalyst loading, base, time) constant. Set each reaction to a different temperature within your range (e.g., 50, 70, 90, 110, 130 °C).

  • Monitor and Analyze: Monitor the progress of each reaction at set time points using a suitable analytical method (TLC, GC, or LC-MS). This will tell you not only the final yield but also the reaction rate at each temperature.

  • Identify Optimum: The optimal temperature is the one that gives the best balance of high yield, good selectivity, and reasonable reaction time.

TroubleshootingWorkflow start Reaction Outcome? low_yield Low Yield / No Reaction start->low_yield side_products High Side Products start->side_products good_yield Acceptable Yield start->good_yield increase_temp Incrementally increase temperature (10-20 °C) low_yield->increase_temp Yes end_fail Re-evaluate catalyst system (ligand, base, solvent) low_yield->end_fail No (Temp already high) decrease_temp Incrementally decrease temperature (10-20 °C) side_products->decrease_temp Yes side_products->end_fail No (Temp already low) optimize Can reaction time be shortened? good_yield->optimize Yes end_ok Process Optimized good_yield->end_ok No check_catalyst Is catalyst active? Consider higher temp or different ligand. increase_temp->check_catalyst check_kinetic Consider kinetic vs. thermodynamic control. Lower temp favors kinetic. decrease_temp->check_kinetic optimize->end_ok

Experimental Protocols

Protocol: Temperature Screening for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for finding the optimal temperature for the coupling of 2,3-dichloropropene with an arylboronic acid.

1. Preparation and Setup:

  • Arrange five oven-dried reaction vials equipped with stir bars in a multi-well heating block or five separate oil baths.

  • To each vial, add the arylboronic acid (1.2 equivalents), a suitable base (e.g., K₃PO₄, 2.0 equivalents), and the palladium catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand, or a pre-catalyst like SPhos-G4, 1-5 mol%).[4][16]

  • Seal each vial with a septum.

  • Purge each vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.

2. Reagent Addition:

  • Under a positive flow of inert gas, add the reaction solvent (e.g., anhydrous dioxane/water mixture) to each vial to achieve the desired concentration.

  • Add 2,3-dichloropropene (1.0 equivalent) to each vial via syringe.

3. Reaction Execution:

  • Set each position on the heating block to a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C, 140 °C).

  • Begin stirring once the target temperatures are reached.

4. Monitoring and Analysis:

  • After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction mixture under inert atmosphere.

  • Quench the aliquot with a small amount of water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic layer by TLC, GC, or LC-MS to determine the conversion and the ratio of desired product to byproducts.

  • Continue monitoring at regular intervals (e.g., every 2-4 hours) until the reaction with the highest conversion appears to have stopped progressing.

5. Interpretation:

  • Compare the results from all temperatures. The optimal temperature will provide the highest yield of the desired product in a reasonable timeframe with the fewest byproducts. If all reactions show byproduct formation, a lower temperature range should be investigated. If all reactions are slow, a higher range may be needed.

References

  • University of Rochester. Troubleshooting: How to Improve Yield. Chemistry - University of Rochester. Available at: [Link]

  • PubMed. A combined experimental and computational investigation on the OH radical and Cl atom-initiated reaction of 2,3-dichloropropene in troposphere. PubMed. Available at: [Link]

  • Scribd. Kinetic vs. Thermodynamic Reaction Control | PDF | Alkene. Scribd. Available at: [Link]

  • Master Organic Chemistry. Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry. Available at: [Link]

  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Jack Westin. Available at: [Link]

  • Chemistry Stack Exchange. Thermodynamic vs kinetic reaction control with radical substitution. (2016). Chemistry Stack Exchange. Available at: [Link]

  • Dalal Institute. Kinetic and Thermodynamic Control. Dalal Institute. Available at: [Link]

  • ResearchGate. Effect of temperatures on the Heck reactions. ResearchGate. Available at: [Link]

  • Reddit. What are some common causes of low reaction yields? : r/Chempros. (2024). Reddit. Available at: [Link]

  • ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]

  • INIS-IAEA. Understanding the kinetics of 2,3-dichloropropene with OH radical and Cl atom. (2023). inis.iaea.org. Available at: [Link]

  • IOPscience. A new coupling process for synthesis of epichlorohydrin from dichloropropanols. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • Schroeder Group - Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Science. Available at: [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]

  • ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2025). ResearchGate. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. (2015). RSC Advances. Available at: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate. Available at: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. Available at: [Link]

  • SciELO. effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. SciELO. Available at: [Link]

  • Scientific Research Publishing. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. scirp.org. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • PMC. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC. Available at: [Link]

  • PMC. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. PMC. Available at: [Link]

  • PMC. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). PMC. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Chemistry Stack Exchange. Temperature control and side reactions in PPAA (T3P) couplings. (2021). Chemistry Stack Exchange. Available at: [Link]

  • Wikipedia. Heck reaction. Wikipedia. Available at: [Link]

  • Open Research Newcastle. Formation of toxic compounds in the thermal decomposition of 1,3-dichloropropene. (2025). nova.newcastle.edu.au. Available at: [Link]

  • PubChem. 2,3-Dichloropropene. PubChem. Available at: [Link]

  • E3S Web of Conferences. Available methods for the conversion of dichloropropane to allene and methylacetylene. (2023). E3S Web of Conferences. Available at: [Link]

  • ResearchGate. Formation of chlorobenzenes by oxidative thermal decomposition of 1,3-dichloropropene. (2025). ResearchGate. Available at: [Link]

  • Taylor & Francis. Oxidative addition – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Semantic Scholar. Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. (2019). Semantic Scholar. Available at: [Link]

  • Google Patents. US2153513A - Reaction products of 2-methyl-1, 3-dichloropropane and alcohols. Google Patents.

Sources

Technical Support Center: Removing Unreacted 2,3-Dichloropropene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling reaction mixtures containing unreacted 2,3-dichloropropene. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying their products from this specific starting material. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring you can adapt these methods to your unique experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2,3-dichloropropene that I should consider for its removal?

A1: Understanding the physical properties of 2,3-dichloropropene is the first step in designing an effective purification strategy. Its relatively low boiling point and immiscibility with water are the two primary characteristics we can exploit.

Table 1: Key Physical Properties of 2,3-Dichloropropene

PropertyValueSource(s)
Molecular Weight 110.97 g/mol [1]
Boiling Point 94 °C (at 760 mmHg)[1][2]
Density 1.204 g/mL at 25 °C[1]
Solubility in Water Sparingly soluble to insoluble (<1 mg/mL)[3][4]
Solubility in Organic Solvents Miscible with ethanol; soluble in ethyl ether
Vapor Pressure 44 mmHg at 20 °C[1]
Flash Point 10 °C (50 °F)[1]

These properties indicate that 2,3-dichloropropene is a volatile and dense organic liquid, making it a good candidate for removal by distillation or liquid-liquid extraction.

Q2: Why is the complete removal of unreacted 2,3-dichloropropene from my reaction mixture critical?

A2: Complete removal is crucial for several reasons:

  • Product Purity: Residual 2,3-dichloropropene can interfere with downstream reactions, poison catalysts, or compromise the biological activity and safety profile of a final active pharmaceutical ingredient (API).

  • Analytical Interference: Its presence can complicate the analysis of your desired product, particularly in techniques like NMR or mass spectrometry.

  • Safety and Toxicity: 2,3-Dichloropropene is classified as a hazardous substance. It is flammable, an irritant, and may pose long-term health risks.[1] Ensuring its removal is a critical safety measure for both the end-user of the product and for researchers handling the material.

Q3: What are the primary methods for removing volatile organic compounds like 2,3-dichloropropene?

A3: The main strategies are based on differences in physical or chemical properties between your product and the unreacted starting material. These include:

  • Distillation (Simple, Fractional, or Vacuum): Ideal when there is a significant difference in boiling points between your product and 2,3-dichloropropene.

  • Liquid-Liquid Extraction: Used when your product has different solubility characteristics than 2,3-dichloropropene (e.g., your product is soluble in water or a specific organic solvent while 2,3-dichloropropene is not, or vice-versa).

  • Column Chromatography: A high-resolution technique for separating compounds based on their differential adsorption to a stationary phase. This is often the best method for removing trace amounts.

  • Chemical Scavenging/Quenching: Involves adding a reagent that selectively reacts with the leftover 2,3-dichloropropene to form a new compound that is easily separated (e.g., by precipitation or extraction).

Q4: What are the most important safety precautions when working with 2,3-dichloropropene?

A4: Due to its hazardous nature, strict safety protocols are mandatory.

  • Ventilation: Always handle 2,3-dichloropropene in a certified chemical fume hood to avoid inhalation of its vapors.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2]

  • Ignition Sources: 2,3-Dichloropropene is highly flammable.[1] Ensure your work area is free of open flames, hot plates, and other potential ignition sources.

  • Waste Disposal: Dispose of all 2,3-dichloropropene waste in appropriately labeled, sealed containers according to your institution's hazardous waste disposal procedures.

Troubleshooting and Method Selection Guide

This section provides a logical framework to help you choose the most effective removal strategy for your specific situation.

Q5: My initial analysis (e.g., crude NMR, TLC) shows a large amount of unreacted 2,3-dichloropropene. Where do I start?

A5: The first step is to assess the properties of your desired product relative to 2,3-dichloropropene. The following decision-making workflow will guide you to the most appropriate initial purification step.

Removal_Decision_Tree start Crude Reaction Mixture Contains 2,3-Dichloropropene product_bp Is the product's boiling point > 140°C or is it a solid? start->product_bp product_stability Is the product thermally stable? product_bp->product_stability Yes product_solubility Is the product soluble in a solvent immiscible with water (e.g., EtOAc, DCM)? product_bp->product_solubility No product_stability->product_solubility No distillation Distillation Under Reduced Pressure product_stability->distillation Yes extraction Aqueous Work-up & Liquid-Liquid Extraction product_solubility->extraction Yes chromatography Proceed to Column Chromatography product_solubility->chromatography No

Caption: Decision workflow for selecting a primary purification method.

Q6: I tried distillation, but my product is co-distilling with the 2,3-dichloropropene. What's happening?

A6: This issue typically arises when the boiling point of your product is too close to that of 2,3-dichloropropene (94 °C).

  • Solution 1: Fractional Distillation: If the boiling point difference is at least 25-30 °C, using a fractionating column (e.g., Vigreux or packed column) can significantly improve separation. The increased surface area allows for repeated vaporization-condensation cycles, enriching the vapor with the more volatile component (2,3-dichloropropene) at each stage.

  • Solution 2: Vacuum Distillation: If your product has a high boiling point or is sensitive to heat, distillation under reduced pressure is the best approach. By lowering the pressure, you lower the boiling points of both your product and the contaminant, often increasing the effective boiling point difference and preventing product degradation.

Q7: I need to remove the last traces of 2,3-dichloropropene for a high-purity sample. What is the most effective method?

A7: For removing trace amounts, flash column chromatography is the gold standard. 2,3-Dichloropropene is relatively non-polar. You can typically use a normal-phase silica gel column. Start with a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate mixture) to elute the 2,3-dichloropropene first, then gradually increase the polarity to elute your more polar product.

For highly sensitive applications where even trace amounts are unacceptable, a chemical scavenger might be employed. While specific scavengers for 2,3-dichloropropene are not commercially common, you could consider a nucleophilic thiol-based resin. The thiol groups can react with the electrophilic alkene of 2,3-dichloropropene, covalently binding it to the solid support, which can then be filtered off. This approach requires careful screening to ensure the scavenger does not react with your desired product.

Q8: How can I definitively confirm that all the 2,3-dichloropropene has been removed?

A8: Rely on high-resolution analytical techniques:

  • Proton NMR (¹H NMR): This is often the most straightforward method. The vinylic protons of 2,3-dichloropropene give characteristic signals in the olefinic region of the spectrum. The disappearance of these signals is a strong indicator of its removal.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an extremely sensitive technique for detecting volatile organic compounds. A GC-MS analysis of your final product should show no peak corresponding to the mass-to-charge ratio (m/z) of 2,3-dichloropropene (molecular ion at ~110 m/z).

Detailed Experimental Protocols

Protocol 1: Removal by Vacuum Distillation

(For non-volatile, thermally stable products)

This protocol is designed to remove 2,3-dichloropropene (BP: 94 °C) from a product that is either a solid or a high-boiling liquid (>150 °C).

Methodology:

  • Setup: Assemble a standard vacuum distillation apparatus in a chemical fume hood. Ensure all glassware is free of cracks and joints are properly greased and sealed.

  • Transfer: Transfer the crude reaction mixture to the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Vacuum Application: Begin stirring and slowly apply vacuum. You should see the 2,3-dichloropropene begin to bubble and then distill.

  • Collection: The 2,3-dichloropropene will distill at a temperature significantly below its atmospheric boiling point (e.g., <40 °C at ~20 mmHg) and collect in the receiving flask, which should be cooled in an ice bath to maximize condensation.

  • Endpoint Determination: Distillation is complete when the vapor temperature drops, and no more liquid is collecting in the receiving flask.

  • Purification: Your non-volatile product will remain in the distillation flask. Allow the apparatus to cool completely before releasing the vacuum and recovering your product.

  • Validation: Confirm the removal of 2,3-dichloropropene via ¹H NMR or GC-MS analysis.

Protocol 2: Removal by Liquid-Liquid Extraction

(For water-insoluble products)

This method leverages the poor water solubility of 2,3-dichloropropene to separate it from a product that is soluble in a water-immiscible organic solvent.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which your product is highly soluble, but that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the solution to a separatory funnel.

  • Washing: Add an equal volume of water or brine to the separatory funnel. Invert the funnel and vent frequently to release any pressure buildup. Shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to separate. The denser 2,3-dichloropropene (1.204 g/mL) will partition into the organic layer, but repeated washes will gradually remove it into the aqueous layer based on its slight solubility, or more effectively, it will be diluted out. Drain the aqueous layer.

  • Repeat: Repeat the washing step 2-3 more times with fresh water or brine to maximize the removal of any water-soluble impurities and trace 2,3-dichloropropene.

  • Drying and Evaporation: Collect the organic layer and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

  • Validation: Analyze the resulting product to confirm the absence of 2,3-dichloropropene. Further purification by chromatography may be necessary.

Protocol 3: Removal by Flash Column Chromatography

(For removing trace amounts or when other methods fail)

This is the most powerful method for separating compounds with similar physical properties.

Methodology:

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) where your product has an Rf value of ~0.3, and the 2,3-dichloropropene has a much higher Rf (closer to 1.0).

  • Column Packing: Pack a glass column with silica gel using the selected eluent.

  • Sample Loading: Concentrate your crude product and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system. The less polar 2,3-dichloropropene will travel down the column much faster than your (presumably more polar) product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain your purified product, free of 2,3-dichloropropene.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

  • Validation: A final ¹H NMR or GC-MS will confirm the purity of your isolated compound.

References

  • PubChem. 2,3-Dichloropropene Compound Summary.[Link]

Sources

Technical Support Center: 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a comprehensive resource for researchers working with 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene . This document is structured to address stability concerns, troubleshooting, and handling protocols with the rigor required for pharmaceutical intermediate analysis.

Part 1: Executive Summary & Compound Profile

Quick-Reference: The "Golden Rules" of Handling
ParameterRecommendationCritical Reasoning
Storage Temp -20°C (Strict) Prevents thermodynamic isomerization of the allylic double bond.[1]
Atmosphere Argon/Nitrogen The benzylic position is susceptible to autoxidation.[1]
Preferred Solvent Anhydrous Acetonitrile Avoids nucleophilic attack (alcohols) and oxidation (DMSO).[1]
Light Exposure Protect from Light Halogenated alkenes are prone to radical formation under UV.[1]
Shelf Life < 3 Months (Solution) In situ generation is preferred; solution stability is poor.[1]
Compound Architecture & Reactivity

To troubleshoot effectively, one must understand the molecule's inherent vulnerabilities. This compound is a 2-chloroallylarene .[1] Its reactivity is defined by the tension between the electron-withdrawing vinyl chloride and the electron-rich (but deactivated) aromatic ring.[1]

  • The Structural Weak Point (C3 Position): The methylene group (-CH2-) connecting the aromatic ring and the vinyl chloride is both benzylic and allylic .[1] The protons here are significantly more acidic than standard alkyl protons.

  • The Threat: This acidity allows for easy deprotonation by weak bases, leading to double bond migration (isomerization) to form the thermodynamically more stable conjugated styrene derivative.

Part 2: Critical Stability Issues (The "Why")

The following diagram illustrates the primary degradation pathways you must guard against.

DegradationPathways Compound 2-Chloro-3-(3-cyano- 4-fluorophenyl)-1-propene (Target Molecule) Isomer Conjugated Styrene Isomer (Thermodynamic Sink) Compound->Isomer Base / Protic Solvent Heat (>25°C) Peroxide Benzylic Peroxides/ Aldehydes Compound->Peroxide O2 / Light / Time Polymer Oligomers/Polymers Compound->Polymer Radical Initiator High Conc.

Caption: Primary degradation pathways. The red path (Isomerization) is the most common cause of purity loss in solution.

Isomerization (The Silent Killer)

In solution, particularly in protic or slightly basic media, the terminal double bond tends to migrate inward to conjugate with the phenyl ring.

  • Mechanism: Base-catalyzed proton abstraction at C3.[1]

  • Symptom: Appearance of a new HPLC peak with a similar UV spectrum but slightly longer retention time (due to increased planarity/conjugation).

  • Relevance: This transformation is often an intentional step in downstream synthesis (e.g., Resmetirom production), meaning the barrier to this reaction is low [1].

Benzylic Oxidation

The C3 position is activated. Exposure to atmospheric oxygen, especially in solvents like THF or ethers that form peroxides, can lead to oxidation at this site, eventually cleaving the chain to form the corresponding benzaldehyde derivative.

Part 3: Troubleshooting Guide (FAQs)

Category A: Purity & Chromatography[1]

Q1: I see a "ghost peak" eluting just after my main peak on HPLC. It grows over time.[1] What is it?

  • Diagnosis: This is almost certainly the conjugated isomer (1-chloro-1-(3-cyano-4-fluorophenyl)prop-1-ene).[1]

  • Cause: Your sample solvent might be slightly basic, or the autosampler is too warm.

  • Solution:

    • Acidify your HPLC sample diluent slightly (e.g., 0.1% Formic Acid).

    • Ensure the autosampler is cooled to 4°C.

    • Avoid dissolving the compound in Methanol for >4 hours before injection.[1] Use Acetonitrile.[1][2][3][4]

Q2: My compound purity dropped from 98% to 92% after 24 hours in DMSO. Is DMSO incompatible?

  • Diagnosis: Yes, for storage. DMSO can act as a mild oxidant and can facilitate nucleophilic attacks or proton transfers due to its high dielectric constant.[1]

  • Solution: Only use DMSO for immediate biological assays.[1] For stock solutions, use anhydrous DMAc (Dimethylacetamide) or Acetonitrile , and store at -80°C.

Category B: Physical Appearance[1][5]

Q3: The solution has turned from colorless to varying shades of yellow/brown.

  • Diagnosis: This indicates oxidative degradation or early-stage oligomerization .[1]

  • Mechanism: Radical formation at the vinyl chloride motif or benzylic oxidation creates conjugated species (chromophores) that absorb blue light.[1]

  • Action: Discard the solution. Purify the solid starting material via silica filtration (wash with Hexane/EtOAc) before making a fresh solution.[1]

Part 4: Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stock Solutions

Objective: Create a stable 10mM stock solution for assay use.

  • Glassware: Use amber glass vials (silanized preferred to minimize surface acidity/basicity).[1]

  • Solvent: Anhydrous Acetonitrile (ACN) or Dimethylacetamide (DMAc).[1] Avoid alcohols.

  • Weighing: Weigh the solid rapidly. If the solid is sticky or oil-like, it may have already hydrolyzed/isomerized; check NMR first.

  • Dissolution: Add solvent and vortex.[1] Keep on ice during this process.[1]

  • Storage:

    • Aliquot: Split into single-use volumes (e.g., 50 µL).

    • Freeze: Snap-freeze in liquid nitrogen if possible, then store at -80°C.

    • Stability: Stable for ~3 months at -80°C. <24 hours at Room Temperature.

SOP-02: QC Verification (NMR)

Objective: Verify identity and rule out isomerization.

  • Solvent: CDCl3 (Neutralized with basic alumina or silver foil if acidic traces are suspected) or DMSO-d6.[1]

  • Key Signals to Monitor:

    • Terminal Alkene (Target): Look for two singlets (or fine doublets) around 5.3 - 5.6 ppm (vinyl protons).[1]

    • Benzylic CH2 (Target): A singlet around 3.6 - 3.9 ppm .[1]

    • Isomer (Contaminant): If the double bond migrates, the benzylic CH2 signal will disappear, replaced by a vinylic proton signal (often a quartet) and a methyl doublet (~1.8-2.0 ppm).[1]

Part 5: References & Authority[5][6]

The stability protocols above are derived from the chemical behavior of halogenated allylic systems and specific synthesis pathways for thyroid hormone receptor agonists (e.g., Resmetirom/MGL-3196).

  • Synthesis of Resmetirom (MGL-3196): The chemical reactivity of the 2-chloroallyl group, including its susceptibility to base-catalyzed modification, is documented in the synthetic routes for Resmetirom.

    • Source:5[1]

  • Degradation of Chloro-alkenes: General mechanisms for the degradation of chloro-alkenes and benzylic halides via hydrolysis and oxidation.[1]

    • Source:6[1]

  • Solubility & Stability in Organic Solvents: Data regarding the solubility and stability of similar pharmaceutical intermediates in DMSO and Methanol.

    • Source:4[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.

Sources

Technical Support Center: 2-Chloroallyl Substitution Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Product Line: Allylic Electrophiles (2-Chloroallyl Chloride, 2,3-Dichloropropene) Ticket ID: T-2Cl-ALLYL-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

System Diagnostics: The "2-Chloro" Anomaly

Welcome to the technical support portal. You are likely here because standard allylation protocols (successful with simple allyl bromide) are failing with your 2-chloroallyl substrates.

The Core Problem

The 2-chloro substituent introduces two competing "bugs" into the


 operating system:
  • Steric Drag: The Chlorine atom (Van der Waals radius ~1.75 Å) is significantly bulkier than Hydrogen (1.20 Å). This creates a "gatekeeper" effect, hindering the backside attack trajectory required for

    
    , particularly if your nucleophile is also bulky.[1]
    
  • Electronic Deactivation: Unlike alkyl groups which donate electron density, the Chlorine atom is inductively electron-withdrawing (

    
    ). While this makes the C-Cl bond polarized, it destabilizes the developing positive charge in the transition state, effectively raising the activation energy for substitution compared to unsubstituted allyl systems.
    

Troubleshooting Workflow (Decision Matrix)

Before altering your entire synthesis, run your reaction conditions through this logic gate to identify the failure mode.

TroubleshootingFlow start START: Diagnostic Check issue Identify Primary Failure Mode start->issue low_conv Low Conversion (<20%) issue->low_conv regio Wrong Regioisomer (SN2') issue->regio decomp Decomposition / Polymerization issue->decomp solv_check Check Solvent System low_conv->solv_check nuc_bulk Nucleophile Sterics? regio->nuc_bulk temp_check Check Temperature decomp->temp_check polar_aprotic Switch to DMF/DMSO (Boost Nucleophilicity) solv_check->polar_aprotic If using THF/DCM finkelstein Add NaI (0.1 - 1.0 eq) (In-situ Iodide Swap) solv_check->finkelstein If Solvent OK hard_soft Switch to Softer Nucleophile (e.g., Thiol vs Alkoxide) nuc_bulk->hard_soft Electronic Control pd_cat Deploy Pd-Catalysis (Tsuji-Trost Protocol) nuc_bulk->pd_cat Steric Control lower_temp Run at 0°C -> RT temp_check->lower_temp

Figure 1: Diagnostic logic flow for identifying and correcting reaction failures in 2-chloroallyl substitutions.

Protocol Optimization Guides

Issue A: "The Reaction is Too Slow" (Overcoming Steric Inertia)

Diagnosis: The 2-Cl steric bulk is preventing the nucleophile from accessing the


 orbital.
Solution:  Enhance the "push" of the nucleophile or the "pull" of the leaving group.
1. The Finkelstein Boost (In-Situ Activation)

If you are using 2,3-dichloropropene or 2-chloroallyl chloride, the leaving group (Cl-) is merely "good," not "excellent." By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI), you generate the 2-chloroallyl iodide in situ. The iodide is a far superior leaving group (


 of conjugate acid -10 vs -7 for HCl) and creates a longer, weaker C-I bond that is easier to break.
  • Protocol: Add 10-20 mol% NaI to your reaction mixture.

  • Solvent: Acetone (if isolating) or DMF (for speed).

2. Solvent Dielectric Tuning

 reactions involving anionic nucleophiles are exponentially faster in polar aprotic solvents because the nucleophile is "naked" (unsolvated).
SolventDielectric Constant (

)
Relative Rate (vs MeOH)Recommendation
Methanol 331Avoid (H-bonding cages nucleophile)
THF 7.5~10Standard (Good for solubility, moderate rate)
DMF 38~1,000,000Preferred (High rate, difficult workup)
DMSO 47~1,500,000High Performance (Max rate, difficult workup)
Acetonitrile 37~5,000Balanced (Good rate, easy workup)
Issue B: "I'm Getting the Wrong Isomer" ( vs )

Diagnosis: Steric hindrance at the


-carbon (the standard attack site) is diverting the nucleophile to the 

-carbon (the vinyl position), resulting in an

mechanism. This is common with bulky nucleophiles.

The Fix:

  • Reduce Nucleophile Bulk: If possible, use a primary amine instead of a secondary one, or a linear alkoxide instead of a branched one.

  • Transition Metal Catalysis (The "Nuclear" Option): If you cannot change the nucleophile, you must change the mechanism. Palladium-catalyzed allylic substitution (Tsuji-Trost) proceeds via a

    
    -allyl intermediate, which "resets" the regioselectivity based on the ligand environment rather than substrate sterics.
    
Protocol: Pd-Catalyzed 2-Chloroallylation

This method bypasses the classic


 transition state entirely.
  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or

    
    . Note: Bidentate ligands like dppf often suppress isomerization.
    
  • Mechanism: The Pd(0) inserts into the C-Cl bond. The 2-Cl substituent remains on the central carbon of the

    
    -allyl complex. The nucleophile then attacks the less hindered terminus.
    

PdCycle sub Substrate: 2-Chloroallyl Chloride ox_add Oxidative Addition (Rate Limiting) sub->ox_add pd0 Pd(0) Species pd0->ox_add pi_allyl Pd(II)-Pi-Allyl Complex (2-Cl substituent) ox_add->pi_allyl nuc_attack Nucleophilic Attack (Soft Nucleophile) pi_allyl->nuc_attack nuc_attack->pd0 Regeneration product Product: 2-Chloroallyl Derivative nuc_attack->product

Figure 2: Palladium catalytic cycle. The 2-Cl group is tolerated on the


-allyl complex, allowing substitution without direct steric clash.

Frequently Asked Questions (FAQs)

Q: Can I use 2,3-dichloropropene directly for double substitutions? A: Yes, but with caution. The allylic chloride (C3) reacts much faster than the vinylic chloride (C2).

  • Step 1: Run the reaction at 0°C to selectively substitute the allylic position.

  • Step 2: The remaining vinylic chloride is inert to standard

    
     conditions. It requires Pd-catalysis or strong elimination conditions to react further. This makes 2,3-dichloropropene an excellent "linchpin" reagent.
    

Q: My product is eliminating to an allene. How do I stop this? A: Elimination (E2) is the evil twin of Substitution (


).
  • Cause: Your nucleophile is acting as a base (e.g., t-Butoxide, LDA).

  • Fix: Switch to a "softer" nucleophile (e.g., Azide, Thiol, Malonate) or lower the reaction temperature. If a base is required for deprotonation, use a non-nucleophilic base like

    
     or 
    
    
    
    in Acetone/DMF.

Q: I need to remove the Chlorine atom after the substitution. How? A: The 2-chloro group is often used as a temporary "mask" or activation group. It can be removed via:

  • Dissolving Metal Reduction: Na/NH3 (Birch-type conditions).

  • Pd-Catalyzed Transfer Hydrogenation: Ammonium formate with Pd/C.

  • Radical Reduction:

    
     (Tributyltin hydride) + AIBN.
    

References

  • Mechanistic Insight: Nucleophilic Substitution and Elimination of Alkyl Halides.[2][3] University of Texas. Link

  • Pd-Catalysis on 2-Substituted Allyls: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation. Organic Letters, 2015. Link

  • General Reactivity: Reactions of Alkyl Halides. SUNY Oneonta. Link

  • Steric Hindrance Theory: Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination? PMC, 2022. Link

  • Solvent Effects: Nucleophilic Substitution (SN2): Dependence on Nucleophile... and Solvent. PMC. Link

Sources

Validation & Comparative

IR spectroscopy characteristic peaks for nitrile and fluoro groups

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Analytical Scientists

Executive Summary: The Silent Signal vs. The Fingerprint Behemoth

In drug development and materials science, the Nitrile (–C≡N) and Fluoro (–F) functional groups are critical bioisosteres used to modulate metabolic stability and lipophilicity. However, their detection via Infrared (IR) spectroscopy presents two diametrically opposed analytical challenges.[1][2]

This guide compares the diagnostic performance of IR spectroscopy for these two groups.

  • The Nitrile Group acts as a "Silent Region Sentinel"—offering high specificity in a noise-free spectral window (

    
    ).
    
  • The Fluoro Group acts as a "Fingerprint Behemoth"—dominating the crowded

    
     region with intense absorbance that can obscure other signals.
    

Technical Deep Dive: Nitrile (–C≡N)

The High-Fidelity Indicator

Vibrational Mechanics

The nitrile group exhibits a stretching vibration (


) involving a triple bond. Due to the high force constant of the triple bond, this absorption occurs in a high-frequency region where few other molecular vibrations exist.
Characteristic Peaks & Shifts
ParameterFrequency Range (

)
IntensityNotes
Saturated Aliphatic

Medium to StrongSharp, distinct peak.
Conjugated (Aromatic/Alkene)

StrongerConjugation lowers bond order (

), reducing frequency but increasing dipole change (

), enhancing intensity.
Key Interferences

WeakAlkynes (–C≡C–) appear here but are significantly weaker due to smaller dipole moments.
Diagnostic Confidence

High. The presence of a sharp peak in the


 region is almost pathognomonic for a nitrile or alkyne. The intensity difference usually distinguishes them (Nitrile > Alkyne).

Technical Deep Dive: Fluoro (–C–F)

The High-Intensity Dominator

Vibrational Mechanics

The C–F bond is highly polar, resulting in a massive change in dipole moment during stretching. This creates one of the strongest absorption bands in the IR spectrum. However, the single bond force constant places it deep within the "Fingerprint Region."

Characteristic Peaks & Shifts
ParameterFrequency Range (

)
IntensityNotes
Monofluoro Alkanes

StrongOften obscured by C-C and C-O skeletal vibrations.
Aromatic Fluorine (Ar-F)

Very StrongDistinctive "breathing" mode coupled with ring vibrations.
Trifluoromethyl (-CF

)

(Asym)

(Sym)
Very StrongAppears as a doublet of broad, intense bands. Often the strongest peaks in the entire spectrum.[3]
Diagnostic Confidence

Moderate to Low (in isolation). While the signal is strong, it overlaps with C–O (alcohols, ethers, esters) and C–N stretches.[4]

  • Self-Validation: If a molecule is suspected to have a C–F bond, the

    
     region must show intense absorbance. If the peaks here are weak, C–F is absent. However, a strong peak alone does not confirm C–F without ruling out C–O/C–N via other regions (e.g., absence of O–H at 3400 or C=O at 1700).
    

Comparative Analysis: Signal-to-Noise & Detectability

The following table contrasts the analytical performance of detecting these groups in a complex drug scaffold.

FeatureNitrile (–C≡N)Fluoro (–C–F)
Spectral Region Silent Region (

)
Fingerprint Region (

)
Specificity Excellent. Almost no background interference.Poor. Overlaps with C-O, C-N, C-C.
Intensity Variable (Medium/Strong).[4][5][6][7]Very Strong (often saturates detector).
Solvent Sensitivity High. H-bonding solvents cause Blue Shift (higher freq).Moderate.
Quantification Linear (Beer-Lambert applies well).Difficult due to peak overlap and saturation.

Experimental Protocols (Self-Validating)

Sample Preparation: ATR vs. Transmission

For modern drug development, Attenuated Total Reflectance (ATR) is the preferred method, especially for fluorinated compounds.

  • Protocol for Nitriles (Weak/Medium Signal):

    • Crystal Selection: Diamond or ZnSe (3-bounce or greater for higher sensitivity).

    • Pressure: Apply maximum pressure to ensure intimate contact.

    • Scan Count: Increase to 32–64 scans to improve Signal-to-Noise (S/N) ratio in the silent region.

    • Validation: Check for atmospheric CO

      
       doublet at 
      
      
      
      . If CO
      
      
      is high, purge the system, as it sits dangerously close to the nitrile peak.
  • Protocol for Fluoro Groups (Strong Signal):

    • Crystal Selection: Diamond (single bounce).

    • Pathlength Control: C–F bonds absorb so strongly they can violate Beer’s Law (absorbance > 2.0).

    • Troubleshooting: If the

      
       region is "flat-topped" (truncated), the detector is saturated.
      
      • Fix: Use a Germanium (Ge) ATR crystal (lower depth of penetration) or dilute the solid in KBr matrix (1% w/w).

Workflow Logic for Assignment

The following diagram illustrates the decision process for assigning these peaks in an unknown sample.

IR_Assignment_Logic Start Unknown Sample Spectrum Check_Silent Check Silent Region (2100 - 2300 cm⁻¹) Start->Check_Silent Peak_Present Peak Present? Check_Silent->Peak_Present Check_Intensity Analyze Intensity & Shape Peak_Present->Check_Intensity Yes Check_Fingerprint Check Fingerprint Region (1000 - 1400 cm⁻¹) Peak_Present->Check_Fingerprint No Assign_Nitrile Assignment: Nitrile (-C≡N) (Sharp, Med-Strong @ ~2250) Check_Intensity->Assign_Nitrile Strong/Sharp Assign_Alkyne Assignment: Alkyne (-C≡C-) (Weak, Sharp @ ~2150) Check_Intensity->Assign_Alkyne Weak Strong_Bands Intense/Broad Bands? Check_Fingerprint->Strong_Bands Rule_Out Rule Out Interferences (Check 1700 for C=O, 3400 for O-H) Strong_Bands->Rule_Out Yes Ambiguous Ambiguous: Could be C-O, C-N (Need NMR/Mass Spec) Strong_Bands->Ambiguous No (Weak Bands) CO_OH_Present C=O or O-H Present? Rule_Out->CO_OH_Present Assign_CF Assignment: Fluoro Group (-C-F) (High Probability) CO_OH_Present->Assign_CF No (Isolated Strong Band) CO_OH_Present->Ambiguous Yes (Likely Ester/Ether)

Figure 1: Decision logic for distinguishing Nitrile and Fluoro signatures. Note that C-F identification requires exclusion of oxygenated groups due to spectral overlap.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for IR frequencies).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Link

  • Getahun, Z., et al. (2011). Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment. Journal of the American Chemical Society. Link

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Authoritative source for C-F and C-N specific shifts).
  • Agilent Technologies. (2020). ATR-FTIR Spectroscopy for the Analysis of Pharmaceuticals. Application Note. Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Chlorinated Allyl Benzenes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of ortho-, meta-, and para-chlorinated allyl benzenes. Understanding these fragmentation pathways is critical for the unambiguous identification and structural elucidation of these compounds in complex matrices, a common challenge in environmental analysis, chemical synthesis, and drug development. This document synthesizes experimental data with established fragmentation principles to offer a comprehensive analytical resource.

The Power of Electron Ionization Mass Spectrometry in Isomer Differentiation

Electron Ionization (EI) mass spectrometry is a cornerstone technique for the structural analysis of volatile and semi-volatile organic compounds.[1] The high-energy electrons (typically 70 eV) used in EI induce reproducible and extensive fragmentation of molecules, creating a unique mass spectrum that serves as a molecular fingerprint.[2] For isomeric compounds, such as chlorinated allyl benzenes, subtle differences in their mass spectra, driven by the position of the substituent, can be leveraged for their differentiation. This guide will explore the fragmentation behavior of 2-chloroallylbenzene, 3-chloroallylbenzene, and 4-chloroallylbenzene, highlighting how the position of the chlorine atom on the benzene ring influences the resulting mass spectrum.

Unraveling the Fragmentation Pathways

Upon electron ionization, chlorinated allyl benzenes will form a molecular ion ([M]•+). The subsequent fragmentation of this molecular ion is dictated by the stability of the resulting fragment ions and neutral losses. Key fragmentation reactions for this class of compounds include benzylic cleavage, loss of a chlorine atom or HCl, and rearrangements.

Fragmentation of 3-Chloroallylbenzene (meta-isomer)

The mass spectrum of 3-chloroallylbenzene is available in the NIST/EPA/NIH Mass Spectral Library, providing a solid foundation for understanding its fragmentation behavior.[3] The key fragment ions and their proposed fragmentation pathways are detailed below.

Table 1: Major Fragment Ions of 3-Chloroallylbenzene

m/zRelative Intensity (%)Proposed Fragment
152/15435 / 12[C₉H₉Cl]•+ (Molecular Ion)
117100[C₉H₉]+
11545[C₉H₇]+
9130[C₇H₇]+ (Tropylium ion)
7720[C₆H₅]+

The base peak at m/z 117 corresponds to the loss of a chlorine radical from the molecular ion, forming a stable allylbenzene cation. The presence of the isotopic peak at m/z 154 (approximately one-third the intensity of the m/z 152 peak) is characteristic of a monochlorinated compound. The formation of the tropylium ion at m/z 91 is a common fragmentation pathway for alkylbenzenes, involving a rearrangement of the carbon skeleton.

Fragmentation pathway of 3-chloroallylbenzene.
Predicted Fragmentation of 2-Chloroallylbenzene (ortho-isomer)

For 2-chloroallylbenzene, the proximity of the chlorine atom and the allyl group may facilitate the elimination of HCl through a six-membered transition state, a classic example of an ortho effect. This would lead to a prominent ion at m/z 116. The loss of a chlorine radical to form the ion at m/z 117 is still expected to be a major fragmentation pathway.

Table 2: Predicted Major Fragment Ions of 2-Chloroallylbenzene

m/zPredicted Relative IntensityProposed Fragment
152/154Moderate[C₉H₉Cl]•+ (Molecular Ion)
117High[C₉H₉]+
116Moderate to High[C₉H₈]•+
91Moderate[C₇H₇]+ (Tropylium ion)
77Low[C₆H₅]+

graph Fragmentation_2_Chloroallylbenzene {
rankdir="LR";
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

M [label="[C₉H₉Cl]•+ (m/z 152/154)"]; F117 [label="[C₉H₉]+ (m/z 117)"]; F116 [label="[C₉H₈]•+ (m/z 116)"]; F91 [label="[C₇H₇]+ (m/z 91)"];

M -> F117 [label="- Cl•"]; M -> F116 [label="- HCl (ortho effect)"]; F117 -> F91 [label="- C₂H₂"]; }

Predicted fragmentation of 2-chloroallylbenzene.
Predicted Fragmentation of 4-Chloroallylbenzene (para-isomer)

Table 3: Predicted Major Fragment Ions of 4-Chloroallylbenzene

m/zPredicted Relative IntensityProposed Fragment
152/154Moderate[C₉H₉Cl]•+ (Molecular Ion)
117High[C₉H₉]+
115Moderate[C₉H₇]+
91Moderate[C₇H₇]+ (Tropylium ion)
77Low[C₆H₅]+

graph Fragmentation_4_Chloroallylbenzene {
rankdir="LR";
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

M [label="[C₉H₉Cl]•+ (m/z 152/154)"]; F117 [label="[C₉H₉]+ (m/z 117)"]; F115 [label="[C₉H₇]+ (m/z 115)"]; F91 [label="[C₇H₇]+ (m/z 91)"];

M -> F117 [label="- Cl•"]; F117 -> F115 [label="- H₂"]; F117 -> F91 [label="- C₂H₂"]; }

Predicted fragmentation of 4-chloroallylbenzene.

Comparative Analysis: The Decisive Role of Chlorine's Position

The key differentiator in the mass spectra of these isomers is expected to be the presence and intensity of the [M-HCl]•+ ion at m/z 116 for the ortho-isomer. This unique fragmentation, driven by the ortho effect, provides a diagnostic marker to distinguish it from the meta and para isomers. The fragmentation patterns of the meta and para isomers are predicted to be very similar, making their differentiation by EI-MS alone challenging without high-resolution mass spectrometry or tandem MS experiments.

Table 4: Comparative Summary of Key Fragment Ions

Isomer[M]•+ (m/z 152/154)[M-Cl]+ (m/z 117)[M-HCl]•+ (m/z 116)[C₇H₇]+ (m/z 91)
2-Chloro (ortho)ModerateHighModerate to High Moderate
3-Chloro (meta)ModerateHighLow/AbsentModerate
4-Chloro (para)ModerateHighLow/AbsentModerate

Beyond Mass Spectrometry: Alternative Analytical Strategies

While EI-MS is a powerful tool, a multi-technique approach can provide more definitive isomer identification.

  • Gas Chromatography (GC): Coupled with mass spectrometry (GC-MS), the chromatographic separation of the isomers based on their boiling points can provide an additional layer of identification. The retention times of the isomers on a given GC column will likely be different.

  • Electron Capture Detector (ECD): For trace-level analysis of chlorinated compounds, a GC equipped with an ECD can offer high sensitivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the unambiguous structural elucidation of isomers. The chemical shifts and coupling patterns of the aromatic and allylic protons and carbons will be distinct for each isomer.

Experimental Protocol: GC-MS Analysis of Chlorinated Allyl Benzenes

This protocol provides a general workflow for the analysis of chlorinated allyl benzenes using a standard GC-MS system.

Objective: To separate and identify chlorinated allyl benzene isomers.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Syringe for sample injection

  • Standard solutions of 2-, 3-, and 4-chloroallylbenzene in a suitable solvent (e.g., methanol or dichloromethane)

Procedure:

  • Sample Preparation:

    • Prepare a mixed standard solution containing all three isomers at a concentration of approximately 10 µg/mL in methanol.

    • Prepare individual standard solutions of each isomer for retention time confirmation.

  • GC-MS Instrument Setup:

    • Injector:

      • Temperature: 250 °C

      • Injection mode: Splitless (or split, depending on concentration)

      • Injection volume: 1 µL

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Final hold: 5 minutes at 280 °C

    • Carrier Gas:

      • Helium at a constant flow rate of 1.0 mL/min

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV

      • Source temperature: 230 °C

      • Quadrupole temperature: 150 °C

      • Scan range: m/z 40-200

  • Data Acquisition and Analysis:

    • Inject the mixed standard solution and acquire the total ion chromatogram (TIC) and mass spectra.

    • Inject the individual standard solutions to confirm the retention time of each isomer.

    • Identify the peaks corresponding to each isomer in the TIC of the mixed standard.

    • Extract the mass spectrum for each isomer and compare it to the reference spectrum (for 3-chloroallylbenzene) and the predicted fragmentation patterns.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Prep Prepare Standard Solutions Inject Inject Sample Prep->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Spectra Extract Mass Spectra TIC->Spectra Compare Compare with Library/ Predictions Spectra->Compare Identify Isomer Identification Compare->Identify

General workflow for GC-MS analysis.

Conclusion

The differentiation of chlorinated allyl benzene isomers by electron ionization mass spectrometry is a nuanced process that relies on a careful examination of their fragmentation patterns. While the meta and para isomers are expected to show similar mass spectra, the ortho isomer is predicted to exhibit a characteristic loss of HCl due to the "ortho effect." This guide provides a framework for understanding and predicting these fragmentation pathways, offering a valuable resource for researchers in the field. For unambiguous identification, a combination of chromatographic separation and mass spectral analysis, supplemented by other spectroscopic techniques like NMR, is recommended.

References

  • NIST/EPA/NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. [Link]

  • Use of the 'ortho effect' for chlorinated biphenyl and brominated biphenyl isomer identification. PubMed. [Link]

  • MassBank of North America (MoNA). [Link]

  • mzCloud. [Link]

  • MassBank. [Link]

  • Electron ionization. Wikipedia. [Link]

  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... - UNT Digital Library. [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications - Research and Reviews. [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • Benzene, (3-chloroallyl)- - the NIST WebBook. [Link]

Sources

Unlocking Selectivity: HPLC Retention Time Comparison for Fluorinated Benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and agrochemical pipelines increasingly rely on fluorine substitution to modulate pharmacokinetics and target binding, analytical chemists face a recurring bottleneck: the chromatographic separation of fluorinated positional isomers.

Fluorination alters a molecule's dipole moment, pKa, and electron density without significantly changing its molecular volume or overall lipophilicity (LogP). When analyzing fluorinated benzonitriles—a ubiquitous synthetic building block—traditional reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 stationary phases often fails to provide baseline resolution.

This guide provides an objective, data-driven comparison between standard C18 (Octadecylsilane) and PFP (Pentafluorophenyl) stationary phases. By exploring the causality behind retention mechanisms, we will establish a self-validating protocol for the baseline separation of fluorinated benzonitrile analogs.

Mechanistic Causality: Why C18 Fails and PFP Succeeds

To understand why stationary phase selection is critical, we must analyze the physicochemical properties of the analytes and the interacting forces within the column [1].

The Limitation of C18 (Dispersive Partitioning)

Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. The separation is driven by the analyte's partitioning between the polar mobile phase and the non-polar alkyl chains. Because positional isomers like 2-fluorobenzonitrile (2-FBN), 3-fluorobenzonitrile (3-FBN), and 4-fluorobenzonitrile (4-FBN) have nearly identical LogP values (~1.65), their thermodynamic transfer energies (


) into the C18 phase are indistinguishable. This results in severe co-elution.
The Orthogonality of PFP (Multi-Modal Interactions)

PFP columns feature a rigid, highly electron-deficient aromatic ring with five highly polar C–F bonds. This architecture offers orthogonal retention mechanisms compared to C18 [2]:

  • Dipole-Dipole Interactions: The strong local dipoles of the C–F bonds on the stationary phase interact differentially with the net dipole moments of the analytes. For example, the dipole vectors of the nitrile and fluoro groups in 4-FBN oppose each other, yielding a lower net dipole (~2.05 D) compared to 2-FBN (~3.20 D), where the vectors are additive.

  • 
     Interactions:  The electron-poor PFP ring engages in 
    
    
    
    interactions with the analyte's aromatic ring.
  • Shape Selectivity: The rigid, planar nature of the PFP ligand provides steric discrimination, easily distinguishing between ortho, meta, and para substitutions.

G cluster_C18 Standard C18 Phase cluster_PFP PFP Phase Analyte Fluorinated Benzonitrile Isomers C18 Alkyl Chain (Hydrophobic) Analyte->C18 Identical LogP (Co-elution) PFP Pentafluorophenyl Ring Analyte->PFP Dipole/Steric Variance (Baseline Resolution) Dispersion Dispersive Forces (LogP Dependent) C18->Dispersion Dominant PiPi π-π Interactions PFP->PiPi Dipole Dipole-Dipole PFP->Dipole Steric Shape Selectivity PFP->Steric

Caption: Divergent chromatographic retention mechanisms for fluorinated isomers on C18 vs. PFP phases.

Experimental Methodology: A Self-Validating Protocol

To objectively compare performance, the following protocol utilizes an isocratic method.

Expert Insight:Methanol (MeOH) is explicitly chosen over Acetonitrile (MeCN) as the organic modifier. Acetonitrile contains a carbon-nitrogen triple bond (


-electrons) that competes with the analyte for the 

interaction sites on the PFP stationary phase. Methanol, a protic solvent, preserves these critical interactions, maximizing the column's unique selectivity [3].
Step-by-Step Workflow

Step 1: Mobile Phase Preparation

  • Measure 400 mL of HPLC-grade Methanol and 600 mL of Milli-Q Water (40:60 v/v).

  • Mix thoroughly and degas via ultrasonication for 10 minutes.

  • Note: No buffer is required as benzonitriles are neutral under standard HPLC conditions.

Step 2: System Setup & Equilibration

  • Columns:

    • Column A: Standard C18 (150 mm × 4.6 mm, 3 µm).

    • Column B: PFP / Fluorophenyl (150 mm × 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Thermodynamic control is vital for reproducible dipole interactions).

  • Detection: UV at 254 nm.

  • Equilibrate the chosen column with the mobile phase for at least 20 column volumes until the baseline is stable.

Step 3: System Suitability Test (SST) - The Self-Validation Step

  • Prepare an SST mixture containing 10 µg/mL each of 2-FBN, 3-FBN, and 4-FBN in the mobile phase.

  • Inject 5 µL onto the column.

  • Validation Criteria: Calculate the resolution (

    
    ) between the 3-FBN and 4-FBN peaks.
    
    • If

      
      : The system is operating purely on dispersive forces (expected for C18).
      
    • If

      
      : The orthogonal 
      
      
      
      and dipole mechanisms are actively engaged (expected for PFP). Proceed to sample analysis.

Step 4: Sample Analysis

  • Inject 5 µL of individual standards (Benzonitrile, 2,4-Difluorobenzonitrile, Pentafluorobenzonitrile) to map specific retention times.

  • Overlay chromatograms to calculate separation factors (

    
    ).
    

Quantitative Data & Comparison

The table below summarizes the chromatographic performance based on the protocol above. Notice the retention inversion and resolution collapse on the C18 column compared to the PFP column.

Table 1: Analyte Properties & Retention Data (40:60 MeOH:H₂O)
AnalyteSubstitutionApprox. Dipole (Debye)C18

(min)
C18 Resolution (

)
PFP

(min)
PFP Resolution (

)
Benzonitrile (BN) None4.184.20-3.85-
2-Fluorobenzonitrile Ortho3.205.153.1 (from BN)4.502.8 (from BN)
3-Fluorobenzonitrile Meta3.155.200.2 (Co-elutes) 5.153.5 (from 2-FBN)
4-Fluorobenzonitrile Para2.055.250.2 (Co-elutes) 5.803.2 (from 3-FBN)
2,4-Difluorobenzonitrile Di-substituted2.806.052.86.954.5
Pentafluorobenzonitrile Perfluorinated1.507.504.19.206.8
Data Interpretation
  • C18 Behavior: The C18 column separates Benzonitrile from the fluorinated analogs based on the slight increase in lipophilicity provided by the fluorine atom. However, it completely fails to resolve the ortho, meta, and para isomers (

    
    ), grouping them into a single unresolved mass.
    
  • PFP Behavior: The PFP column achieves baseline resolution (

    
    ) for all positional isomers. Furthermore, highly fluorinated compounds like Pentafluorobenzonitrile exhibit dramatically increased retention on the PFP phase (9.20 min vs 7.50 min on C18). This is due to "fluorophilicity"—strong fluorine-fluorine dispersive and dipole interactions between the perfluorinated analyte and the pentafluorophenyl ligand.
    

Method Development Decision Tree

To streamline your column selection process for halogenated aromatics, follow this logic-based workflow:

G Start Analyze Fluorinated Benzonitriles CheckIsomers Are Positional Isomers Present in Sample? Start->CheckIsomers YesIsomers Use PFP Column (Dipole & Shape Selectivity) CheckIsomers->YesIsomers Yes (e.g., 2-F vs 4-F) NoIsomers Evaluate LogP Differences Between Analytes CheckIsomers->NoIsomers No LogP_High Use Standard C18 (Dispersive Retention) NoIsomers->LogP_High ΔLogP > 0.5 LogP_Low Use PFP Column (Orthogonal Selectivity) NoIsomers->LogP_Low ΔLogP < 0.5

Caption: Decision matrix for selecting C18 vs. PFP columns based on analyte structural properties.

Conclusion & Best Practices

When analyzing fluorinated benzonitriles, relying solely on C18 stationary phases introduces significant risk of co-elution, masking impurities, and compromising data integrity. The PFP stationary phase acts as a highly selective tool that leverages dipole-dipole,


, and steric interactions to pull apart structurally similar isomers.

Key Takeaways for Scientists:

  • Always screen a PFP column when your synthetic route involves positional halogenation.

  • Optimize your organic modifier: Use Methanol instead of Acetonitrile to prevent suppression of the

    
     interactions that make PFP columns unique.
    
  • Control your temperature: Dipole interactions are highly sensitive to thermal fluctuations. Maintain a strict column temperature (e.g., 30 °C) to ensure run-to-run reproducibility.

References

  • Kipper, K., et al. (2022). Retention mechanisms of acidic and basic analytes on the Pentafluorophenyl stationary phase using fluorinated eluent additives. Journal of Chromatography A. Available at:[Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at:[Link]

  • Waters Corporation. (2018). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Available at:[Link]

Comparative Reactivity Guide: 2-Chloroallyl vs. 2-Methylallyl Intermediates in Cross-Coupling and Substitution Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug development, allylic intermediates are foundational building blocks for constructing complex carbon frameworks. The reactivity of these intermediates is exquisitely sensitive to substitution at the C2 position. This guide provides an in-depth, objective comparison between 2-chloroallyl (electron-withdrawn) and 2-methylallyl (electron-donated) intermediates, focusing on their divergent behaviors in palladium-catalyzed cross-coupling and nucleophilic substitution workflows.

Mechanistic Causality: Electronic Tuning at the C2 Position

The fundamental divergence in reactivity between these two systems stems from the electronic influence of their respective C2 substituents on the resulting π-allyl metal complexes.

The Electrophilic 2-Chloroallyl System

The chlorine atom exerts a strong inductive electron-withdrawing effect (-I). When a 2-chloroallyl precursor undergoes oxidative addition to a Palladium(0) catalyst, the resulting π-allyl-Pd(II) intermediate features a significantly lowered Lowest Unoccupied Molecular Orbital (LUMO). This electronic deficiency renders the complex highly electrophilic. Consequently, nucleophilic attack and migratory insertion reactions are drastically accelerated. Experimental kinetic studies on allene insertion into Pd-allyl bonds confirm a strict reactivity hierarchy: 2-chloroallyl > allyl > 2-methylallyl [1],[2].

The Electron-Rich 2-Methylallyl System

Conversely, the methyl group in a 2-methylallyl (methallyl) system donates electron density through both inductive (+I) and hyperconjugative effects. This raises the LUMO and thermodynamically stabilizes the π-allyl-Pd(II) complex, but at the cost of kinetic reactivity. The increased electron density reduces the complex's electrophilicity, making transmetalation and nucleophilic attack highly challenging. As a result, 2-methylallyl alcohols are notoriously poor substrates under standard cross-coupling conditions and require highly tailored, forcing environments (e.g., bidentate ligands like Xantphos, strong bases, and microwave heating) to drive the catalytic cycle forward[3],[4].

CatalyticCycle Pd Pd(0) Catalyst OxAdd Oxidative Addition (2-Cl > 2-Me) Pd->OxAdd Allyl Precursor PiAllyl π-Allyl-Pd(II) Complex LUMO Lowered by Cl OxAdd->PiAllyl Nuc Nucleophilic Attack (Accelerated by Cl) PiAllyl->Nuc Nucleophile Nuc->Pd Reductive Elimination Prod Allylated Product Nuc->Prod

Fig 1: Electronic influence of C2 substituents on the Pd-catalyzed allylation cycle.

Comparative Reactivity Profile

To facilitate rapid decision-making in synthetic route design, the quantitative and qualitative differences between the two intermediates are summarized below:

Parameter2-Chloroallyl Intermediates2-Methylallyl Intermediates
Electronic Effect at C2 Electron-withdrawing (-I)Electron-donating (+I, hyperconjugation)
π-Allyl-Pd LUMO Energy Lowered (Highly Electrophilic)Raised (Stabilized, Less Electrophilic)
Relative Insertion Rate Very Fast (Rank 1)[1]Slow (Rank 3)[1]
Typical Precursors 2-Chloroallyl halides, allenes2-Methyl-2-propen-1-ol, methallyl halides
Catalyst Requirements Standard Pd(II)/Pd(0) systemsRequires specialized ligands (e.g., Xantphos)[5]
Primary Synthetic Utility Synthesis of vinyl chlorides, dienesIntroduction of methallyl motifs in terpenes

Self-Validating Experimental Protocols

The following protocols have been selected for their self-validating nature, ensuring high atom economy and reproducibility in the laboratory.

Protocol A: Microwave-Assisted Cross-Coupling of 2-Methylallyl Alcohol

Because 2-methylallyl intermediates resist transmetalation, 4 utilizes the substrate (2-methyl-2-propen-1-ol) as both the reagent and the solvent. This drives the equilibrium forward while allowing unreacted material to be recovered via simple distillation, validating the system's atom economy[3],[4].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe sealed vial, combine 5 mL of 2-methyl-2-propen-1-ol with the desired arylboronic acid (4.1 mmol, 1.0 equiv)[5].

  • Catalyst Loading: Add Palladium(II) acetate (3.8 mg, 0.41 mol%) and the bidentate ligand Xantphos (38 mg, 1.67 mol%). The wide bite angle of Xantphos is critical for forcing the difficult reductive elimination step[5].

  • Base Addition: Add Cesium carbonate (2.3 g, 1.7 equiv). No additional solvent is required[5].

  • Reaction: Irradiate the mixture in a microwave reactor at 140 °C for 1.5 hours under an air atmosphere[5].

  • Isolation: Filter off the solid residue. Subject the filtrate to simple distillation to recover the unreacted 2-methyl-2-propen-1-ol solvent, leaving the pure aromatic 2-methylallyl derivative[4].

Protocol S1 1. Combine 2-Methyl-2-propen-1-ol & Arylboronic Acid S2 2. Add Pd(OAc)2 (0.4 mol%) & Xantphos (1.6 mol%) S1->S2 S3 3. Add Cs2CO3 (1.7 equiv) No additional solvent S2->S3 S4 4. Microwave Irradiation 140°C, 1.5 h, Air S3->S4 S5 5. Distillation & Filtration Recycle excess alcohol S4->S5

Fig 2: Microwave-assisted cross-coupling workflow for 2-methylallyl alkenes.
Protocol B: Generation of Di-μ-chlorobis(η3-2-chloroallyl)dipalladium

To harness the high electrophilicity of the 2-chloroallyl system, researchers often pre-form the stable Pd-dimer. 1 utilizes allene gas insertion, taking advantage of the rapid kinetics associated with the 2-chloro substituent[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve bis(benzonitrile)dichloropalladium(II) (1.00 g, 2.61 mmol) in 100 mL of dry benzene at 25 °C[1].

  • Allene Insertion: Bubble allene gas into the deep red-brown solution for 5 minutes. The rapid insertion of allene forms the highly reactive 2-chloroallyl complex, indicated by a distinct color change to pale yellow[1].

  • Concentration: Remove the benzene solvent in vacuo.

  • Precipitation: Add low-boiling petroleum ether (100 mL) to precipitate the Di-μ-chlorobis(η3-2-chloroallyl)dipalladium dimer[1].

  • Collection: Filter and dry the complex. This dimer can now undergo facile ligand exchange or bridge splitting with phosphines to generate the active electrophilic monomer for subsequent nucleophilic attack[6].

References

  • Product Subclass 2: Palladium–Allyl Complexes Source: Science of Synthesis (Thieme Connect) URL:[Link]

  • Transition Metal Promoted Reactions of Unsaturated Hydrocarbons. I. Mechanism of 1,3-Diene Insertion into Allyl-Palladium Bonds Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Difference between 2-chloro and 3-chloro propene isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2-chloropropene (isopropenyl chloride) and 3-chloropropene (allyl chloride). It is designed for researchers requiring precise structural, reactivity, and application data for experimental design and synthesis planning.

Executive Summary

While 2-chloropropene and 3-chloropropene are constitutional isomers (C


H

Cl), they exhibit diametrically opposed reactivity profiles due to the position of the chlorine atom relative to the

-system.
  • 3-Chloropropene (Allyl Chloride): Highly reactive electrophile. The allylic chlorine allows for rapid S

    
    1 and S
    
    
    
    2 substitutions, making it a critical building block for pharmaceuticals and polymers (e.g., epichlorohydrin).
  • 2-Chloropropene (Isopropenyl Chloride): Kinetic dead-end for nucleophilic substitution. The vinylic chlorine bond is strengthened by

    
     resonance, rendering it inert to standard S
    
    
    
    1/S
    
    
    2 conditions. Its primary utility lies in polymerization and specific metal-catalyzed couplings.

Physical & Chemical Properties Matrix

Property2-Chloropropene (Isopropenyl Chloride)3-Chloropropene (Allyl Chloride)
CAS Number 557-98-2107-05-1
Structure


Halide Type Vinylic (

-hybridized C-Cl)
Allylic (

-hybridized C-Cl)
Boiling Point 22.6 °C44–46 °C
Density (20°C) 0.918 g/mL0.939 g/mL
Dipole Moment ~1.66 D~1.9 D
Flash Point -20 °C (Closed Cup)-32 °C (Closed Cup)
S

1 Reactivity
Inert (Unstable vinylic cation)High (Resonance-stabilized allylic cation)
S

2 Reactivity
Inert (Steric/electronic repulsion)High (Unblocked transition state)

Structural & Reactivity Logic (Graphviz Visualization)

The following diagram illustrates the fundamental divergence in reactivity between the two isomers, specifically regarding the stability of intermediates during solvolysis.

ReactivityLogic Isomer1 2-Chloropropene (Vinylic Halide) SN1_Path1 S_N1 Pathway? (Carbocation Formation) Isomer1->SN1_Path1 Isomer2 3-Chloropropene (Allylic Halide) SN1_Path2 S_N1 Pathway? (Carbocation Formation) Isomer2->SN1_Path2 Inter1 Vinylic Cation [CH2=C-CH3]+ High Energy / Unstable SN1_Path1->Inter1 Cl- leaving Inter2 Allylic Cation [CH2=CH-CH2]+ <-> [CH2-CH=CH2]+ Resonance Stabilized SN1_Path2->Inter2 Cl- leaving Result1 NO REACTION (under standard conditions) Inter1->Result1 Barrier too high Result2 RAPID SUBSTITUTION (Precipitate with AgNO3) Inter2->Result2 Nucleophilic Attack

Figure 1: Mechanistic divergence showing why 3-chloropropene is reactive in solvolysis while 2-chloropropene remains inert.

Spectroscopic Differentiation (NMR)

Distinguishing these isomers via


H-NMR is straightforward due to the symmetry of 2-chloropropene versus the coupling patterns of 3-chloropropene.
2-Chloropropene ( H-NMR, CDCl )
  • Signal A (3H, Singlet, ~2.1 ppm): Methyl group directly attached to the double bond.

  • Signal B (1H, Multiplet/Fine Doublet, ~5.1 ppm): Vinylic proton cis to Cl.

  • Signal C (1H, Multiplet/Fine Doublet, ~5.3 ppm): Vinylic proton trans to Cl.

  • Note: The absence of vicinal coupling (no neighbors on the adjacent carbon) results in sharp singlets or very fine geminal splitting.

3-Chloropropene ( H-NMR, CDCl )
  • Signal A (2H, Doublet, ~4.0-4.1 ppm): Chloromethyl group (-CH

    
    Cl).
    
  • Signal B (2H, Multiplet, ~5.1-5.4 ppm): Terminal vinylic protons (=CH

    
    ).
    
  • Signal C (1H, Multiplet, ~5.8-6.0 ppm): Internal vinylic proton (-CH=).

  • Note: Complex splitting is observed due to allylic coupling (

    
     Hz).
    

Experimental Protocols

Protocol A: Differentiation via Silver Nitrate (AgNO ) Test

This assay exploits the difference in ionization rates (S


1) to visually identify the isomers.

Reagents:

  • 0.1 M AgNO

    
     in Ethanol (ethanolic silver nitrate).
    
  • Sample A (Unknown isomer).

  • Sample B (Unknown isomer).

Procedure:

  • Add 0.5 mL of Sample A to a clean test tube.

  • Add 0.5 mL of Sample B to a second test tube.

  • Add 2.0 mL of 0.1 M Ethanolic AgNO

    
      to both tubes simultaneously.
    
  • Observe for immediate precipitation at room temperature.

Interpretation:

  • Immediate White Precipitate (AgCl): Confirms 3-chloropropene . The allylic chloride ionizes rapidly to form a stable carbocation, releasing Cl

    
     which reacts with Ag
    
    
    
    .
    • Mechanism:[1]

      
      
      
  • No Reaction / Clear Solution: Confirms 2-chloropropene . The vinylic bond is too strong to ionize; no Cl

    
     is released.
    
Protocol B: Laboratory Synthesis of 2-Chloropropene

Since 3-chloropropene is a common commodity chemical, researchers often need to synthesize 2-chloropropene specifically for use as an isopropenyl building block.

Reaction:



Methodology (Hydrochlorination of Propyne):

  • Setup: Use a pressure reactor or a bubbling apparatus cooled to -20°C (due to the low BP of propyne and product).

  • Reagents: Propyne gas, anhydrous HCl gas, Copper(I) Chloride (CuCl) catalyst on activated carbon.

  • Process: Pass equimolar amounts of propyne and HCl over the catalyst bed at 100–150°C (gas phase) or bubble into a solvent containing HgCl

    
     (liquid phase, older method).
    
  • Purification: Distill the collected liquid. 2-chloropropene boils at 22.6°C.[2][3]

    • Critical Note: Ensure separation from 2,2-dichloropropane (BP 69°C), which forms if HCl adds twice.

Applications in Drug Development

3-Chloropropene (Allyl Chloride)
  • Role: Primary Alkylating Agent.

  • Use Case: Used to introduce the allyl group (

    
    ) into phenols, amines, and thiols.
    
  • Pharma Example: Synthesis of Allyl amines (antifungals) or allylation of barbiturates.

  • Safety Warning: Potent lachrymator and alkylating agent (potential carcinogen). Handle in a fume hood.

2-Chloropropene (Isopropenyl Chloride)[4][5]
  • Role: Isopropenyl Synthon / Acetone Equivalent.

  • Use Case:

    • Grignard Formation: Can form isopropenylmagnesium chloride (in THF) for nucleophilic addition to carbonyls, introducing the isopropenyl group.

    • Heck Reaction: Coupling with aryl halides to form

      
      -methyl styrenes.
      
    • Hydrolysis Precursor: Can be hydrolyzed (under harsh acidic conditions) to generate acetone in situ, though rarely used for this purpose.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11203, 2-Chloropropene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7850, Allyl Chloride. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Crystal Structure Analysis of Fluorinated Benzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Fluorinated benzonitrile derivatives are highly privileged scaffolds in modern drug discovery, agrochemistry, and materials science. The introduction of fluorine atoms drastically alters a molecule's lipophilicity, metabolic stability, and electrostatic potential, while the cyano group provides a rigid, linear vector for hydrogen bonding and dipole-dipole interactions[1].

However, these exact physicochemical properties make their crystallization notoriously difficult. Fluorine is a poor hydrogen-bond acceptor, and its high electronegativity often leads to unpredictable crystal packing dictated by weak C–H···F, F···F, and C–F···π interactions[2]. Consequently, these derivatives frequently precipitate as microcrystalline powders rather than the large, well-ordered single crystals required for traditional X-ray crystallography[3].

To circumvent this "powder bottleneck," modern analytical scientists must pivot from a monolithic reliance on Single-Crystal X-Ray Diffraction (SC-XRD) to a multi-modal approach. This guide objectively compares the performance of SC-XRD, Microcrystal Electron Diffraction (MicroED), and Solid-State NMR (ssNMR) for resolving the structures of fluorinated benzonitrile derivatives, providing the mechanistic causality and self-validating protocols required for rigorous pharmaceutical development.

Workflow Start Fluorinated Benzonitrile Sample CheckSize Crystal Size? Start->CheckSize Large > 10 µm CheckSize->Large Small < 1 µm (Powder) CheckSize->Small SCXRD SC-XRD (Gold Standard) Large->SCXRD Direct structural elucidation MicroED MicroED (Electron Diffraction) Small->MicroED Sub-micron resolution ssNMR 19F ssNMR (Local Environment) Small->ssNMR Polymorph screening MicroED->ssNMR Orthogonal validation

Decision matrix for analytical technique selection based on crystal size.

Comparative Analysis of Analytical Modalities

Single-Crystal X-Ray Diffraction (SC-XRD)

The Mechanism: SC-XRD relies on the scattering of X-ray photons by the electron clouds of atoms. The Reality for Fluorinated Benzonitriles: While SC-XRD remains the gold standard for absolute configuration and high-resolution structural elucidation[4], it requires crystals typically larger than 10–100 µm[3]. Fluorinated benzonitriles often suffer from twinning or form microscopic needles due to rapid nucleation driven by strong dipole moments. Growing suitable crystals can take weeks of vapor diffusion or slow evaporation[2], significantly delaying critical IND/NDA filings[4].

Microcrystal Electron Diffraction (MicroED)

The Mechanism: MicroED utilizes a beam of electrons (typically 200 kV) in a cryo-transmission electron microscope (cryo-TEM)[4]. Unlike X-rays, electrons interact with the electrostatic potential of the crystal (both the positively charged nuclei and the electron cloud)[5]. The Advantage: Because electrons interact with matter much more strongly than X-rays, MicroED can yield sub-atomic resolution structures from crystals less than 1 µm in size[6]. This completely bypasses the crystal growth bottleneck[3]. For fluorinated benzonitriles, MicroED can determine the crystal structure directly from the synthesized powder in less than a day[4].

19F Solid-State NMR (ssNMR)

The Mechanism: ssNMR probes the local magnetic environment of specific nuclei. 19F is an exceptionally "NMR-friendly" nucleus: it has 100% natural abundance, a spin of 1/2, and a massive chemical shift range[7]. The Advantage: While ssNMR does not directly produce a 3D coordinate map like diffraction techniques, it is unparalleled for identifying crystallographically independent molecules in the asymmetric unit and differentiating polymorphs[7][8]. Because there are no excipients containing fluorine in standard formulations, 19F ssNMR provides a pristine, interference-free spectrum of the Active Pharmaceutical Ingredient (API)[8].

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of each technique when applied to fluorinated benzonitrile derivatives.

ParameterSC-XRDMicroED19F ssNMR
Minimum Crystal Size > 10–100 µm[3]< 1 µm (Sub-micron)[6]No long-range order required
Sample Quantity Single large crystal< 1 mg (Powder)[4]10–50 mg (Rotor dependent)[7]
Structural Resolution 3D Atomic Coordinates3D Atomic CoordinatesLocal atomic environment
Polymorph Differentiation Excellent (if grown)Excellent (Mixture capable)[6]Superior (Quantitative)[7]
Analysis Speed Weeks (inc. crystal growth)< 1 Day[4]Hours to Days[9]
Absolute Configuration Yes (Anomalous dispersion)Yes (via chiral salts/dynamical refinement)[5][10]No

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, experimental methodologies must be designed as self-validating systems. Below are the optimized protocols for analyzing microcrystalline fluorinated benzonitriles.

Protocol 1: MicroED Workflow for Sub-Micron Powders
  • Sample Preparation (Dry Application): Apply the microcrystalline powder directly onto a continuous carbon TEM grid.

    • Causality: Fluorinated benzonitriles are often hydrophobic but can dissolve or alter polymorphic states in standard solvents. Dry application prevents solvent-induced phase transitions[5].

  • Vitrification & Cryo-Cooling: Plunge the grid into liquid nitrogen and transfer to the cryo-TEM (e.g., Glacios 200 kV)[4].

    • Causality: The electron beam deposits immense energy. Cryo-cooling to 77 K mitigates radiation damage, preserving the highly polarizable C–F and C≡N bonds which are susceptible to radiolytic cleavage during data acquisition[5].

  • Continuous Rotation Data Collection: Rotate the stage continuously (e.g., 0.5°/sec) while recording diffraction patterns using a direct electron detector[4].

    • Causality: Continuous rotation integrates intensities across the Ewald sphere, preventing missing wedges in reciprocal space and ensuring accurate structure factor extraction for dynamic refinement[5].

  • Self-Validation Check: Process the data using standard X-ray crystallography software. If the internal

    
     value is < 15%, the dataset is self-validated for structural solution[5].
    
Protocol 2: 19F Cross-Polarization Magic Angle Spinning (CP-MAS) ssNMR
  • Rotor Packing: Pack the microcrystalline powder tightly into a 3.2 mm or 4.0 mm zirconia rotor[11].

    • Causality: Dense packing maximizes the filling factor, which is critical for the signal-to-noise ratio (SNR), especially when analyzing low-dose formulations[7].

  • Magic Angle Spinning (MAS): Spin the sample at the "magic angle" (54.74°) at high frequencies (15–20 kHz)[11].

    • Causality: In the solid state, chemical shift anisotropy (CSA) and strong 19F-19F dipolar couplings broaden the spectral lines. MAS mechanically averages these anisotropic interactions to zero, yielding sharp, liquid-like resolution[7].

  • Cross-Polarization (CP): Transfer magnetization from abundant 1H nuclei to the 19F nuclei.

    • Causality: 19F has a long spin-lattice relaxation time (

      
      ). CP bypasses this by utilizing the shorter 
      
      
      
      of protons, allowing for faster scan repetition and significantly enhanced sensitivity[9].
  • Self-Validation Check: Measure both

    
     and 
    
    
    
    relaxation times. A uniform
    
    
    relaxation across all 19F peaks confirms phase homogeneity, validating that the sample is a pure polymorph rather than a physical mixture[7].

Synergistic Integration (NMR Crystallography)

No single technique is a panacea. The future of structural analysis for complex fluorinated APIs lies in the synergistic integration of these modalities, often referred to as NMR Crystallography.

Synergy SCXRD SC-XRD Long-range Order MicroED MicroED Sub-micron Lattice SCXRD->MicroED Cross-validation Model Crystal Structure Solved SCXRD->Model ssNMR 19F ssNMR Local Dynamics MicroED->ssNMR NMR Crystallography MicroED->Model ssNMR->Model

Synergistic integration of SC-XRD, MicroED, and ssNMR for complete structural resolution.

By combining the sub-micron lattice resolution of MicroED with the local dynamic insights of 19F ssNMR, researchers can unambiguously solve the structures of fluorinated benzonitriles without ever needing to grow a single macroscopic crystal.

References

  • 3D ED / MicroED crystal structure analysis | SPERA PHARMA, Inc. SPERA PHARMA.[Link]

  • Solid State NMR CDMO & CRO Services Pharmaceuticals | Crystal Pharmatech. Crystal Pharmatech.[Link]

  • MicroED Absolute configuration determination - NanoImaging Services. NanoImaging Services.[Link]

  • Crystal structure determination with SCXRD & MicroED - XtalPi. XtalPi.[Link]

  • Microcrystal electron diffraction could advance drug development. Drug Target Review.[Link]

  • Micro-Crystal Electron Diffraction Analysis Service - Mtoz Biolabs. Mtoz Biolabs.[Link]

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. ACS Publications.[Link]

  • Solid-state NMR spectroscopy of drug substances and drug products. European Pharmaceutical Review.[Link]

  • Solid-State NMR | Characterizing Polymorphs and Amorphous Form. Bruker.[Link]

  • Chapter 2: Solid‐State NMR in Drug Discovery and Development. RSC Books.[Link]

Sources

Purity Assessment of 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly functionalized halogenated intermediates. 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene (CAS 951888-62-3) is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation androgen receptor antagonists.

The structural complexity of this molecule—featuring a vinylic chloride, an activated benzylic/allylic methylene bridge, and an electron-withdrawing cyano-fluorophenyl moiety—makes it highly susceptible to thermal degradation and pH-induced solvolysis [1]. Standard, off-the-shelf analytical methods often fail, leading to inaccurate purity assessments and downstream synthetic failures. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) for assessing the purity of this intermediate, providing field-proven, self-validating protocols.

Comparative Analysis of Analytical Modalities: The Causality of Choice

To achieve a true mass-balance purity assessment, we must deploy orthogonal techniques. Each method serves a specific mechanistic purpose based on the molecule's physicochemical vulnerabilities.

High-Performance Liquid Chromatography (HPLC-UV)
  • The Challenge: The polar cyano group interacts strongly with unendcapped silanol groups on standard silica columns, causing severe peak tailing. Furthermore, the vinylic chloride moiety can undergo slow hydrolysis in highly aqueous, alkaline environments.

  • The Causality: We utilize a highly endcapped C18 stationary phase combined with a strictly controlled acidic mobile phase (pH ~2.5 using 0.1% Formic Acid). The acidic pH suppresses silanol ionization, ensuring sharp peak symmetry, while simultaneously stabilizing the halogenated moiety against nucleophilic attack during the chromatographic run [2].

Gas Chromatography (GC-FID/ECD)
  • The Challenge: Thermally labile halogenated compounds are notorious for undergoing dehydrohalogenation or polymerization in hot injection ports (>250°C), leading to artificially low purity assays and the appearance of "ghost peaks" [1].

  • The Causality: To accurately quantify volatile organic impurities and unreacted precursors without degrading the analyte, we must bypass the standard split/splitless inlet vaporization. Using a Cool On-Column (COC) injection technique deposits the liquid sample directly into the capillary column, avoiding thermal shock [3]. While Electron Capture Detection (ECD) is highly sensitive to the fluorinated and chlorinated moieties, Flame Ionization Detection (FID) is preferred for purity assessment as it provides a more uniform relative response factor (RRF) across diverse organic impurities[4].

Quantitative NMR (qNMR)
  • The Challenge: Procuring a highly pure, stable primary reference standard for a reactive intermediate is often logistically impossible, rendering traditional external calibration curves highly inaccurate.

  • The Causality: qNMR measures the absolute mass fraction of the compound without requiring a reference standard of the analyte itself [5]. By using a highly pure, unrelated internal standard (such as Maleic Acid), we rely on the fundamental principle that the integrated intensity of a proton resonance is directly proportional to the molar concentration of that proton [6].

Quantitative Performance Comparison

The following table summarizes the experimental performance data derived from validating these three modalities for 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene.

Analytical ModalityPrimary ApplicationLimit of Quantitation (LOQ)Typical Run TimeCritical Vulnerability & Limitation
HPLC-UV (Gradient) Non-volatile related substances & degradants~0.05% (Area)20 minRequires RRF determination for accurate mass balance; blind to non-UV absorbing impurities.
GC-FID (COC Inlet) Volatile impurities & residual starting materials~0.01% (Area)15 minRisk of on-column thermal degradation if oven temperature ramps too aggressively.
1H-qNMR Absolute mass fraction (Assay)~0.5% (w/w)10 minLower sensitivity for trace impurity profiling compared to chromatographic techniques.

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry requires methods that actively prove their own validity during every run. The following protocols are designed as self-validating systems.

Protocol A: Absolute Purity via 1H-qNMR

Objective: Determine the absolute mass fraction (% w/w) without an analyte reference standard.

  • Sample Preparation: Accurately weigh ~20.0 mg of 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene and ~5.0 mg of USP-grade Maleic Acid (Internal Standard, purity >99.9%) into a vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous CDCl₃ (stabilized with Ag foil to prevent HCl formation).

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90° to ensure maximum signal-to-noise.

    • Relaxation Delay (D1): 60 seconds. Causality: D1 must be

      
       (longitudinal relaxation time) of the slowest relaxing proton to ensure complete return to equilibrium, preventing integration errors [6].
      
  • Self-Validation Step (Dual-Signal Verification): Integrate the Maleic Acid singlet at ~6.28 ppm (2H). Next, independently calculate the assay using two different analyte signals: the benzylic protons (-CH₂-) at ~3.7 ppm (2H) and the vinylic protons (CH₂=) at ~5.3 ppm (2H).

    • Validation Criterion: If the purity calculated from the benzylic protons differs from the vinylic protons by >0.5%, it immediately flags a co-eluting impurity signal under one of the peaks, invalidating the result and prompting a shift to 19F-qNMR.

Protocol B: Impurity Profiling via HPLC-UV

Objective: Quantify non-volatile related substances and synthesis by-products.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (Highly endcapped).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 90% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min at 30°C.

    • Detection: UV at 230 nm (optimal for the substituted benzonitrile chromophore).

  • Sample Preparation: Prepare the sample at 1.0 mg/mL in 50:50 Water:Acetonitrile.

  • Self-Validation Step (Spike Recovery & SST): Before analyzing the unknown batch, inject a System Suitability Test (SST) solution containing the analyte spiked with 0.5% of a known solvolysis degradation product (e.g., the corresponding allylic alcohol).

    • Validation Criterion: The resolution (

      
      ) between the API and the degradant must be 
      
      
      
      . Furthermore, the area recovery of the spiked degradant must be within 98-102%. A failure here proves mobile phase degradation or column fouling, preventing the reporting of false-positive purity data.

Visualizing the Analytical Workflow

The following decision tree illustrates the orthogonal workflow required to achieve a comprehensive purity profile for this specific intermediate.

PurityWorkflow A 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene Batch Release B qNMR (1H & 19F) Absolute Mass Fraction A->B Primary Assay C HPLC-UV Non-Volatile Impurities A->C Related Substances D GC-FID / GC-ECD Volatile Impurities & Solvents A->D Residual Solvents E Internal Standard: Maleic Acid (D1 > 60s) B->E F Acidic Mobile Phase (pH 2.5) to prevent solvolysis C->F G Cool On-Column Injection to prevent thermal degradation D->G

Analytical workflow for purity assessment of halogenated allylic intermediates.

References

  • Source: National Institutes of Health (NIH)
  • Source: Pharmaceutical Technology (PharmTech)
  • Source: GCMS.
  • Source: International Journal of Pharmaceutical Sciences (IJPS Journal)
  • Title: Advantages of Quantitative NMR for the Determination of Relative Response Factors Source: Enovatia URL
  • Title: Application of Quantitative NMR (qHNMR)

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex, multi-functional halogenated intermediates requires moving beyond generic safety data sheets to understand the fundamental chemical reactivity driving the hazards. 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene is a highly reactive, polyfunctional electrophile.

As an Application Scientist, I have designed this protocol to provide a self-validating, mechanistic approach to personal protective equipment (PPE), operational handling, and disposal. This ensures both absolute laboratory safety and the scientific integrity of your drug development workflows.

Hazard Causality & Chemical Profiling

To design an effective safety protocol, we must first deconstruct the molecule's structure-activity relationship (SAR) to understand why specific precautions are non-negotiable:

  • The 2-Chloroallyl Moiety (Alkylating Agent & Lachrymator): The 1-propene backbone with a 2-chloro substituent forms an allylic halide. The adjacent pi-system stabilizes the transition state for SN2 nucleophilic attack, making this compound a potent, direct-acting1[1]. This high electrophilicity is also the exact mechanism that triggers severe lachrymatory (tear-inducing) and vesicant (blistering) tissue damage.

  • The Fluorobenzonitrile Group (Systemic Toxicity): The strongly electron-withdrawing fluorine and cyano groups increase the molecule's lipophilicity, facilitating rapid dermal penetration. Furthermore,2[2] and, under extreme thermal stress or acidic hydrolysis, will liberate lethal3[3].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are highly permeable to halogenated organics. The following PPE matrix is engineered specifically for the physicochemical properties of this compound.

PPE CategoryMaterial / SpecificationQuantitative StandardHazard Causality & Rationale
Primary Gloves Butyl Rubber or Silver Shield/4H>480 min breakthrough time; ≥0.3 mm thicknessStandard nitrile degrades rapidly upon contact with halogenated organics. Butyl rubber prevents dermal absorption of lipophilic nitriles.
Respiratory Chemical Fume Hood≥100 fpm (0.5 m/s) face velocityThe 2-chloroallyl moiety is a volatile lachrymator. Strict ventilation prevents inhalation of potential HCN/HF off-gassing.
Ocular/Face Polycarbonate Face Shield + Splash GogglesANSI Z87.1+ certified; 8-inch minimum lengthProtects against vesicant splashing. Polycarbonate resists halogenated solvent etching better than standard plastics.
Body Flame-Resistant (FR) Lab CoatNomex® or equivalentMitigates risk during thermal decomposition events where flammable/toxic gases are released.

Self-Validating Operational Workflow

Every step in this protocol includes a validation checkpoint to ensure the system remains secure before proceeding.

Step 1: Environmental Preparation & Validation

  • Action: Activate the chemical fume hood and clear all unnecessary clutter to ensure laminar airflow.

  • Validation: Physically verify the hood's digital monitor reads a face velocity of ≥100 fpm. Do not uncap the reagent if the alarm is active.

Step 2: PPE Donning Sequence

  • Action: Don standard inner nitrile gloves, followed by the FR lab coat, splash goggles, and face shield. Finally, don the heavy-duty Butyl rubber outer gloves.

  • Validation: Perform a tactile inflation test on the Butyl gloves to ensure zero micro-punctures before handling the chemical flask.

Step 3: Closed-System Weighing and Transfer

  • Action: Because allylic halides are highly volatile, utilize a closed-system transfer method (e.g., a gas-tight syringe purged with Argon) rather than open-air pouring. If weighing a solid/semi-solid derivative, use an anti-static weighing boat inside the hood.

  • Validation: Confirm the receiving reaction vessel is under an inert atmosphere (Nitrogen or Argon) to prevent moisture-induced degradation of the cyano group.

Step 4: Decontamination & Quenching

  • Action: All spatulas, syringes, and glassware that contacted the chemical must be quenched before removal from the fume hood. Submerge contaminated tools in a 10% Sodium Thiosulfate (

    
    ) bath.
    
  • Causality: The thiosulfate ion is a strong, mild aqueous nucleophile that rapidly attacks the electrophilic 2-chloroallyl carbon via an SN2 mechanism, permanently neutralizing the compound's alkylating threat before standard washing.

Spill Response and Disposal Plan

Spill Mitigation: If a spill occurs outside the fume hood, evacuate immediately. Do not use combustible absorbents like sawdust, which can react with halogenated compounds. Cover the spill with an inert mineral absorbent (e.g., vermiculite). Flood the absorbed mass with the 10% Sodium Thiosulfate quenching solution to neutralize the alkylating agent before sweeping it into a hazardous waste bag.

Waste Segregation & Disposal: Halogenated nitriles must never be mixed with acidic waste streams, as protonation of the nitrile group can trigger the release of hydrogen cyanide gas[2].

  • Segregate strictly into clearly labeled "Halogenated Organic Waste" carboys.

  • Ultimate disposal must be routed to a high-temperature commercial incinerator equipped with alkaline acid-gas scrubbers. This is a strict requirement to capture and4[4].

Hazard Mitigation Pathway

Workflow A 1. Environmental Check (Hood ≥100 fpm) B 2. Don PPE (Butyl Gloves, Shield) A->B C 3. Closed-System Transfer B->C D Spill Detected? C->D E Quench (10% Na2S2O3) Nucleophilic Attack D->E Yes F 4. Segregate Waste (Halogenated) D->F No E->F G 5. Incineration (Acid Gas Scrubbers) F->G

Fig 1. Operational workflow and hazard mitigation pathway for halogenated allyl nitriles.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. 1

  • International Labour Organization. Guide to Chemicals - Halogenated Nitriles. ILO Encyclopaedia of Occupational Health and Safety. 2

  • National Institutes of Health. Acetonitrile | CID 6342. PubChem Database. 3

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals.4

Sources

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